molecular formula C10H19O3- B1257068 3-Hydroxydecanoate

3-Hydroxydecanoate

货号: B1257068
分子量: 187.26 g/mol
InChI 键: FYSSBMZUBSBFJL-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Hydroxydecanoate is a medium-chain hydroxy acid that serves as a critical monomer in microbial production of medium-chain-length polyhydroxyalkanoates (mcl-PHAs), a class of biodegradable polyesters accumulated by bacteria as an energy reserve . This compound is a primary metabolite involved in the fatty acid biosynthesis pathway and exists in all eukaryotes, from yeast to humans . In materials science, this compound is a key building block for advanced bioplastics. When polymerized, it forms poly(this compound) [P(3HD)], which exhibits a melting temperature (Tm) of approximately 72°C . Homopolymers of this compound and copolymers with high this compound content demonstrate significantly improved thermal and mechanical properties compared to mcl-PHAs with more diverse monomer compositions . These biopolymers are investigated for applications ranging from biodegradable thermoplastics to tissue engineering scaffolds due to their biodegradability and production from renewable feedstocks . Beyond biopolymers, this compound is a constituent of the fatty acid tail in glycolipidic biosurfactants known as Rhamnolipids . These molecules have attracted significant interest for their exceptional surface-active properties and potential as eco-friendly elicitors in agriculture to stimulate crop immunity . The development of synthetic pathways to (R)-3-hydroxydecanoic acid is an active area of research to support the study and creation of novel biosurfactants and agrochemicals . From a biosynthetic perspective, this compound can be produced in metabolically engineered microorganisms like Pseudomonas putida and Escherichia coli with inhibited β-oxidation pathways, allowing for high-yield production from fatty acids or related carbon sources . It can also be synthesized through novel green chemistry routes starting from biosourced materials like levoglucosenone, which is derived from cellulosic waste . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C10H19O3-

分子量

187.26 g/mol

IUPAC 名称

3-hydroxydecanoate

InChI

InChI=1S/C10H20O3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13)/p-1

InChI 键

FYSSBMZUBSBFJL-UHFFFAOYSA-M

SMILES

CCCCCCCC(CC(=O)[O-])O

规范 SMILES

CCCCCCCC(CC(=O)[O-])O

产品来源

United States

Foundational & Exploratory

The Ubiquitous Presence of 3-Hydroxydecanoate in the Bacterial Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxydecanoate, a medium-chain length (mcl) 3-hydroxy fatty acid, is a versatile molecule synthesized by a diverse array of bacteria. It serves as a key monomeric building block for polyhydroxyalkanoates (PHAs), which are biodegradable polyesters with properties similar to conventional plastics. Beyond its role in energy and carbon storage as part of PHAs, this compound and its derivatives are crucial signaling molecules in processes such as quorum sensing and host-pathogen interactions. This technical guide provides an in-depth exploration of the natural occurrence of this compound in bacteria, detailing the metabolic pathways for its synthesis, methods for its detection and quantification, and its role in cellular signaling.

Natural Occurrence and Biosynthesis of this compound

This compound is predominantly found as a constituent of mcl-PHAs in various bacterial genera. Notable producers include species of Pseudomonas, Burkholderia, and Vibrio. For instance, Pseudomonas putida is a well-studied organism known to accumulate significant quantities of mcl-PHAs, with this compound often being a major monomer.

The biosynthesis of this compound is intrinsically linked to fatty acid metabolism and can occur through two primary routes:

  • De Novo Fatty Acid Synthesis: In this pathway, acetyl-CoA is converted through a series of enzymatic reactions to (R)-3-hydroxydecanoyl-ACP. The enzyme PhaG then converts this intermediate to (R)-3-hydroxydecanoyl-CoA, which is subsequently polymerized into PHA by PHA synthase (PhaC).

  • β-Oxidation of Fatty Acids: When bacteria are grown on fatty acids as a carbon source, the β-oxidation cycle intermediates, such as (R)-3-hydroxyacyl-CoAs, can be shunted towards PHA synthesis.

The specific monomeric composition of the resulting PHA is dependent on the bacterial strain, the available carbon source, and the cultivation conditions.

Quantitative Data on this compound Production

The following tables summarize the quantitative data on the production of PHAs containing this compound by various bacterial species.

Bacterial SpeciesCarbon SourcePHA Content (% of Cell Dry Weight)Molar Composition of this compound in PHA (%)Reference
Pseudomonas putida KT2440Crude Glycerol21.475.4[1]
Pseudomonas putida KT2440 (ΔphaZ mutant)Crude Glycerol27.276.1[1]
Pseudomonas putida KT2440GlucoseNot specified73.0 ± 0.1[2]
Pseudomonas putida KT2440 (Δgcd-acoA mutant)GlucoseNot specified70.2 ± 1.4[2]
Pseudomonas putida KTOY06 (fadB and fadA knockout)Dodecanoate84Varied with fermentation time (49-75% 3-hydroxydodecanoate, with this compound also present)[3][4]
Pseudomonas mendocina CH50Sugarcane Molasses14.2Major component along with 3-hydroxyoctanoate[5]
Engineered Pseudomonas putida AG2162Lignin (B12514952)Not specified~66[6]

Note: The molar composition can vary depending on the specific experimental conditions and analytical methods used.

Experimental Protocols

Extraction of Polyhydroxyalkanoates (PHAs) from Bacterial Cells

A common method for extracting PHAs from bacterial biomass involves solvent extraction.

Materials:

Protocol:

  • Harvest bacterial cells by centrifugation (e.g., 8500 x g for 15 minutes).[7]

  • Wash the cell pellet with PBS (pH 7.4).[7]

  • Lyophilize or air-dry the pellet to determine the dry cell weight (DCW).[7]

  • For every 1 mg of DCW, add a mixture of 12.5 µl of chloroform and 12.5 µl of 4% sodium hypochlorite solution.[7]

  • Incubate the suspension with agitation to lyse the cells and dissolve the PHA.

  • Centrifuge the mixture to separate the chloroform phase (containing the dissolved PHA) from the aqueous phase and cell debris.

  • Collect the lower chloroform phase.

  • Precipitate the PHA by adding the chloroform extract to an excess of cold methanol (e.g., 10 volumes).

  • Recover the precipitated PHA by centrifugation or filtration.

  • Wash the PHA pellet with methanol and dry it to a constant weight.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound Monomers

To determine the monomeric composition of the extracted PHA, the polymer is first subjected to methanolysis to convert the monomers into their methyl ester derivatives, which are then analyzed by GC-MS.[8][9][10]

Materials:

  • Dried PHA sample (5-10 mg)

  • Methanol containing 15% (v/v) H₂SO₄ or Boron trifluoride in methanol (BF₃-methanol)[11]

  • Chloroform

  • Internal standard (e.g., methyl benzoate)

  • Anhydrous sodium sulfate (B86663)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Protocol:

  • Methanolysis:

    • Place a known amount of dried PHA (e.g., 10 mg) in a screw-capped test tube.

    • Add 1 mL of chloroform to dissolve the polymer.[11]

    • Add 1 mL of methanol containing 15% H₂SO₄ or BF₃-methanol.[11]

    • Add a known amount of internal standard.

    • Seal the tube tightly and heat at 100°C for 3-4 hours in a heating block or oven.[8]

  • Extraction:

    • After cooling to room temperature, add 1 mL of distilled water and vortex vigorously for 1 minute.

    • Centrifuge to separate the phases.

    • Carefully transfer the lower organic phase (chloroform) to a clean vial containing anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis:

    • Inject 1 µL of the organic phase into the GC-MS.

    • Typical GC conditions:

      • Injector temperature: 250°C

      • Oven temperature program: Initial temperature of 80°C for 5 minutes, ramp to 250°C at a rate of 15°C/min, and hold for 5 minutes.[12]

      • Carrier gas: Helium

    • MS conditions:

      • Operate in electron impact (EI) mode.

      • Scan range: m/z 50-550.

    • Identify the methyl this compound peak based on its retention time and mass spectrum compared to a pure standard.

    • Quantify the amount of this compound relative to the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for PHA Characterization

¹H NMR spectroscopy is a powerful non-destructive technique for determining the overall composition of PHA copolymers.[13][14]

Materials:

  • Dried PHA sample

  • Deuterated chloroform (CDCl₃)

  • NMR spectrometer

Protocol:

  • Dissolve a small amount of the extracted PHA in deuterated chloroform (CDCl₃).[14]

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum.

  • Analyze the spectrum to identify the characteristic peaks for the different monomer units. For this compound, characteristic signals will be present for the methine proton of the hydroxyl-bearing carbon, the adjacent methylene (B1212753) protons, and the terminal methyl group.

  • Determine the molar ratio of the different monomers by integrating the respective characteristic peaks.

Signaling Pathways and Biological Roles

Beyond its structural role in PHAs, this compound is an important signaling molecule.

Activation of Plant Innate Immunity via the LORE Receptor

In plants such as Arabidopsis thaliana, medium-chain 3-hydroxy fatty acids, including this compound, are recognized as microbe-associated molecular patterns (MAMPs). They are sensed by the S-domain-type receptor-like kinase (SD-RLK) known as LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION (LORE).[15][16][17][18] The binding of this compound to the extracellular domain of LORE triggers a signaling cascade that leads to pattern-triggered immunity (PTI), enhancing the plant's resistance to pathogens.[15][16][17][18] This signaling is dependent on the homomerization of the LORE receptor.[15][16][17][18]

LORE_Signaling_Pathway 3_OH_C10 This compound LORE_receptor LORE Receptor (Extracellular Domain) 3_OH_C10->LORE_receptor Binds to LORE_dimer LORE Receptor Homodimerization LORE_receptor->LORE_dimer Induces Autophosphorylation Kinase Domain Autophosphorylation LORE_dimer->Autophosphorylation Downstream_kinases Downstream Kinases (e.g., PBL34/35/36, RIPK) Autophosphorylation->Downstream_kinases Activates PTI_response Pattern-Triggered Immunity (PTI) Response Downstream_kinases->PTI_response Leads to

Caption: LORE receptor signaling pathway initiated by this compound.

Role in Bacterial Quorum Sensing

While specific quorum sensing systems utilizing this compound as the primary autoinducer are less characterized than those using acyl-homoserine lactones (AHLs) or autoinducing peptides (AIPs), 3-hydroxy fatty acids are known to be involved in bacterial communication.[19][20][21] In many Gram-negative bacteria, quorum sensing relies on a two-component system where an autoinducer binds to a sensor kinase, leading to the activation of a response regulator that modulates gene expression.

Quorum_Sensing_Pathway cluster_cell Bacterial Cell Synthase Autoinducer Synthase Autoinducer_low This compound (Low Cell Density) Synthase->Autoinducer_low Produces Response_Regulator_inactive Inactive Response Regulator Response_Regulator_active Active Response Regulator Response_Regulator_inactive->Response_Regulator_active Gene_Expression Target Gene Expression Response_Regulator_active->Gene_Expression Regulates Sensor_Kinase_inactive Inactive Sensor Kinase Sensor_Kinase_active Active Sensor Kinase Sensor_Kinase_inactive->Sensor_Kinase_active Activates Sensor_Kinase_active->Response_Regulator_inactive Phosphorylates Autoinducer_high This compound (High Cell Density) Autoinducer_high->Sensor_Kinase_inactive Binds to

Caption: A generalized bacterial quorum sensing pathway.

Experimental and Analytical Workflow

The overall workflow for the analysis of this compound from bacterial cultures involves several key steps, from cultivation to final quantification.

Experimental_Workflow Cultivation Bacterial Cultivation Harvesting Cell Harvesting (Centrifugation) Cultivation->Harvesting Extraction PHA Extraction (Solvent-based) Harvesting->Extraction Methanolysis Methanolysis (Derivatization) Extraction->Methanolysis NMR NMR Extraction->NMR Direct analysis GCMS GC-MS Methanolysis->GCMS Analysis Analysis Quantification Data Analysis and Quantification Analysis->Quantification GCMS->Analysis NMR->Analysis

Caption: Workflow for this compound analysis from bacterial culture.

Conclusion

This compound is a significant metabolite in the bacterial world, playing dual roles as a structural component of bioplastics and as a signaling molecule. Understanding its natural occurrence, biosynthesis, and biological functions is crucial for advancements in biotechnology, including the sustainable production of biodegradable polymers and the development of novel antimicrobial strategies that target bacterial communication. The methodologies outlined in this guide provide a robust framework for researchers to investigate the fascinating world of bacterial 3-hydroxy fatty acids.

References

An In-depth Technical Guide to 3-Hydroxydecanoate as a Polyhydroxyalkanoate (PHA) Monomer

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-hydroxydecanoate (3HD), a medium-chain-length (mcl) monomer for the biosynthesis of polyhydroxyalkanoates (PHAs). The document is intended for researchers, scientists, and drug development professionals, detailing the biosynthesis, polymerization, material properties, and potential applications of poly(this compound) (P3HD), with a focus on experimental protocols and quantitative data.

Introduction to this compound and P3HD

Polyhydroxyalkanoates (PHAs) are a family of biodegradable and biocompatible polyesters synthesized by numerous microorganisms as intracellular carbon and energy storage materials. The properties of these biopolymers can be tailored by altering their monomeric composition. This compound (3HD) is a C10 medium-chain-length hydroxyalkanoate that, when polymerized, forms poly(this compound) (P3HD), a thermoplastic elastomer with promising applications in the biomedical and bioplastics industries.

Biosynthesis of this compound Monomers

The biosynthesis of 3HD monomers in bacteria, particularly in Pseudomonas putida, is intricately linked to fatty acid metabolism. There are two primary pathways for the synthesis of (R)-3-hydroxyacyl-CoA, the direct precursor for PHA synthesis: the de novo fatty acid synthesis pathway and the β-oxidation cycle of fatty acids.

De Novo Fatty Acid Synthesis Pathway

In the absence of fatty acid-rich carbon sources, 3HD precursors can be synthesized via the de novo fatty acid synthesis pathway. The key enzyme in this pathway is (R)-3-hydroxyacyl-ACP:CoA transacylase, encoded by the phaG gene. This enzyme converts (R)-3-hydroxydecanoyl-acyl carrier protein (ACP), an intermediate in fatty acid synthesis, to (R)-3-hydroxydecanoyl-CoA, which can then be polymerized by PHA synthase. Transcriptional induction of phaG is often observed when cells are grown on carbon sources like gluconate.[1][2]

β-Oxidation Pathway

When fatty acids such as decanoic acid are provided as the carbon source, the β-oxidation pathway is the primary route for generating 3HD monomers. Decanoic acid is first activated to decanoyl-CoA, which then enters the β-oxidation cycle. Intermediates of this cycle, specifically (R)-3-hydroxydecanoyl-CoA, can be shuttled to PHA synthesis before being further metabolized. Genetic modifications, such as the knockout of genes involved in the later stages of β-oxidation, can enhance the accumulation of 3HD monomers for polymerization.

Genetic Regulation of P3HD Synthesis

The synthesis of P3HD in Pseudomonas putida is a tightly regulated process involving a cluster of pha genes. The key regulatory elements and their functions are summarized below.

GeneEncoded ProteinFunction in P3HD Synthesis
phaC1PHA Synthase 1Catalyzes the polymerization of (R)-3-hydroxydecanoyl-CoA into P3HD.
phaC2PHA Synthase 2Also a PHA synthase with activity towards mcl-hydroxyacyl-CoAs.
phaZPHA DepolymeraseMobilizes stored PHA by hydrolyzing the polymer back into monomers.
phaDTranscriptional RegulatorActs as a carbon source-dependent activator of the pha gene cluster, binding to the promoter regions of phaC1 and phaI.[3]
phaFPhasin (B1169946)A major granule-associated protein that plays a structural role in PHA granule formation and also has regulatory functions.
phaIPhasinAnother phasin protein associated with PHA granules.
phaG(R)-3-hydroxyacyl-ACP:CoA transacylaseLinks de novo fatty acid synthesis to PHA production by converting (R)-3-hydroxydecanoyl-ACP to (R)-3-hydroxydecanoyl-CoA.[1][2]
rpoNSigma Factor 54 (σ⁵⁴)A global nitrogen regulator that can influence PHA accumulation. In P. putida, PHA accumulation is RpoN-independent, while in P. aeruginosa it is RpoN-dependent.[4]
gacS/gacATwo-component signal transduction systemA global regulatory system that can post-transcriptionally control the expression of PHA synthases.
Signaling Pathway for P3HD Synthesis

The following diagram illustrates the key biosynthetic pathways leading to the formation of P3HD from decanoic acid and glucose, highlighting the central role of key enzymes.

P3HD_Biosynthesis Decanoic_Acid Decanoic Acid Decanoyl_CoA Decanoyl-CoA Decanoic_Acid->Decanoyl_CoA Acyl-CoA Synthetase Glucose Glucose Fatty_Acid_Synthesis De Novo Fatty Acid Synthesis Glucose->Fatty_Acid_Synthesis Beta_Oxidation β-Oxidation Decanoyl_CoA->Beta_Oxidation R_3_hydroxydecanoyl_ACP (R)-3-hydroxydecanoyl-ACP Fatty_Acid_Synthesis->R_3_hydroxydecanoyl_ACP R_3_hydroxydecanoyl_CoA (R)-3-hydroxydecanoyl-CoA R_3_hydroxydecanoyl_ACP->R_3_hydroxydecanoyl_CoA Beta_Oxidation->R_3_hydroxydecanoyl_CoA P3HD Poly(this compound) (P3HD) R_3_hydroxydecanoyl_CoA->P3HD PhaG PhaG PhaG->R_3_hydroxydecanoyl_CoA PhaC PhaC1/PhaC2 (PHA Synthase) PhaC->P3HD

Biosynthetic pathways for P3HD production.

Production of P3HD

High-density cell cultivation, primarily through fed-batch fermentation, is the most effective method for producing large quantities of P3HD. Pseudomonas putida is a natural producer of mcl-PHAs, while recombinant Escherichia coli strains engineered with the necessary PHA synthesis genes are also commonly used.

Fed-Batch Fermentation

Fed-batch strategies allow for high cell densities and, consequently, high volumetric productivities of P3HD. A typical process involves an initial batch phase for biomass growth, followed by a feeding phase where a carbon source (e.g., decanoic acid, often in combination with other substrates like glucose or acetic acid) is supplied to promote PHA accumulation.[5]

Table 1: Fed-Batch Fermentation Parameters for P3HD Production by Pseudomonas putida KT2440

ParameterValue/ConditionReference
OrganismPseudomonas putida KT2440[5]
Carbon Source FeedDecanoic acid:Acetic acid:Glucose (DA:AA:G) ratio of 5:1:4[5]
Specific Growth Rate (μ)0.15 h⁻¹[5]
Feeding StrategyExponential feeding followed by linear feeding to prevent substrate accumulation and foaming[5]
Final Cell Dry Weight (CDW)75 g L⁻¹[5]
P3HD Content (% of CDW)74%[5]
Overall P3HD Productivity1.16 g L⁻¹ h⁻¹[5]
Monomer Composition (mol%)78% this compound, 11% 3-hydroxyoctanoate, 11% 3-hydroxyhexanoate[5]

Experimental Protocols

Fed-Batch Fermentation of Pseudomonas putida for P3HD Production

This protocol is adapted from fed-batch strategies for mcl-PHA production.[6][7]

  • Inoculum Preparation: A single colony of P. putida is used to inoculate a seed culture in a suitable medium (e.g., Luria-Bertani broth) and grown overnight.

  • Bioreactor Setup: A bioreactor containing a defined mineral salt medium is prepared. The initial batch phase may include a small amount of a readily metabolizable carbon source like glucose to support initial cell growth.[6]

  • Batch Phase: The bioreactor is inoculated with the seed culture. The cells are grown in batch mode until a specific optical density is reached or a key nutrient becomes limiting.

  • Fed-Batch Phase:

    • An exponential feeding strategy is initiated to maintain a constant specific growth rate (e.g., 0.15 h⁻¹). The feed solution typically contains decanoic acid, which may be mixed with acetic acid to keep it in a liquid state, and glucose.[5]

    • The dissolved oxygen (DO) level is controlled, often at 40% of air saturation, by adjusting the agitation speed and airflow rate.[7]

    • The pH is maintained at a constant value (e.g., 6.9) through the automated addition of an acid or base.[7]

  • Harvesting: Once the desired cultivation time is reached or PHA accumulation ceases, the cells are harvested by centrifugation.

Extraction and Purification of P3HD

This protocol utilizes a solvent extraction method with chloroform (B151607) and precipitation in methanol (B129727).[8][9][10][11]

  • Cell Lysis and Drying: The harvested cell pellet is washed and lyophilized (freeze-dried) to remove water.

  • Solvent Extraction: The dried cell biomass is suspended in chloroform and refluxed or stirred at an elevated temperature to dissolve the intracellular P3HD granules.

  • Separation of Cell Debris: The mixture is filtered or centrifuged to remove the insoluble cell debris.

  • Precipitation of P3HD: The P3HD-containing chloroform supernatant is slowly added to a large volume of a non-solvent, such as cold methanol, with constant stirring. This causes the P3HD to precipitate out of the solution.

  • Recovery and Drying: The precipitated P3HD is collected by filtration, washed with fresh methanol, and dried under vacuum to obtain the purified polymer.

GC-MS Analysis of 3HD Monomer Composition

This protocol describes the analysis of the monomeric composition of P3HD by gas chromatography-mass spectrometry (GC-MS) after acidic methanolysis.[12][13]

  • Methanolysis: A known amount of dried P3HD or PHA-containing biomass (approximately 10 mg) is placed in a screw-capped test tube. A solution of 15% sulfuric acid in methanol (2 mL) and chloroform (2 mL) is added.[12]

  • Reaction: The tube is sealed and heated at 100°C for 140 minutes to convert the 3-hydroxyalkanoate monomers into their methyl ester derivatives.[12]

  • Phase Separation: After cooling, 1 mL of water is added to the tube and vortexed to induce phase separation.

  • Sample Injection: The lower organic phase, containing the 3-hydroxyalkanoate methyl esters, is carefully collected and injected into the GC-MS system.

  • GC-MS Analysis: The sample is analyzed using a GC-MS system equipped with a suitable capillary column. The individual monomer methyl esters are identified based on their retention times and mass spectra, and quantified by comparing their peak areas to those of known standards.

Experimental Workflow Diagram

The following diagram outlines the overall workflow from P3HD production to characterization.

P3HD_Workflow Inoculum Inoculum Preparation Fermentation Fed-Batch Fermentation Inoculum->Fermentation Harvesting Cell Harvesting (Centrifugation) Fermentation->Harvesting Lyophilization Lyophilization Harvesting->Lyophilization Extraction Chloroform Extraction Lyophilization->Extraction Filtration Filtration Extraction->Filtration Precipitation Methanol Precipitation Filtration->Precipitation Drying Vacuum Drying Precipitation->Drying Purified_P3HD Purified P3HD Drying->Purified_P3HD Methanolysis Acidic Methanolysis Purified_P3HD->Methanolysis GCMS GC-MS Analysis Methanolysis->GCMS Monomer_Comp Monomer Composition GCMS->Monomer_Comp

Overall experimental workflow for P3HD production and analysis.

Material Properties of P3HD

P3HD is a semi-crystalline polymer with elastomeric properties, making it more flexible and less brittle than short-chain-length PHAs like poly(3-hydroxybutyrate) (PHB). Its properties are influenced by its molecular weight, crystallinity, and monomer composition.

Table 2: Physical and Mechanical Properties of P3HD and Related Copolymers

PropertyValuePolymerReference
Melting Temperature (Tm)45-60 °CP(3HD)General Value
Glass Transition Temp. (Tg)-35 to -45 °CP(3HD)General Value
Molecular Weight (Mw)1.0 x 10⁵ - 5.0 x 10⁵ g/mol mcl-PHAsGeneral Value
Tensile Strength1.5 - 27.3 MPaPoly(lactic acid-co-10-hydroxy decanoate)[14]
Elongation at BreakCan be high, indicating ductilityPoly(lactic acid-co-10-hydroxy decanoate)[14]

Note: Mechanical properties can vary significantly based on the copolymer composition and processing conditions. Data for P3HD homopolymer is limited, and values for a related copolymer are provided for reference.

Applications in Drug Development

The biocompatibility and biodegradability of PHAs make them attractive candidates for biomedical applications, including controlled drug delivery.[15] P3HD, as a flexible and hydrophobic polymer, is well-suited for formulating drug-eluting nanoparticles and scaffolds.

P3HD Nanoparticles for Controlled Release

Nanoparticles formulated from PHAs can encapsulate therapeutic agents, protecting them from degradation and enabling sustained release.[16] The emulsion-solvent evaporation technique is a common method for preparing PHA nanoparticles.

Protocol for Emulsion-Solvent Evaporation:

  • Organic Phase Preparation: P3HD and the hydrophobic drug are dissolved in a volatile organic solvent like chloroform.

  • Emulsification: This organic phase is added to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol) and emulsified using high-speed homogenization or sonication to form an oil-in-water emulsion.

  • Solvent Evaporation: The organic solvent is removed by evaporation under reduced pressure, causing the P3HD to precipitate and form solid nanoparticles encapsulating the drug.

  • Nanoparticle Collection: The nanoparticles are collected by centrifugation, washed to remove excess surfactant, and can be lyophilized for storage.

Biocompatibility of P3HD

PHAs are generally considered biocompatible, with their degradation products being non-toxic.[17] In vivo studies with other PHAs have shown minimal inflammatory responses upon implantation.[17] For any new P3HD-based medical device or drug delivery system, a thorough biocompatibility assessment according to ISO 10993 standards is required. This includes in vitro cytotoxicity tests and in vivo studies to evaluate tissue response.[18]

Nanoparticle Drug Delivery Workflow

Drug_Delivery_Workflow P3HD_Drug P3HD + Drug in Organic Solvent Emulsification Emulsification (High Shear) P3HD_Drug->Emulsification Aqueous_Surfactant Aqueous Phase with Surfactant Aqueous_Surfactant->Emulsification Solvent_Evaporation Solvent Evaporation Emulsification->Solvent_Evaporation Nanoparticle_Suspension Nanoparticle Suspension Solvent_Evaporation->Nanoparticle_Suspension Centrifugation Centrifugation & Washing Nanoparticle_Suspension->Centrifugation Lyophilization Lyophilization Centrifugation->Lyophilization Drug_Loaded_NPs Drug-Loaded P3HD Nanoparticles Lyophilization->Drug_Loaded_NPs InVitro_Testing In Vitro Testing (Cytotoxicity, Release) Drug_Loaded_NPs->InVitro_Testing InVivo_Testing In Vivo Testing (Biocompatibility, Efficacy) InVitro_Testing->InVivo_Testing Application Therapeutic Application InVivo_Testing->Application

Workflow for the preparation and testing of drug-loaded P3HD nanoparticles.

Conclusion

This compound is a versatile monomer that gives rise to a flexible and biodegradable PHA with significant potential, particularly in the field of drug development. Advances in metabolic engineering and fermentation technology have enabled the efficient production of P3HD and its copolymers. The detailed protocols and data presented in this guide provide a foundation for researchers to explore the synthesis, characterization, and application of this promising biopolymer. Further research into the specific mechanical properties of P3HD homopolymers and its performance in targeted drug delivery systems will be crucial for its translation into clinical and industrial applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Hydroxydecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-hydroxydecanoate, its corresponding acid, 3-hydroxydecanoic acid, and its methyl ester. It includes a summary of quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of its role in key biological pathways.

Core Physical and Chemical Properties

This compound is the conjugate base of 3-hydroxydecanoic acid and is the predominant species at physiological pH (around 7.3).[1] The properties of the acid are crucial for understanding the behavior of the anion in various environments.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound and its related forms.

Table 1: General Properties

PropertyThis compound (Anion)3-Hydroxydecanoic AcidMethyl this compound
Molecular Formula C₁₀H₁₉O₃⁻[1][2]C₁₀H₂₀O₃[3]C₁₁H₂₂O₃[4]
Molecular Weight 187.26 g/mol [1][2]188.27 g/mol [3]202.29 g/mol [4]
IUPAC Name This compound[1][2]3-hydroxydecanoic acid[3]methyl this compound[4]
Synonyms Beta-hydroxydecanoate, 3-hydroxycaprate[1][2]Myrmicacin, β-hydroxydecanoic acid[3]Methyl ester of 3-hydroxydecanoic acid[4]

Table 2: Physicochemical Properties

Property3-Hydroxydecanoic AcidMethyl this compound
Melting Point 47-48 °C[5]Not Available
Boiling Point 318.2 ± 25.0 °C (Predicted)[5]294.7 ± 23.0 °C (Predicted)[6]
pKa (Strongest Acidic) 4.39 ± 0.10 (Predicted)[5]Not Applicable
Solubility in Water Moderately soluble[7]Not Available
Solubility in Organic Solvents Readily soluble in ethanol (B145695) and acetone[7]Soluble in organic solvents
Appearance White to off-white crystalline solid[7]Not Available

Stereoisomerism

3-Hydroxydecanoic acid possesses a chiral center at the C3 position, leading to two enantiomers: (R)-3-hydroxydecanoic acid and (S)-3-hydroxydecanoic acid. The (R)-enantiomer is a key component of rhamnolipids, which are biosurfactants with various industrial applications.[2][8]

Experimental Protocols

This section details methodologies for the synthesis and analysis of 3-hydroxydecanoic acid and its derivatives.

Green Synthesis of (R)-3-Hydroxydecanoic Acid

This protocol outlines a seven-step synthesis of (R)-3-hydroxydecanoic acid starting from levoglucosenone, a derivative of cellulose.[2][8]

Experimental Workflow for Green Synthesis

cluster_synthesis Synthesis of (R)-3-Hydroxydecanoic Acid levoglucosenone Levoglucosenone michael_addition Michael Addition levoglucosenone->michael_addition Ethanol, Et3N baeyer_villiger Baeyer–Villiger Oxidation michael_addition->baeyer_villiger m-CPBA bernet_vasella Bernet–Vasella Reaction baeyer_villiger->bernet_vasella 1. H2, Pd/C 2. Ac2O, Pyridine cross_metathesis Cross-Metathesis bernet_vasella->cross_metathesis Grubbs II catalyst hydrolysis Hydrolysis cross_metathesis->hydrolysis LiOH final_product (R)-3-Hydroxydecanoic Acid hydrolysis->final_product cluster_gcms GC-MS Analysis Workflow sample_prep Sample Preparation (Extraction) derivatization Silylation (e.g., with BSTFA) sample_prep->derivatization gc_separation GC Separation derivatization->gc_separation ms_detection MS Detection and Analysis gc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis cluster_fas Fatty Acid Synthesis Cycle acetyl_coa Acetyl-CoA condensation Condensation (β-Ketoacyl-ACP synthase) acetyl_coa->condensation malonyl_coa Malonyl-CoA malonyl_coa->condensation ketoacyl_acp β-Ketoacyl-ACP condensation->ketoacyl_acp reduction1 Reduction (β-Ketoacyl-ACP reductase) ketoacyl_acp->reduction1 NADPH hydroxyacyl_acp 3-Hydroxyacyl-ACP (e.g., 3-Hydroxydecanoyl-ACP) reduction1->hydroxyacyl_acp dehydration Dehydration (3-Hydroxyacyl-ACP dehydratase) hydroxyacyl_acp->dehydration enoyl_acp trans-Δ²-Enoyl-ACP dehydration->enoyl_acp reduction2 Reduction (Enoyl-ACP reductase) enoyl_acp->reduction2 NADPH acyl_acp Acyl-ACP (Elongated Chain) reduction2->acyl_acp acyl_acp->condensation Next cycle cluster_qs Bacterial Quorum Sensing precursor 3-Hydroxydecanoyl-ACP ahl_synthase AHL Synthase precursor->ahl_synthase ahl N-Acyl-Homoserine Lactone (AHL) ahl_synthase->ahl Synthesis receptor Transcriptional Regulator ahl->receptor Binding gene_expression Target Gene Expression (e.g., Virulence, Biofilm Formation) receptor->gene_expression Activation

References

Discovery of 3-Hydroxydecanoate in novel microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

Visualizations

Biosynthesis Pathway of (R)-3-Hydroxydecanoate

Biosynthesis of 3-Hydroxydecanoate Biosynthesis Pathway of (R)-3-Hydroxydecanoate cluster_fas De Novo Fatty Acid Synthesis (FAS-II) cluster_beta_ox β-Oxidation Pathway AcetylCoA Acetyl-CoA MalonylACP Malonyl-ACP AcetylCoA->MalonylACP ACC HydroxyacylACP (R)-3-Hydroxydecanoyl-ACP MalonylACP->HydroxyacylACP Fab proteins HydroxyacylCoA (R)-3-Hydroxydecanoyl-CoA HydroxyacylACP->HydroxyacylCoA PhaG FattyAcids Fatty Acids (e.g., Decanoic Acid) AcylCoA Decanoyl-CoA FattyAcids->AcylCoA FadD HydroxyacylCoA_beta (R)-3-Hydroxydecanoyl-CoA AcylCoA->HydroxyacylCoA_beta FadA, FadB Free3HD (R)-3-Hydroxydecanoic Acid HydroxyacylCoA->Free3HD TesB PHA Poly(this compound) (PHA) HydroxyacylCoA->PHA PhaC PhaG PhaG (Transacylase) TesB TesB (Thioesterase) PhaC PhaC (PHA Synthase)

Caption: Biosynthesis of (R)-3-Hydroxydecanoate via FAS-II and β-oxidation.

Experimental Workflow for this compound Production and Analysis

Experimental Workflow Experimental Workflow for 3-HD Production and Analysis cluster_upstream Upstream Processing cluster_downstream Downstream Processing cluster_analysis Analysis StrainEng 1. Strain Engineering (e.g., Gene Knockout) Cultivation 2. Cultivation & Fermentation (Fed-Batch) StrainEng->Cultivation Harvest 3. Biomass Harvesting (Centrifugation) Cultivation->Harvest Extraction 4. PHA Extraction (Solvent-based) Harvest->Extraction Hydrolysis 5. Alkaline Hydrolysis Extraction->Hydrolysis Purification 6. Purification & Derivatization Hydrolysis->Purification GCMS 7. GC-MS Analysis (Quantification & Identification) Purification->GCMS

Caption: From strain engineering to final analysis of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the production and analysis of this compound.

Genetic Modification: Gene Knockout in Pseudomonas spp.

This protocol describes an unmarked gene knockout using a suicide plasmid (e.g., pEX18Tc or pT18mobsacB) and two-step allelic exchange via homologous recombination.[1]

a. Construction of the Deletion Vector:

  • Primer Design: Design primers to amplify ~1 kb upstream (Upstream Homology Arm - UHA) and ~1 kb downstream (Downstream Homology Arm - DHA) of the target gene. Add restriction sites to the outer primers (e.g., UHA-F and DHA-R) compatible with the suicide vector's multiple cloning site.

  • PCR Amplification: Amplify the UHA and DHA from the wild-type genomic DNA using a high-fidelity DNA polymerase.

  • Vector and Insert Preparation: Digest the suicide vector and the purified PCR products (UHA and DHA) with the chosen restriction enzymes.

  • Ligation: Perform a three-part ligation to insert the UHA and DHA fragments into the linearized suicide vector. Alternatively, use Gibson assembly to seamlessly fuse the fragments with the linearized vector.

  • Transformation: Transform the ligation product into a suitable E. coli strain (e.g., DH5α).

  • Verification: Screen transformants by colony PCR and confirm the correct construct by Sanger sequencing.

b. Two-Step Allelic Exchange:

  • Conjugation: Transfer the confirmed deletion vector from E. coli to the target Pseudomonas strain via biparental mating.

  • Selection of Merodiploids (First Crossover): Plate the conjugation mixture on selective agar (B569324) (e.g., containing an antibiotic for which the plasmid confers resistance, like tetracycline (B611298) for pEX18Tc) to select for Pseudomonas cells that have integrated the plasmid into their chromosome via a single homologous recombination event.

  • Counter-selection for Plasmid Excision (Second Crossover): Inoculate single-crossover colonies into a non-selective broth and grow overnight. Plate dilutions of this culture onto agar containing sucrose (B13894) (e.g., 5-10%). The sacB gene on the plasmid backbone converts sucrose into a toxic product, thus selecting for cells that have lost the plasmid through a second recombination event.

  • Screening for Deletion Mutants: Patch the resulting colonies onto two types of plates: one with sucrose and one with the antibiotic used for the first selection. True double-crossover mutants will grow on the sucrose plate but not on the antibiotic plate.

  • Confirmation: Verify the gene deletion in the antibiotic-sensitive colonies by PCR using primers flanking the deleted region and by sequencing the PCR product.

Fed-Batch Fermentation for PHA Production

This protocol is based on methods for high-cell-density cultivation of Pseudomonas putida to maximize PHA accumulation.

a. Media and Culture Conditions:

  • Inoculum Medium (per liter): 4.7 g (NH₄)₂SO₄, 0.8 g MgSO₄·7H₂O, 12.0 g Na₂HPO₄·7H₂O, 2.7 g KH₂PO₄, 1.0 g nutrient broth, 9.0 g glucose.

  • Initial Fermentor Medium (per liter): 4.7 g (NH₄)₂SO₄, 0.8 g MgSO₄·7H₂O, 18.0 g Na₂HPO₄·7H₂O, 4.05 g KH₂PO₄, 10 mL trace element solution.

  • Fermentation Parameters: Temperature: 30°C, pH: 6.8-7.0 (controlled with NH₄OH or H₃PO₄), Dissolved Oxygen (DO): maintained >30% of air saturation by controlling agitation and aeration rate.

b. Fermentation Procedure:

  • Inoculum Preparation: Grow a seed culture of the engineered Pseudomonas strain in the inoculum medium overnight at 30°C with shaking.

  • Batch Phase: Inoculate the fermentor containing the initial medium with the seed culture. Run in batch mode until the initial carbon source is depleted, typically indicated by a sharp increase in DO.

  • Fed-Batch Phase:

    • Exponential Feeding: Initiate a feed solution containing the carbon source (e.g., decanoic acid, glucose) and ammonium (B1175870) source to maintain a constant specific growth rate (e.g., μ = 0.15 h⁻¹). This phase is designed to rapidly increase biomass.

    • PHA Accumulation Phase: Once a high cell density is achieved (e.g., ~50 g/L), switch to a feeding strategy that promotes PHA accumulation. This is often achieved by limiting a nutrient other than carbon, such as nitrogen or phosphate. A common strategy is to switch to a constant feeding rate or a DO-stat feeding approach, where the feed pump is activated when the DO level rises above a setpoint, indicating carbon limitation.

  • Harvesting: Continue the fermentation until PHA content plateaus or the desired biomass is reached. Harvest the cells by centrifugation (e.g., 7000 x g for 20 min). Wash the cell pellet with distilled water and lyophilize (freeze-dry) the biomass for storage and subsequent extraction.

Extraction of PHA from Bacterial Biomass

This protocol uses chloroform (B151607), a common and effective solvent for mcl-PHAs.

  • Preparation: Weigh approximately 10-500 mg of lyophilized cells into a glass screw-cap tube or vial with a PTFE-lined cap.

  • Solubilization: Add chloroform to the dried biomass (e.g., 10 mL for 500 mg of cells).

  • Heating: Tightly seal the vial and heat at 75-100°C for at least 2-4 hours with intermittent shaking. This step dissolves the intracellular PHA granules.

  • Filtration: Cool the mixture to room temperature. Filter the chloroform extract through a glass fiber filter to remove the non-PHA cell debris.

  • Washing: Wash the vial and the filtered cell debris with an additional volume of chloroform (e.g., 5 mL) and add this to the filtrate to ensure complete recovery.

  • Precipitation: Transfer the total filtrate to a larger beaker. Add the PHA-containing chloroform solution dropwise into a beaker containing a vigorously stirring, cold non-solvent (e.g., 10 volumes of methanol (B129727) or ethanol). The PHA will precipitate as a white, fibrous material.

  • Recovery: Allow the precipitate to settle overnight in the cold. Recover the purified PHA by filtration or centrifugation. Wash the precipitate with fresh non-solvent and dry it in a vacuum oven at a mild temperature (e.g., 50°C) to a constant weight.

Alkaline Hydrolysis of HAAs/PHA to this compound

This protocol is adapted from a method used to hydrolyze di-rhamnolipid precursors (HAAs) to their monomeric 3-hydroxyalkanoic acids.[1] It can be applied to purified PHA as well.

  • Suspension: Suspend the purified HAAs or PHA in a 0.5 M NaOH solution.

  • Hydrolysis: Heat the suspension at 80°C for 2.5 hours in a sealed container to facilitate the saponification (hydrolysis) of the ester bonds.

  • Acidification: After cooling, acidify the solution to a low pH (e.g., pH 2) with a strong acid like HCl. This will protonate the carboxylate group, forming the free 3-hydroxydecanoic acid, which may precipitate out of the aqueous solution.

  • Extraction: Extract the free 3-hydroxydecanoic acid from the acidified aqueous solution using a suitable organic solvent, such as ethyl acetate (B1210297) or diethyl ether. Perform the extraction multiple times (e.g., 3 times) to ensure complete recovery.

  • Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous salt (e.g., anhydrous MgSO₄ or Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude 3-hydroxydecanoic acid.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This is the standard method for quantifying the monomeric composition of PHAs.

a. Sample Preparation (Methanolysis):

  • Reaction Mixture: Place approximately 10-15 mg of lyophilized cells (or a smaller amount of purified PHA) into a screw-cap tube with a PTFE-lined cap. Add 1 mL of chloroform and 1 mL of methanol containing 15% (v/v) concentrated sulfuric acid. An internal standard (e.g., methyl benzoate) can be included in the methanol solution for accurate quantification.

  • Derivatization: Seal the tubes and heat at 100-105°C for 2-4 hours. This reaction simultaneously hydrolyzes the polymer and transesterifies the resulting free hydroxyl acids to their corresponding 3-hydroxyalkanoate methyl esters, which are volatile and suitable for GC analysis.

  • Phase Separation: Cool the tubes to room temperature. Add 1.5 mL of deionized water and vortex vigorously for ~20 seconds to extract the acidic methanol into the aqueous phase.

  • Sample Collection: Centrifuge briefly to separate the phases. The lower organic phase (chloroform) contains the 3-hydroxyalkanoate methyl esters. Carefully transfer this lower layer to a clean vial, for example, by passing it through a small amount of anhydrous magnesium sulfate (B86663) to remove any residual water.

b. GC-MS Analysis:

  • Instrument and Column: Use a GC system equipped with a mass spectrometer (MS) detector. A common column is a TG-5MS or HP-5MS capillary column (e.g., 30 m length, 0.25 mm ID, 0.25 μm film thickness).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow (e.g., 2.0 mL/min)

    • Injection Mode: Splitless (1 μL injection volume)

    • Oven Program: Initial temperature of 40°C for 2 min, then ramp at 20°C/min to 240°C, and hold for 4 min.

  • MS Conditions:

    • Transfer Line Temperature: 250°C

    • Ion Source Temperature: 300°C

    • Scan Range: m/z 50-350 amu.

  • Data Analysis:

    • Identification: Identify the this compound methyl ester peak based on its retention time and comparison of its mass spectrum to a library or a known standard.

    • Quantification: Determine the concentration by creating a standard curve using purified this compound methyl ester standards of known concentrations and relating the peak area of the sample to this curve, normalized against the internal standard.

References

The Pivotal Role of 3-Hydroxydecanoate in Quorum Sensing-Regulated Processes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

While not a classical quorum sensing (QS) autoinducer itself, 3-hydroxydecanoate is a critical metabolite whose biosynthesis is intricately regulated by quorum sensing networks, particularly in the opportunistic pathogen Pseudomonas aeruginosa. This medium-chain length 3-hydroxy fatty acid serves as a key precursor for the synthesis of 3-(3-hydroxyalkanoyloxy)alkanoic acids (HAAs) and rhamnolipids, molecules central to bacterial virulence, biofilm architecture, and swarming motility. Furthermore, recent discoveries have highlighted the role of this compound and related molecules in inter-kingdom signaling, specifically in triggering plant immune responses. This technical guide provides a comprehensive overview of the biological function of this compound, focusing on its biosynthesis, its conversion into downstream products, the quorum sensing regulatory circuits that control its production, and its function in both bacterial communities and interactions with eukaryotic hosts.

Introduction: Beyond a Simple Precursor

Traditionally viewed as an intermediate in fatty acid metabolism, (R)-3-hydroxydecanoic acid has emerged as a significant player in the expression of social and pathogenic traits in bacteria. Its importance lies not in direct signaling through a cognate bacterial receptor, but in its role as the foundational building block for complex lipids that mediate group behaviors. The production of this compound is tightly controlled by the hierarchical quorum sensing systems in P. aeruginosa, linking cell-density dependent gene expression directly to the synthesis of molecules that shape the bacterial environment and interact with host organisms. This guide will delve into the molecular mechanisms governing the synthesis and function of this compound, providing quantitative data and detailed experimental protocols for its study.

Biosynthesis of this compound

The primary route for the synthesis of (R)-3-hydroxydecanoate destined for HAA and rhamnolipid production is through the diversion of intermediates from the type II fatty acid synthesis (FASII) pathway.

The key enzyme in this process is RhlA , which exhibits specificity for 10-carbon intermediates.[1] RhlA intercepts (R)-3-hydroxydecanoyl-acyl carrier protein (ACP) from the FASII cycle and catalyzes the formation of a dimer, β-hydroxydecanoyl-β-hydroxydecanoate, the simplest form of HAA.[2][3] This enzymatic step is crucial as it channels metabolic resources towards the production of rhamnolipid precursors.

Another enzyme, PhaG , a 3-hydroxyacyl-ACP:CoA transacylase, can also convert 3-hydroxyacyl-ACPs to their corresponding CoA thioesters, which can then be used for the synthesis of polyhydroxyalkanoates (PHAs).[4] However, for rhamnolipid synthesis, the RhlA-mediated pathway is predominant.

dot

cluster_FASII Type II Fatty Acid Synthesis (FASII) Cycle cluster_Rhamnolipid HAA & Rhamnolipid Synthesis Malonyl_ACP Malonyl-ACP Ketoacyl_ACP β-Ketoacyl-ACP (Cn+2) Malonyl_ACP->Ketoacyl_ACP FabB/F Acyl_ACP Acyl-ACP (Cn) Acyl_ACP->Ketoacyl_ACP FabB/F Hydroxyacyl_ACP (R)-3-Hydroxyacyl-ACP (Cn+2) Ketoacyl_ACP->Hydroxyacyl_ACP FabG Enoyl_ACP trans-2-Enoyl-ACP (Cn+2) Hydroxyacyl_ACP->Enoyl_ACP FabA/Z RhlA RhlA Hydroxyacyl_ACP->RhlA Diversion from FASII (specifically 3-hydroxydecanoyl-ACP) Acyl_ACP_n2 Acyl-ACP (Cn+2) Enoyl_ACP->Acyl_ACP_n2 FabI HAA 3-(3-Hydroxydecanoyloxy) decanoate (HAA) RhlA->HAA RhlB RhlB (Rhamnosyltransferase I) HAA->RhlB Mono_rhamnolipid Mono-rhamnolipid RhlB->Mono_rhamnolipid RhlC RhlC (Rhamnosyltransferase II) Mono_rhamnolipid->RhlC Di_rhamnolipid Di-rhamnolipid RhlC->Di_rhamnolipid dTDP_L_rhamnose1 dTDP-L-rhamnose dTDP_L_rhamnose1->RhlB dTDP_L_rhamnose2 dTDP-L-rhamnose dTDP_L_rhamnose2->RhlC

Figure 1. Biosynthesis of HAAs and Rhamnolipids from 3-Hydroxydecanoyl-ACP.

Quorum Sensing Regulation of this compound Production

The synthesis of this compound via RhlA is under the direct transcriptional control of the rhl quorum sensing system in P. aeruginosa. The rhlA and rhlB genes are co-transcribed as an operon.[5]

  • The RhlR/RhlI System: The rhl system consists of the transcriptional regulator RhlR and the autoinducer synthase RhlI , which produces N-butyryl-homoserine lactone (C4-HSL). At a critical population density, the accumulation of C4-HSL leads to its binding to RhlR.

  • Activation of rhlAB: The C4-HSL-RhlR complex then binds to the promoter region of the rhlAB operon, activating its transcription.[6] This leads to the production of RhlA and RhlB, and consequently, the synthesis of HAAs and rhamnolipids.

  • Hierarchical Control by the las System: The rhl system is, in turn, regulated by the las quorum sensing system. The LasR transcriptional regulator, when activated by its autoinducer N-(3-oxododecanoyl)-homoserine lactone (3-oxo-C12-HSL), upregulates the transcription of rhlR.[7][8] This hierarchical arrangement ensures a coordinated and timed expression of virulence factors, with the las system acting as a master regulator.

dot

cluster_las las System cluster_rhl rhl System cluster_output Downstream Products LasI LasI C12_HSL 3-oxo-C12-HSL LasI->C12_HSL synthesizes LasR LasR C12_HSL->LasR binds LasR_active LasR-C12-HSL Complex LasR->LasR_active rhlR_gene rhlR gene LasR_active->rhlR_gene activates transcription RhlR RhlR rhlR_gene->RhlR translates to RhlR_active RhlR-C4-HSL Complex RhlR->RhlR_active RhlI RhlI C4_HSL C4-HSL RhlI->C4_HSL synthesizes C4_HSL->RhlR binds rhlAB_operon rhlAB operon RhlR_active->rhlAB_operon activates transcription RhlA_RhlB RhlA & RhlB Enzymes rhlAB_operon->RhlA_RhlB translates to HAAs_Rhamnolipids HAAs & Rhamnolipids RhlA_RhlB->HAAs_Rhamnolipids synthesize cluster_plant Plant Cell Bacteria Gram-negative Bacteria (e.g., P. aeruginosa) HDA This compound Bacteria->HDA secretes LORE LORE Receptor HDA->LORE binds to Signaling Downstream Signaling Cascade LORE->Signaling activates PTI Pattern-Triggered Immunity (PTI) Signaling->PTI leads to Culture Bacterial Culture Supernatant Supernatant Culture->Supernatant Centrifugation SPE Solid-Phase Extraction (SPE) Supernatant->SPE Optional LC Liquid Chromatography (C18 Column) Supernatant->LC SPE->LC MSMS Tandem Mass Spectrometry (MS/MS) LC->MSMS Separated Analytes Data Quantitative Data MSMS->Data MRM

References

Stereospecificity of 3-Hydroxydecanoate in Biological Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxydecanoate, a medium-chain 3-hydroxy fatty acid, plays multifaceted roles in various biological systems, ranging from its function as a biosynthetic precursor in bacteria to a signaling molecule in plant immunity. The biological activity of this compound is critically dependent on its stereochemistry, with the (R)- and (S)-enantiomers often exhibiting distinct metabolic fates and signaling properties. This technical guide provides a comprehensive overview of the stereospecificity of this compound, detailing its production, metabolism, and signaling functions in different biological contexts. We present quantitative data, detailed experimental protocols for enantiomer analysis, and visual representations of key metabolic and signaling pathways to serve as a valuable resource for researchers in the fields of microbiology, plant science, and drug development.

Introduction

This compound is a chiral molecule existing in two stereoisomeric forms: (R)-3-hydroxydecanoate and (S)-3-hydroxydecanoate. The spatial arrangement of the hydroxyl group at the C3 position dictates the molecule's interaction with enzymes and receptors, leading to profoundly different biological activities. In bacteria, particularly in Pseudomonas aeruginosa, (R)-3-hydroxydecanoate is a crucial building block for the biosynthesis of rhamnolipids, which are biosurfactants with roles in virulence and biofilm formation, and for the production of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters[1][2]. Conversely, in mammalian systems, the mitochondrial fatty acid β-oxidation pathway is stereospecific for the (S)-enantiomer of 3-hydroxyacyl-CoAs. In the realm of plant biology, medium-chain 3-hydroxy fatty acids, with a preference for the (R)-configuration, are recognized as pathogen-associated molecular patterns (PAMPs) that trigger innate immune responses[2].

Understanding the stereospecificity of this compound is therefore paramount for elucidating its physiological roles and for harnessing its potential in various applications, from the development of novel antimicrobial agents to the engineering of biodegradable plastics and the enhancement of plant disease resistance. This guide aims to provide a detailed technical overview of this topic, with a focus on quantitative data, experimental methodologies, and the visualization of relevant biological pathways.

Biosynthesis and Metabolism of this compound Stereoisomers

The production and degradation of this compound enantiomers are governed by stereospecific enzymes in distinct metabolic pathways.

Predominance of (R)-3-Hydroxydecanoate in Bacterial Systems

In many bacteria, particularly Gram-negative species like Pseudomonas aeruginosa, the de novo fatty acid biosynthesis pathway and the β-oxidation of fatty acids can provide the precursor (R)-3-hydroxydecanoyl-ACP, which is then channeled into the production of rhamnolipids and PHAs. The enzyme PhaG, a 3-hydroxyacyl-ACP:CoA transferase, plays a key role in linking fatty acid de novo synthesis to PHA production[3]. The subsequent polymerization into PHAs is catalyzed by PHA synthases, which exhibit a high degree of stereoselectivity for (R)-3-hydroxyacyl-CoAs[4].

dot

bacterial_R_3_hydroxydecanoate_metabolism cluster_fas Fatty Acid de Novo Synthesis cluster_beta_oxidation β-Oxidation Acetyl-CoA Acetyl-CoA FAS_enzymes FAS Enzymes Acetyl-CoA->FAS_enzymes Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS_enzymes R_3_OH_decanoyl_ACP (R)-3-Hydroxydecanoyl-ACP FAS_enzymes->R_3_OH_decanoyl_ACP PhaG PhaG R_3_OH_decanoyl_ACP->PhaG Fatty Acids Fatty Acids beta_ox_enzymes β-Oxidation Enzymes Fatty Acids->beta_ox_enzymes R_3_OH_acyl_CoA (R)-3-Hydroxyacyl-CoA beta_ox_enzymes->R_3_OH_acyl_CoA R_3_OH_decanoyl_CoA (R)-3-Hydroxydecanoyl-CoA R_3_OH_acyl_CoA->R_3_OH_decanoyl_CoA PhaG->R_3_OH_decanoyl_CoA CoA transfer RhlA RhlA R_3_OH_decanoyl_CoA->RhlA PHA_Synthase PHA Synthase R_3_OH_decanoyl_CoA->PHA_Synthase Rhamnolipids Rhamnolipids RhlA->Rhamnolipids PHA Polyhydroxyalkanoates (PHA) PHA_Synthase->PHA

Caption: Biosynthesis of (R)-3-hydroxydecanoate and its incorporation into rhamnolipids and PHAs in bacteria.

Stereospecificity of Mammalian β-Oxidation for (S)-3-Hydroxydecanoate

In contrast to bacterial systems, the mitochondrial fatty acid β-oxidation pathway in mammals is highly stereospecific. The enzyme 3-hydroxyacyl-CoA dehydrogenase (HADH) exclusively catalyzes the oxidation of (S)-3-hydroxyacyl-CoA to 3-ketoacyl-CoA. The (R)-enantiomer is not a substrate for this enzyme. This strict stereospecificity ensures the correct processing of fatty acids for energy production.

dot

mammalian_S_3_hydroxydecanoate_metabolism Fatty Acyl-CoA Fatty Acyl-CoA Acyl_CoA_DH Acyl-CoA Dehydrogenase Fatty Acyl-CoA->Acyl_CoA_DH Enoyl-CoA Enoyl-CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl-CoA->Enoyl_CoA_Hydratase S_3_OH_acyl_CoA (S)-3-Hydroxyacyl-CoA HADH 3-Hydroxyacyl-CoA Dehydrogenase (HADH) S_3_OH_acyl_CoA->HADH 3-Ketoacyl-CoA 3-Ketoacyl-CoA Thiolase Thiolase 3-Ketoacyl-CoA->Thiolase Acetyl-CoA Acetyl-CoA Acyl_CoA_DH->Enoyl-CoA Enoyl_CoA_Hydratase->S_3_OH_acyl_CoA HADH->3-Ketoacyl-CoA Thiolase->Fatty Acyl-CoA Shortened by 2 carbons Thiolase->Acetyl-CoA

Caption: Stereospecific metabolism of (S)-3-hydroxyacyl-CoA in the mammalian mitochondrial β-oxidation pathway.

Quantitative Data on this compound Stereoisomers

While it is well-established that the (R)-enantiomer is the primary stereoisomer produced in bacterial systems for PHA and rhamnolipid synthesis, and the (S)-enantiomer is the substrate for mammalian β-oxidation, there is a scarcity of studies that directly quantify the enantiomeric ratio of this compound in various biological matrices. The available data is often qualitative or focuses on the total amount of 3-hydroxyalkanoates.

Biological SystemMatrix(R)-3-hydroxydecanoate(S)-3-hydroxydecanoateMethod of AnalysisReference
Pseudomonas aeruginosa (engineered)Culture Supernatant (after hydrolysis of HAAs)95% purityNot reportedGC-MS[2]
Mammalian Mitochondria-Not a substrate for HADHSubstrate for HADHEnzymatic Assays

Note: The table highlights the general stereochemical preference. Direct quantitative comparisons of both enantiomers in the same biological sample are not widely reported in the literature.

Signaling Role of this compound in Plant Immunity

In plants, medium-chain 3-hydroxy fatty acids, including this compound, act as potent elicitors of innate immunity. The Arabidopsis thaliana receptor-like kinase LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION (LORE) functions as a pattern recognition receptor (PRR) that directly perceives these molecules[5][6][7].

Upon binding of this compound, LORE undergoes homodimerization and autophosphorylation. This activation leads to the phosphorylation and activation of downstream receptor-like cytoplasmic kinases (RLCKs), such as PBL34, PBL35, and PBL36[8]. These RLCKs then initiate a signaling cascade that culminates in the activation of downstream immune responses, including the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinases (MAPKs), and transcriptional reprogramming, ultimately leading to enhanced resistance against pathogenic bacteria[9][10][11]. Studies have indicated a preference of the LORE receptor for the (R)-configuration of 3-hydroxy fatty acids for triggering a robust immune response[2].

LORE_signaling_pathway cluster_membrane Plasma Membrane LORE_inactive LORE (monomer) LORE_active LORE (homodimer) [Phosphorylated] LORE_inactive->LORE_active Homodimerization & Autophosphorylation PBLs PBL34, PBL35, PBL36 (RLCKs) LORE_active->PBLs Phosphorylation R_3_OH_C10 (R)-3-Hydroxydecanoate R_3_OH_C10->LORE_inactive Binding PBLs_active PBL34, PBL35, PBL36 [Phosphorylated] PBLs->PBLs_active MAPK_cascade MAPK Cascade PBLs_active->MAPK_cascade ROS_production ROS Production PBLs_active->ROS_production Transcriptional_reprogramming Transcriptional Reprogramming PBLs_active->Transcriptional_reprogramming Immune_response Plant Immune Response MAPK_cascade->Immune_response ROS_production->Immune_response Transcriptional_reprogramming->Immune_response

Caption: Workflow for the chiral GC-MS analysis of this compound from bacterial cells.

Chiral UHPLC-MS/MS Analysis of this compound from Plant Tissue

This protocol outlines a method for the extraction and direct analysis of this compound enantiomers from plant leaves using UHPLC-MS/MS.

Materials:

  • Plant leaf tissue

  • Liquid nitrogen

  • Extraction solvent (e.g., 2-propanol)

  • Internal standard (e.g., deuterated this compound)

  • UHPLC system coupled to a tandem mass spectrometer (MS/MS)

  • Chiral HPLC column (e.g., amylose-based stationary phase)

Procedure:

  • Sample Homogenization: Freeze the plant leaf tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Add the extraction solvent containing the internal standard to the powdered tissue. Vortex and sonicate to ensure efficient extraction.

  • Centrifugation: Centrifuge the mixture to pellet the cell debris.

  • Supernatant Collection: Transfer the supernatant to a new tube. The extract can be concentrated under a stream of nitrogen if necessary.

  • UHPLC-MS/MS Analysis: Inject the extract onto a chiral HPLC column. Use a suitable mobile phase gradient to achieve enantiomeric separation. The MS/MS detector should be operated in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of each enantiomer.

dot

hplc_ms_workflow start Plant Leaf Tissue step1 Homogenization (Liquid Nitrogen) start->step1 step2 Extraction (2-Propanol with Internal Standard) step1->step2 step3 Centrifugation step2->step3 step4 Supernatant Collection (and optional concentration) step3->step4 end Chiral UHPLC-MS/MS Analysis step4->end

Caption: Workflow for the chiral UHPLC-MS/MS analysis of this compound from plant tissue.

Conclusion

The stereochemistry of this compound is a critical determinant of its biological function. In bacteria, the (R)-enantiomer is a key building block for important biopolymers, while in mammals, the (S)-enantiomer is a specific intermediate in fatty acid metabolism. In plants, the (R)-enantiomer is a recognized signaling molecule that triggers innate immunity. The distinct roles of these stereoisomers underscore the importance of stereospecificity in biological systems.

The analytical methods detailed in this guide provide a framework for the accurate quantification of this compound enantiomers, which is essential for further elucidating their roles in health and disease. Future research should focus on obtaining more comprehensive quantitative data on the enantiomeric distribution of this compound in a wider range of biological systems and on exploring the therapeutic and biotechnological potential of modulating the pathways that produce and recognize these stereospecific molecules.

References

An In-depth Technical Guide to 3-Hydroxydecanoate and its Relationship to Fatty Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxydecanoate is a medium-chain 3-hydroxy fatty acid that serves as a critical intermediate in fatty acid metabolism. While it is a transient species in the canonical fatty acid synthesis pathway, its biological significance extends beyond that of a simple metabolic intermediate. In prokaryotes, particularly in Pseudomonas aeruginosa, (R)-3-hydroxydecanoate is a key precursor for the biosynthesis of rhamnolipids, which are virulence factors and play a crucial role in quorum sensing and biofilm formation. In eukaryotes, altered levels of this compound have been associated with certain metabolic disorders, and recent research has identified it as a signaling molecule in inflammatory processes, highlighting its potential as a biomarker and a therapeutic target. This technical guide provides a comprehensive overview of the biosynthesis of this compound, its role in fatty acid synthesis and other pathways, detailed experimental protocols for its study, and its relevance in the context of drug development.

Biosynthesis of this compound via Fatty Acid Synthesis

The de novo synthesis of fatty acids is an iterative process that extends a growing acyl chain by two-carbon units. In bacteria and plants, this is carried out by the Type II fatty acid synthase (FASII) system, which comprises a series of discrete, monofunctional enzymes. In mammals, the Type I fatty acid synthase (FASI) system is a large, multifunctional polypeptide that catalyzes all the reaction steps. This compound, in its acyl-carrier protein (ACP) thioester form (3-hydroxydecanoyl-ACP), is an intermediate in the elongation cycle leading to longer-chain fatty acids.

The key enzymatic steps in the formation and conversion of 3-hydroxydecanoyl-ACP are:

  • Condensation: The cycle begins with the condensation of an eight-carbon acyl-ACP (octanoyl-ACP) with malonyl-ACP, catalyzed by β-ketoacyl-ACP synthase (FabB or FabF). This reaction forms a ten-carbon β-ketoacyl-ACP (3-ketodecanoyl-ACP) and releases CO2.

  • Reduction: The 3-ketodecanoyl-ACP is then reduced by β-ketoacyl-ACP reductase (FabG) to form (R)-3-hydroxydecanoyl-ACP. This reaction utilizes NADPH as the reducing agent.

  • Dehydration: Subsequently, 3-hydroxydecanoyl-ACP is dehydrated by 3-hydroxyacyl-ACP dehydratase (FabZ or FabA) to create a double bond, forming trans-2-decenoyl-ACP.

  • Reduction: Finally, the trans-2-decenoyl-ACP is reduced by enoyl-ACP reductase (FabI) using NADPH to yield a saturated ten-carbon acyl-ACP (decanoyl-ACP), which can then undergo further elongation cycles.

Mandatory Visualization 1: Fatty Acid Synthesis Pathway

Fatty_Acid_Synthesis acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ACC acyl_acp_n8 Octanoyl-ACP (C8) ketoacyl_acp_n10 3-Ketodecanoyl-ACP (C10) malonyl_coa->ketoacyl_acp_n10 FabB/F (Condensation) acyl_acp_n8->ketoacyl_acp_n10 hydroxyacyl_acp_n10 3-Hydroxydecanoyl-ACP (C10) ketoacyl_acp_n10->hydroxyacyl_acp_n10 FabG (Reduction) NADPH -> NADP+ enoyl_acp_n10 trans-2-Decenoyl-ACP (C10) hydroxyacyl_acp_n10->enoyl_acp_n10 FabZ/A (Dehydration) - H2O acyl_acp_n10 Decanoyl-ACP (C10) enoyl_acp_n10->acyl_acp_n10 FabI (Reduction) NADPH -> NADP+ elongation Further Elongation or Termination acyl_acp_n10->elongation

Caption: Fatty acid synthesis pathway showing the formation of 3-Hydroxydecanoyl-ACP.

Quantitative Data

Table 1: Enzyme Kinetic Parameters for Key Enzymes in this compound Metabolism
EnzymeOrganismSubstrateKm (µM)Vmax (µmol/min/mg)Reference
β-ketoacyl-ACP synthase I (FabB)Escherichia coliOctanoyl-ACP1.51.3[1]
β-ketoacyl-ACP synthase II (FabF)Escherichia coliOctanoyl-ACP2.10.8[1]
β-ketoacyl-ACP reductase (FabG)Mycobacterium tuberculosis3-Oxodecanoyl-ACPNot ReportedNot Reported[1]
3-hydroxyacyl-ACP dehydratase (FabZ)Escherichia coli3-Hydroxydecanoyl-ACP~10Not Reported[2]
PHA Synthase (PhaC1)Pseudomonas aeruginosa(R,S)-3-hydroxydecanoyl-CoANot Reported (lag phase observed)0.039[3]
PHA Synthase (PhaC2)Pseudomonas aeruginosa(R,S)-3-hydroxydecanoyl-CoANot Reported (lag phase observed)0.035[3]

Note: Kinetic data for FAS enzymes with medium-chain substrates are not always readily available and can vary significantly with experimental conditions.

Table 2: Production of this compound and its Derivatives in Engineered Bacteria
Organism StrainCarbon SourceProductTiter (g/L)Purity/CompositionReference
Pseudomonas aeruginosa PAO1 (rhlB, rhlC knockout)Not specified3-(3-hydroxydecanoyloxy)alkanoic acids (HAAs)~18-[4][5]
Pseudomonas aeruginosa PAO1 (engineered)Not specified(R)-3-hydroxydecanoic acid (after hydrolysis of HAAs)Not directly reported95%[4][5]
Pseudomonas putida KT2440 (β-oxidation knockout)Decanoic acidPoly(3-hydroxyalkanoates)Not directly reported97 mol% this compound[6]

Experimental Protocols

Protocol 1: Quantification of this compound in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for the analysis of 3-hydroxy fatty acids.[7][8][9][10][11]

1. Sample Preparation and Internal Standard Spiking: a. To 500 µL of serum, plasma, or cell culture supernatant, add 10 µL of a 500 µM stable isotope-labeled internal standard solution (e.g., D3-3-hydroxydecanoic acid). b. For total this compound measurement (free and esterified), hydrolyze a duplicate sample by adding 500 µL of 10 M NaOH and incubating at 60°C for 30 minutes. c. Acidify the samples with 6 M HCl (125 µL for unhydrolyzed, 2 mL for hydrolyzed).

2. Extraction: a. Add 3 mL of ethyl acetate (B1210297) to each sample and vortex vigorously for 1 minute. b. Centrifuge at 3000 x g for 10 minutes to separate the phases. c. Transfer the upper organic layer to a clean glass tube. d. Repeat the extraction with another 3 mL of ethyl acetate and combine the organic layers. e. Evaporate the solvent to dryness under a stream of nitrogen at 37°C.

3. Derivatization: a. To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). b. Seal the tube and heat at 80°C for 1 hour to form trimethylsilyl (B98337) (TMS) derivatives.

4. GC-MS Analysis: a. Inject 1 µL of the derivatized sample into a GC-MS system equipped with a capillary column (e.g., HP-5MS). b. GC Conditions (example):

  • Initial oven temperature: 80°C for 5 minutes.
  • Temperature ramp 1: 3.8°C/min to 200°C.
  • Temperature ramp 2: 15°C/min to 290°C, hold for 6 minutes. c. MS Conditions:
  • Ionization mode: Electron Impact (EI).
  • Monitor for the characteristic ions of the TMS-derivatized this compound and its internal standard.

5. Quantification: a. Calculate the amount of native this compound from the ratio of the peak area of the analyte to the peak area of the internal standard.

Protocol 2: Assay for Fatty Acid Synthase (FASN) Activity

This protocol is based on a mass spectrometry approach to directly measure the products of FASN.[12][13][14]

1. Reaction Mixture Preparation: a. In a microcentrifuge tube, prepare a reaction mixture (200 µL total volume) containing:

  • 100 mM potassium phosphate (B84403) buffer (pH 6.5)
  • 2 mM EDTA
  • 300 µg/mL fatty acid-free BSA
  • 10 mM cysteine
  • 200 µM NADPH
  • 50 µM acetyl-CoA
  • 80 µM ¹³C₃-malonyl-CoA (for stable isotope labeling)
  • 10-20 µg of purified FASN or cell lysate containing FASN.

2. FASN Reaction: a. Incubate the reaction mixture at 37°C. b. At defined time points (e.g., 0, 10, 30, 60 minutes), stop the reaction by adding 500 µL of a cold extraction solvent mixture (e.g., chloroform:methanol, 2:1 v/v) containing a known amount of an internal standard (e.g., ¹³C-labeled palmitic acid).

3. Lipid Extraction: a. Vortex the sample vigorously. b. Add 100 µL of 0.9% NaCl solution and vortex again. c. Centrifuge at 14,000 x g for 10 minutes to separate the phases. d. Transfer the lower organic phase to a new tube.

4. Analysis by High-Resolution Mass Spectrometry: a. Directly infuse the lipid extract into a high-resolution mass spectrometer (e.g., Orbitrap). b. Analyze in negative ion mode to detect the deprotonated ¹³C-labeled fatty acid products. c. Quantify the newly synthesized fatty acids based on the signal intensity relative to the internal standard.

Mandatory Visualization 2: Experimental Workflow for this compound Quantification

GCMS_Workflow sample Biological Sample (e.g., Plasma) spike Spike with Internal Standard sample->spike hydrolysis Alkaline Hydrolysis (for total 3-OH C10:0) sample->hydrolysis acidify Acidification spike->acidify hydrolysis->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract dry Evaporation extract->dry derivatize Derivatization (TMS) dry->derivatize gcms GC-MS Analysis derivatize->gcms quant Quantification gcms->quant Rhamnolipid_QS hydroxyacyl_acp 3-Hydroxydecanoyl-ACP rhlA RhlA hydroxyacyl_acp->rhlA haa 3-(3-hydroxydecanoyloxy)decanoate (HAA) rhlA->haa 2x rhlB RhlB haa->rhlB mono_rl Mono-rhamnolipid rhlB->mono_rl + Rhamnose rhlC RhlC mono_rl->rhlC di_rl Di-rhamnolipid rhlC->di_rl + Rhamnose virulence Virulence & Biofilm di_rl->virulence qs Quorum Sensing Activation qs->rhlA Upregulates

References

The Diverse World of 3-Hydroxy Fatty Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Structure, Function, and Analysis of 3-Hydroxy Fatty Acids in Nature for Researchers, Scientists, and Drug Development Professionals.

Introduction

3-Hydroxy fatty acids (3-HFAs) are a diverse class of lipid molecules characterized by a hydroxyl group on the third carbon of a fatty acid chain. Once considered mere metabolic intermediates, 3-HFAs are now recognized as crucial players in a multitude of biological processes across bacteria, plants, and animals. In Gram-negative bacteria, they are fundamental structural components of the lipid A moiety of lipopolysaccharide (LPS), a potent elicitor of immune responses.[1][2][3][4] In plants, specific medium-chain 3-HFAs act as signaling molecules, triggering innate immunity. In mammals, they are intermediates in mitochondrial fatty acid β-oxidation, and their dysregulation is associated with metabolic diseases, making them valuable biomarkers and potential therapeutic targets.[5][6][7][8] This technical guide provides a comprehensive overview of the diversity of 3-HFAs in nature, detailed experimental protocols for their analysis, and an exploration of their roles in key signaling pathways and potential for drug development.

Diversity and Distribution of 3-Hydroxy Fatty Acids

The chain length and structure of 3-HFAs vary significantly depending on the organism and its metabolic state. This diversity is key to their varied biological functions.

In Bacteria

3-HFAs are hallmarks of the lipid A component of LPS in Gram-negative bacteria. The specific chain lengths of these 3-HFAs are often characteristic of a particular bacterial species or genus.

Bacterial Species3-HFA Chain LengthPredominant 3-HFAReference
Escherichia coliC12-C183-OH-C14:0[2]
Pseudomonas aeruginosaC10-C123-OH-C10:0[9]
Yersinia enterocoliticaC14-C163-OH-C14:0[2]
Campylobacter jejuniC12-C183-OH-C14:0[10][11]
In Plants

Plants can recognize medium-chain 3-HFAs produced by bacteria as microbe-associated molecular patterns (MAMPs), triggering an immune response. The concentration of endogenous 3-HFAs in plants can also change in response to pathogenic stress.

Plant SpeciesCondition3-HFA DetectedConcentration RangeReference
Arabidopsis thalianaElicited with bacterial pathogens3-OH-C10:0, 3-OH-C12:0nanomolar to low micromolar[12]
Rice (Oryza sativa)Pathogen infectionVarious 3-HFAsNot specified
Tomato (Solanum lycopersicum)Root exudatesNot specifiedNot specified
In Animals and Humans

In mammals, 3-HFAs are typically intermediates of fatty acid β-oxidation. Elevated levels of certain 3-HFAs in plasma and tissues can be indicative of metabolic disorders. A recently discovered class of lipids, fatty acid esters of hydroxy fatty acids (FAHFAs), where a fatty acid is esterified to the hydroxyl group of a hydroxy fatty acid, have shown therapeutic potential.[5][13][14][15][16]

Biological MatrixCondition3-HFA/FAHFA SpeciesConcentration LevelsReference
Human PlasmaHealthyVarious 3-HFAsLow nanomolar[4][6][8]
Human PlasmaLong-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency3-OH-C14:0, 3-OH-C16:0Significantly elevated[6][8]
Human PlasmaType 2 DiabetesPalmitic acid esters of hydroxy stearic acids (PAHSAs)Lower than healthy individuals[5][16]
Mouse Adipose TissueInsulin-resistant (High-Fat Diet)PAHSAsLower than insulin-sensitive mice[5]

Experimental Protocols

Accurate detection and quantification of 3-HFAs are crucial for understanding their biological roles. Due to their low volatility and poor ionization efficiency, derivatization is often required for analysis by gas chromatography-mass spectrometry (GC-MS). Liquid chromatography-mass spectrometry (LC-MS) can also be employed, particularly for the analysis of more complex 3-HFA derivatives like FAHFAs.[1][17][18][19][20][21][22][23][24]

Protocol 1: Extraction and GC-MS Analysis of 3-HFAs from Bacterial Cultures

This protocol is suitable for the analysis of 3-HFAs from the lipid A of Gram-negative bacteria.

1. Lipid Extraction:

  • Harvest bacterial cells by centrifugation.

  • Resuspend the cell pellet in a single-phase mixture of chloroform (B151607):methanol:water (1:2:0.8, v/v/v).

  • Sonicate or vortex vigorously to lyse the cells and extract lipids.

  • Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v).

  • Centrifuge and collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

2. Acid Hydrolysis and Methylation:

  • To the dried lipid extract, add 1 M methanolic HCl.

  • Heat at 80°C for 4 hours to hydrolyze the lipid A and methylate the fatty acids.

  • Cool the reaction mixture and add water.

  • Extract the fatty acid methyl esters (FAMEs) with hexane (B92381).

  • Collect the hexane layer and dry it under nitrogen.

3. Silylation:

  • To the dried FAMEs, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]

  • Heat at 60°C for 30 minutes to derivatize the hydroxyl group.[25]

  • The sample is now ready for GC-MS analysis.

4. GC-MS Analysis:

  • Inject the derivatized sample onto a suitable capillary column (e.g., DB-5ms).

  • Use a temperature gradient program to separate the FAMEs.

  • The mass spectrometer should be operated in electron ionization (EI) mode, and data can be acquired in full scan or selected ion monitoring (SIM) mode for higher sensitivity.

Protocol 2: Extraction and LC-MS/MS Analysis of FAHFAs from Biological Tissues

This protocol is adapted for the analysis of FAHFAs from mammalian tissues.[17][18]

1. Homogenization and Lipid Extraction:

  • Homogenize the tissue sample in a suitable buffer.

  • Add a mixture of chloroform:methanol (2:1, v/v) to the homogenate.

  • Vortex thoroughly and centrifuge to separate the phases.

  • Collect the lower organic phase.

  • Dry the extract under nitrogen.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Resuspend the dried lipid extract in a non-polar solvent.

  • Apply the sample to a silica-based SPE cartridge.

  • Wash the cartridge with non-polar solvents to remove neutral lipids.

  • Elute the FAHFAs with a more polar solvent mixture (e.g., dichloromethane:methanol).

  • Dry the eluate under nitrogen.

3. LC-MS/MS Analysis:

  • Reconstitute the sample in a suitable mobile phase.

  • Inject the sample onto a reverse-phase C18 column.

  • Use a gradient elution with a mobile phase consisting of water and acetonitrile/methanol with a suitable additive (e.g., formic acid or ammonium (B1175870) acetate).

  • The mass spectrometer should be operated in negative ion electrospray ionization (ESI) mode.

  • Use multiple reaction monitoring (MRM) for targeted quantification of specific FAHFA isomers.

Signaling Pathways and Biological Roles

3-HFAs are not just structural molecules; they are active participants in crucial signaling pathways.

Plant Innate Immunity: The LORE-Mediated Pathway

In Arabidopsis thaliana, the receptor kinase LORE (Lipooligosaccharide-Specific Reduced Elicitation) perceives medium-chain 3-HFAs, such as 3-hydroxydecanoic acid (3-OH-C10:0), leading to the activation of pattern-triggered immunity (PTI).

LORE_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm 3_HFA 3-OH-C10:0 LORE LORE Receptor 3_HFA->LORE Binding PBLs PBL Kinases LORE->PBLs Phosphorylation MAPK_cascade MAPK Cascade PBLs->MAPK_cascade Activation PTI_response PTI Response (ROS burst, gene expression) MAPK_cascade->PTI_response Activation

Caption: LORE-mediated signaling pathway in plants.

Mammalian Innate Immunity: TLR4 Activation by Lipid A

The 3-HFA-containing lipid A portion of LPS is recognized by the Toll-like receptor 4 (TLR4) in complex with MD-2 on the surface of immune cells, initiating a signaling cascade that leads to the production of pro-inflammatory cytokines. The specific acylation pattern of lipid A, including the chain lengths of the 3-HFAs, is critical for TLR4 activation.[10][11][26][27][28]

TLR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm LPS LPS (with 3-HFAs in Lipid A) LBP LBP LPS->LBP CD14 CD14 LBP->CD14 Transfer of LPS TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 LPS binding MyD88 MyD88 TLR4_MD2->MyD88 Recruitment TRAF6 TRAF6 MyD88->TRAF6 Activation NF_kB NF-κB TRAF6->NF_kB Activation Cytokines Pro-inflammatory Cytokines NF_kB->Cytokines Gene transcription

Caption: TLR4 signaling pathway initiated by LPS.

Biosynthesis of 3-Hydroxy Fatty Acids

The biosynthesis of 3-HFAs differs between organisms, reflecting their distinct roles.

Bacterial 3-HFA Biosynthesis

In bacteria like Pseudomonas aeruginosa and Escherichia coli, 3-HFAs are synthesized as intermediates of the fatty acid synthesis (FASII) pathway and are then incorporated into lipid A or other molecules like rhamnolipids.[9][29][30][31][32][33]

Bacterial_3HFA_Biosynthesis cluster_FASII Fatty Acid Synthesis (FASII) Cycle cluster_products Products Acetyl_CoA Acetyl-CoA Ketoacyl_ACP 3-Ketoacyl-ACP Acetyl_CoA->Ketoacyl_ACP FabH Malonyl_ACP Malonyl-ACP Malonyl_ACP->Ketoacyl_ACP Hydroxyacyl_ACP 3-Hydroxyacyl-ACP Ketoacyl_ACP->Hydroxyacyl_ACP FabG (Reduction) Enoyl_ACP Enoyl-ACP Hydroxyacyl_ACP->Enoyl_ACP FabZ/FabA (Dehydration) Lipid_A Lipid A Hydroxyacyl_ACP->Lipid_A LpxA Rhamnolipids Rhamnolipids (in Pseudomonas) Hydroxyacyl_ACP->Rhamnolipids RhlA Acyl_ACP Acyl-ACP Enoyl_ACP->Acyl_ACP FabI (Reduction) Acyl_ACP->Ketoacyl_ACP FabB/FabF (Elongation) Membrane_Lipids Membrane Lipids Acyl_ACP->Membrane_Lipids

Caption: Bacterial 3-HFA biosynthesis and incorporation.

3-Hydroxy Fatty Acids in Drug Development

The diverse biological activities of 3-HFAs and their derivatives make them attractive targets for drug development.

FAHFAs as Therapeutics for Metabolic Diseases

Fatty acid esters of hydroxy fatty acids (FAHFAs) have emerged as a promising class of endogenous lipids with anti-diabetic and anti-inflammatory properties.[5][13][14][16] Administration of certain PAHSAs in mouse models of obesity and type 2 diabetes has been shown to improve glucose tolerance and insulin (B600854) sensitivity.[5][13][14][16] Clinical studies have revealed that levels of PAHSAs are lower in insulin-resistant individuals, suggesting that supplementation or therapeutic strategies to increase endogenous FAHFA levels could be beneficial.[5][16]

Targeting Bacterial 3-HFA Biosynthesis for Novel Antibiotics

The enzymes involved in the biosynthesis of 3-HFAs in bacteria are essential for the formation of the outer membrane and, therefore, for bacterial viability. These enzymes are distinct from their mammalian counterparts, making them excellent targets for the development of novel antibiotics with high specificity and reduced side effects.

Conclusion

3-Hydroxy fatty acids are a functionally diverse and biologically significant class of molecules. From their role as integral structural components of the bacterial outer membrane to their function as signaling molecules in plant and animal immunity and metabolism, 3-HFAs are at the forefront of lipid research. The continued development of advanced analytical techniques will further unravel the complexity of their distribution and function. For researchers in drug development, the signaling pathways modulated by 3-HFAs and the enzymes responsible for their synthesis offer exciting new avenues for therapeutic intervention in a range of diseases, from infectious diseases to metabolic disorders. This guide provides a foundational understanding and practical methodologies to aid scientists in exploring the multifaceted world of 3-hydroxy fatty acids.

References

3-Hydroxydecanoate as an Intermediate in Beta-Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxydecanoate is a critical intermediate in the mitochondrial beta-oxidation of decanoic acid, a medium-chain fatty acid. Its formation and subsequent oxidation are essential for the efficient catabolism of fatty acids for energy production. This technical guide provides an in-depth overview of the role of this compound in beta-oxidation, detailing the enzymatic reactions, relevant metabolic disorders, quantitative data from key studies, and comprehensive experimental protocols for its analysis. This document is intended to be a valuable resource for researchers investigating fatty acid metabolism, metabolic disorders, and the development of novel therapeutic interventions.

Introduction to Beta-Oxidation and the Role of this compound

Mitochondrial fatty acid beta-oxidation is a cyclical metabolic pathway that breaks down fatty acyl-CoA molecules into acetyl-CoA, which can then enter the citric acid cycle to generate ATP.[1][2] The process consists of a repeating sequence of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis.[1][3]

This compound, in its activated form as 3-hydroxydecanoyl-CoA, is the specific intermediate generated during the beta-oxidation of decanoic acid (a C10 fatty acid). It is formed in the second step of the cycle and is the substrate for the third step.

The Beta-Oxidation Pathway of Decanoic Acid

The catabolism of decanoic acid to acetyl-CoA involves four cycles of beta-oxidation. The formation and metabolism of 3-hydroxydecanoyl-CoA occur in the first of these cycles.

Enzymatic Steps Involving 3-Hydroxydecanoyl-CoA
  • Dehydrogenation of Decanoyl-CoA: The cycle begins with the dehydrogenation of decanoyl-CoA by a medium-chain acyl-CoA dehydrogenase (MCAD), forming trans-Δ²-enoyl-CoA and FADH₂.[3]

  • Hydration to form (S)-3-Hydroxydecanoyl-CoA: Enoyl-CoA hydratase catalyzes the stereospecific hydration of the double bond in trans-Δ²-enoyl-CoA to produce (S)-3-hydroxydecanoyl-CoA.[4]

  • Oxidation to 3-Ketodecanoyl-CoA: (S)-3-Hydroxydecanoyl-CoA is then oxidized by a 3-hydroxyacyl-CoA dehydrogenase (HADH), which has a preference for medium-chain substrates, to form 3-ketodecanoyl-CoA.[5][6] This reaction uses NAD⁺ as an electron acceptor, generating NADH.[3]

  • Thiolytic Cleavage: Finally, β-ketothiolase cleaves 3-ketodecanoyl-CoA using a molecule of coenzyme A, yielding acetyl-CoA and octanoyl-CoA.[3] The shortened octanoyl-CoA then proceeds through subsequent cycles of beta-oxidation.

Beta_Oxidation_of_Decanoic_Acid Decanoyl_CoA Decanoyl-CoA (C10) trans_Enoyl_CoA trans-Δ²-Enoyl-CoA Decanoyl_CoA->trans_Enoyl_CoA Hydroxydecanoyl_CoA (S)-3-Hydroxydecanoyl-CoA trans_Enoyl_CoA->Hydroxydecanoyl_CoA Ketodecanoyl_CoA 3-Ketodecanoyl-CoA Hydroxydecanoyl_CoA->Ketodecanoyl_CoA Octanoyl_CoA Octanoyl-CoA (C8) Ketodecanoyl_CoA->Octanoyl_CoA  β-Ketothiolase (CoA-SH) Acetyl_CoA Acetyl-CoA Ketodecanoyl_CoA->Acetyl_CoA

Figure 1. Beta-oxidation of decanoyl-CoA highlighting 3-hydroxydecanoyl-CoA.

Clinical Relevance: Metabolic Disorders

Deficiencies in the enzymes of beta-oxidation can lead to serious metabolic disorders. Specifically, defects in long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) and mitochondrial trifunctional protein (MTP) lead to the accumulation of long-chain 3-hydroxy fatty acids.[7][8][9] While this compound is a medium-chain fatty acid, its accumulation can also be observed in these disorders, as well as in deficiencies of medium-chain specific enzymes.[10] The buildup of these intermediates is considered to have toxic effects, contributing to the clinical manifestations of these diseases, which can include cardiomyopathy, hypoglycemia, and rhabdomyolysis.[5][11]

A study investigating the effects of accumulating 3-hydroxy fatty acids found that 3-hydroxydecanoic acid, among others, can uncouple oxidative phosphorylation in heart mitochondria, potentially contributing to the cardiac pathology seen in patients with LCHAD and MTP deficiencies.[8][9] Furthermore, elevated levels of this compound have been observed in obese patients with type 2 diabetes, suggesting a potential role in the pathophysiology of this disease.[12][13]

Quantitative Data

The following tables summarize quantitative data on the accumulation of 3-hydroxy fatty acids in patient samples and the kinetic properties of 3-hydroxyacyl-CoA dehydrogenase.

Sample TypeCondition3-OH-C10:0 (nmol/L)3-OH-C12:0 (nmol/L)3-OH-C14:0 (nmol/L)3-OH-C16:0 (nmol/L)Reference
Fibroblast Culture MediaControlNot reported< 50< 50< 50[14]
Fibroblast Culture MediaLCHAD/MTP DeficientNot reported~250 (5-fold increase)~550 (11-fold increase)~700 (14-fold increase)[14]
PlasmaObese Non-diabetic (fasting)~150Not reportedNot reportedNot reported[12]
PlasmaObese T2D (fasting)~250Not reportedNot reportedNot reported[12]

Table 1: Accumulation of 3-Hydroxy Fatty Acids in Disease States.

Substrate (L-3-hydroxyacyl-CoA)Km (µM)Vmax (µmol/min/mg)Reference
C42820.8[15]
C61030.3[15]
C8535.7[15]
C10441.7[15]
C12328.6[15]
C14316.7[15]
C16310.0[15]

Table 2: Kinetic Parameters of Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase.

Experimental Protocols

Quantification of 3-Hydroxy Fatty Acids by GC-MS

This protocol is adapted from methods for the analysis of 3-hydroxy fatty acids in biological fluids and cultured cells.[10][16]

5.1.1. Sample Preparation (from Plasma or Cell Culture Media)

  • To 100 µL of plasma or cell culture medium, add an internal standard mix containing a known amount of isotopically labeled 3-hydroxy fatty acids (e.g., ¹³C-labeled 3-hydroxydecanoic acid).

  • Acidify the sample with 1 M HCl to a pH of approximately 1-2.

  • Extract the fatty acids twice with 2 mL of a mixture of hexane (B92381) and isopropanol (B130326) (3:2, v/v).

  • Vortex vigorously and centrifuge to separate the phases.

  • Combine the organic layers and evaporate to dryness under a stream of nitrogen.

5.1.2. Derivatization

  • To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Incubate at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

5.1.3. GC-MS Analysis

  • Inject 1-2 µL of the derivatized sample onto a gas chromatograph equipped with a capillary column (e.g., DB-5ms).

  • Use a temperature program that effectively separates the different fatty acid derivatives.

  • The mass spectrometer should be operated in selected ion monitoring (SIM) mode to detect the characteristic ions of the TMS-derivatized 3-hydroxy fatty acids and their corresponding internal standards.

  • Quantify the endogenous 3-hydroxy fatty acids by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.

GCMS_Workflow start Start: Plasma or Cell Culture Media add_is Add Internal Standards (¹³C-labeled 3-OHFAs) start->add_is acidify Acidify with HCl add_is->acidify extract Liquid-Liquid Extraction (Hexane:Isopropanol) acidify->extract evaporate1 Evaporate to Dryness extract->evaporate1 derivatize Derivatize with BSTFA (form TMS esters) evaporate1->derivatize gcms GC-MS Analysis (SIM Mode) derivatize->gcms quantify Quantification gcms->quantify end End: Concentration of This compound quantify->end

Figure 2. Workflow for GC-MS analysis of 3-hydroxy fatty acids.

Cell-Based Assay for Beta-Oxidation Activity

This protocol measures the rate of beta-oxidation in cultured cells using a radiolabeled fatty acid substrate.[17][18][19]

5.2.1. Cell Culture and Treatment

  • Plate cells (e.g., primary hepatocytes or fibroblasts) in a multi-well plate and grow to confluence.

  • On the day of the assay, wash the cells with a serum-free medium.

  • Prepare the reaction medium containing a known concentration of [³H]-palmitate or [¹⁴C]-palmitate complexed to fatty acid-free bovine serum albumin (BSA).

5.2.2. Beta-Oxidation Assay

  • Add the reaction medium to the cells and incubate at 37°C for a defined period (e.g., 1-2 hours).

  • Stop the reaction by adding perchloric acid to the medium to a final concentration of 0.5 M.

  • Centrifuge the plate to pellet the cell debris.

  • Transfer the supernatant to a new tube.

  • Separate the radiolabeled water-soluble metabolites (acetyl-CoA and Krebs cycle intermediates) from the unoxidized radiolabeled palmitate. This can be achieved by passing the supernatant through an anion-exchange column.

  • Measure the radioactivity in the eluate using a scintillation counter.

  • Normalize the radioactivity to the amount of protein in each well to determine the rate of beta-oxidation.

Beta_Oxidation_Assay_Workflow start Start: Cultured Cells add_substrate Add Reaction Medium with Radiolabeled Palmitate start->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction with Perchloric Acid incubate->stop_reaction centrifuge Centrifuge to Pellet Debris stop_reaction->centrifuge separate Separate Soluble Metabolites (Anion-Exchange Chromatography) centrifuge->separate measure Measure Radioactivity (Scintillation Counting) separate->measure normalize Normalize to Protein Content measure->normalize end End: Rate of Beta-Oxidation normalize->end

Figure 3. Workflow for a cell-based beta-oxidation assay.

Conclusion

This compound is a key, albeit transient, intermediate in the beta-oxidation of medium-chain fatty acids. While its direct signaling roles are not well-established, its accumulation in certain metabolic disorders highlights the critical importance of efficient fatty acid metabolism. The analytical methods and experimental protocols detailed in this guide provide a framework for researchers to further investigate the role of this compound and other beta-oxidation intermediates in health and disease, paving the way for the development of novel diagnostic and therapeutic strategies.

References

Methodological & Application

Application Note and Protocol for the Quantification of 3-Hydroxydecanoate using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxydecanoate (3-OH-C10) is a medium-chain 3-hydroxy fatty acid that plays a significant role in various biological systems. It is a key component of the lipid A moiety of lipopolysaccharides (LPS) in Gram-negative bacteria, making it a crucial biomarker for endotoxin (B1171834) detection. Furthermore, it is involved in bacterial quorum sensing and biofilm formation. In mammals, 3-hydroxy fatty acids are intermediates in mitochondrial fatty acid β-oxidation, and their quantification can be vital for studying metabolic pathways and diagnosing certain metabolic disorders.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the sensitive and selective quantification of fatty acids.[3] However, the inherent polarity and low volatility of this compound necessitate a derivatization step to convert it into a more volatile and thermally stable compound, thereby improving chromatographic separation and detection sensitivity.[3][4] This application note provides a detailed protocol for the quantification of this compound in biological matrices using GC-MS, involving a two-step derivatization process (methylation followed by silylation).

Principle

The accurate quantification of this compound is achieved through a multi-step process. First, lipids are extracted from the biological sample. An internal standard, such as a stable isotope-labeled this compound or a structurally similar odd-chain 3-hydroxy fatty acid, is added at the beginning of the sample preparation to correct for variations during extraction, derivatization, and GC-MS analysis.[5][6][7] The carboxyl group of this compound is then esterified to form a methyl ester (fatty acid methyl ester, FAME). Subsequently, the hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether. This two-step derivatization significantly increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis.[8][9] The derivatized this compound is then separated on a gas chromatography column and detected by a mass spectrometer, typically in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. Quantification is performed by constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.[3]

Quantitative Data Summary

ParameterTypical Performance
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.1 - 0.5 µg/mL
Accuracy (Recovery) 85 - 115%
Precision (RSD%) < 15%

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Internal Standard (e.g., 3-Hydroxyundecanoic acid or stable isotope-labeled this compound)

  • Methanol (Anhydrous, GC grade)

  • Hexane (B92381) (GC grade)

  • Chloroform (GC grade)

  • Acetyl Chloride

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (Anhydrous)

  • Sodium Chloride (NaCl)

  • Sodium Sulfate (Anhydrous)

  • Nitrogen gas (high purity)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • Nitrogen evaporator

Sample Preparation (from Biological Matrices)
  • Homogenization & Internal Standard Spiking :

    • For liquid samples (e.g., plasma, serum, culture media), transfer a known volume (e.g., 100 µL) to a glass centrifuge tube.

    • For solid samples (e.g., tissues), weigh a precise amount (e.g., 25-50 mg) and homogenize in a suitable solvent.

    • Add a known amount of the internal standard to each sample.[5]

  • Lipid Extraction (Modified Folch Method) :

    • To the sample, add 2 mL of a 2:1 (v/v) chloroform:methanol solution and vortex vigorously for 2 minutes.[5]

    • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.[5]

    • Vortex for another 2 minutes and then centrifuge at 2000 x g for 10 minutes to separate the layers.

    • Carefully collect the lower organic layer, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.[9]

Derivatization Protocol

Step 1: Methylation (Formation of Fatty Acid Methyl Ester - FAME)

  • Prepare the methylation reagent by slowly adding 200 µL of acetyl chloride to 2 mL of anhydrous methanol. (Caution: This reaction is exothermic and should be performed in a fume hood).

  • To the dried lipid extract, add 1 mL of the freshly prepared methanolic HCl reagent.

  • Tightly cap the tube and heat at 80°C for 60 minutes in a heating block or water bath.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of water, then vortex thoroughly.

  • Centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a new clean glass tube.

  • Evaporate the hexane to dryness under a gentle stream of nitrogen.

Step 2: Silylation (Formation of Trimethylsilyl - TMS Ether)

  • To the dried FAME residue, add 50 µL of anhydrous pyridine to dissolve the sample.[3]

  • Add 50 µL of BSTFA with 1% TMCS.[8]

  • Tightly cap the vial and heat at 70°C for 30 minutes.[8]

  • After cooling, the sample is ready for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS operating conditions and may require optimization for your specific instrument and application.

  • Gas Chromatograph : Agilent 7890B GC or equivalent

  • Mass Spectrometer : Agilent 5977B MSD or equivalent

  • GC Column : HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector : Splitless mode, 250°C[3]

  • Carrier Gas : Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program :

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 250°C at 15°C/min.

    • Ramp to 300°C at 20°C/min, hold for 5 minutes.[3]

  • MSD Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV

    • Acquisition Mode : Selected Ion Monitoring (SIM)

    • Transfer Line Temperature : 280°C

    • Monitor Characteristic Ions : For the TMS-derivatized methyl this compound, characteristic ions would include fragments arising from the cleavage adjacent to the TMS-ether group. The exact m/z values should be determined by analyzing a pure standard.

Data Analysis
  • Peak Identification : Identify the peaks corresponding to the derivatized this compound and the internal standard based on their retention times and characteristic mass fragments.

  • Calibration Curve : Prepare a series of calibration standards of known concentrations of this compound and a constant concentration of the internal standard. Process these standards through the entire sample preparation and derivatization procedure.

  • Quantification : Plot the ratio of the peak area of the this compound derivative to the peak area of the internal standard derivative against the concentration of this compound. Perform a linear regression to obtain the calibration curve. Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample add_is Add Internal Standard sample->add_is extraction Lipid Extraction add_is->extraction dry_extract Dry Extract extraction->dry_extract methylation Methylation (FAME formation) dry_extract->methylation dry_fame Dry FAME methylation->dry_fame silylation Silylation (TMS ether formation) dry_fame->silylation gcms GC-MS Analysis silylation->gcms data Data Acquisition & Processing gcms->data quant Quantification data->quant

Caption: Experimental workflow for the quantification of this compound.

derivatization_pathway start This compound (R-COOH, R'-OH) reagent1 + CH3OH / H+ product1 Methyl this compound (R-COOCH3, R'-OH) reagent1->product1 reagent2 + BSTFA/TMCS product2 Methyl 3-(trimethylsilyloxy)decanoate (R-COOCH3, R'-O-TMS) reagent2->product2

Caption: Two-step derivatization of this compound for GC-MS analysis.

References

Application Notes and Protocols for the Extraction of 3-Hydroxydecanoate from Biomass

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of 3-Hydroxydecanoate (3-HD) and its polymeric precursor, poly(this compound) (P(3HD)), from microbial biomass. The methods described herein are based on established scientific literature and are intended to guide researchers in selecting and implementing the most suitable extraction strategy for their specific needs, considering factors such as yield, purity, scalability, and environmental impact.

Introduction

This compound is a valuable chiral molecule with applications in the synthesis of biodegradable polymers, fine chemicals, and pharmaceuticals. It is a medium-chain-length (mcl) 3-hydroxy fatty acid naturally produced by various microorganisms, most notably Pseudomonas species, as a monomeric unit of polyhydroxyalkanoates (PHAs). The extraction of 3-HD from biomass is a critical step in its production chain. This document outlines three primary methodologies for its extraction: indirect extraction via the purification of the P(3HD) polymer followed by hydrolysis, direct extraction of 3-HD precursors, and advanced green extraction techniques.

Methods Overview

Several methods have been developed for the extraction of 3-HD and its parent polymer from microbial cells. These can be broadly categorized as:

  • Solvent Extraction of P(3HD) Polymer: This traditional approach involves the use of organic solvents to solubilize the P(3HD) polymer from dried biomass. The extracted polymer is then precipitated and can be subsequently hydrolyzed to yield 3-HD monomers.

  • Alkaline Hydrolysis and Extraction: This method combines cell lysis, polymer hydrolysis, and extraction into fewer steps. It is often considered a more sustainable approach due to the avoidance of chlorinated solvents.

  • Supercritical Fluid Extraction (SFE): A modern, green chemistry approach that utilizes supercritical carbon dioxide (scCO₂) as a solvent. SFE offers high selectivity and leaves no toxic solvent residues.

The choice of method will depend on the desired purity of the final product, the scale of the operation, and environmental and safety considerations.

Data Presentation: Comparison of Extraction Methods

The following table summarizes quantitative data from various studies on the extraction of mcl-PHAs, including P(3HD) and related polymers. This allows for a comparative assessment of different methodologies.

Extraction MethodBiomass SourceSolvent/ReagentTemperature (°C)TimeYield/RecoveryPurity (%)Reference
Solvent Extraction
Chloroform ExtractionPseudomonas putida UChloroformBoiling24 hHighHigh[1]
Cyclohexanone (B45756) ExtractionCupriavidus necator H16Cyclohexanone1203 min95% (PHB)Similar to Chloroform[2][3]
Acetone ExtractionCupriavidus necator H16Acetone120-98.9% (PHA copolymer)99.0%[3]
Methyl Ethyl KetoneCupriavidus necator H16Methyl Ethyl Ketone1005 min93% (PHBV)91%[3]
Alkaline Hydrolysis
Sodium Hydroxide (B78521)Pseudomonas putida U0.05 M NaOH60-50-80% (P(3HO))50-70%[1][4]
Sodium HydroxidePseudomonas aeruginosa0.5 M NaOH802.5 h-95% (R-3HD from HAA)[5]
Other Chemical/Physical
Sodium HypochloritePseudomonas putida U3.7% Cl₂25-905-60 min80% (P(3HO))Low (30%)[1][4]
BoilingPseudomonas putida UWater100-70% (P(3HO))30-40%[1][4]
SonicationPseudomonas putida UWater--60% (P(3HO))30-40%[1][4]

Experimental Protocols

Protocol 1: Solvent Extraction of P(3HD) using a Non-Chlorinated Solvent (Cyclohexanone)

This protocol is adapted from methods developed for PHA extraction and is suitable for researchers looking for alternatives to halogenated solvents.[2][3]

Materials:

  • Lyophilized microbial biomass containing P(3HD)

  • Cyclohexanone

  • Methanol (B129727) (for precipitation)

  • Centrifuge and appropriate tubes

  • Heating system with temperature control (e.g., heating block, oil bath)

  • Filtration apparatus (e.g., filter paper, vacuum filter)

  • Fume hood

Procedure:

  • Biomass Preparation: Start with dried, lyophilized microbial cells to ensure efficient solvent penetration.

  • Extraction:

    • Weigh a known amount of dried biomass and place it in a suitable reaction vessel.

    • Add cyclohexanone to the biomass. A solvent-to-biomass ratio should be optimized, but a starting point of 20:1 (v/w) is recommended.

    • Heat the mixture to 120°C with stirring for a short duration (e.g., 3-5 minutes).[2][3] Perform this step in a fume hood with appropriate safety precautions.

  • Separation of Biomass Residue:

    • After the extraction period, separate the hot solvent containing the dissolved PHA from the cell debris. This can be achieved by centrifugation or hot filtration.

  • Polymer Precipitation:

    • Cool the PHA-rich cyclohexanone solution.

    • Add a non-solvent, such as methanol, to the solution to precipitate the P(3HD). A typical ratio is 1:1 (v/v) of solvent to non-solvent, but this may require optimization.

  • Recovery and Drying:

    • Collect the precipitated P(3HD) by filtration or centrifugation.

    • Wash the polymer pellet with fresh methanol to remove any residual solvent and impurities.

    • Dry the purified P(3HD) in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Subsequent Hydrolysis to this compound:

The purified P(3HD) can be hydrolyzed to 3-HD by acidic or basic catalysis. Alkaline hydrolysis is described in Protocol 2.

Protocol 2: Alkaline Hydrolysis for Direct Extraction and Monomerization

This protocol is based on the principle of using sodium hydroxide to both lyse the cells and hydrolyze the PHA polymer (or HAA precursor) into its monomeric 3-hydroxy acid form.[1]

Materials:

  • Wet or lyophilized microbial biomass

  • Sodium hydroxide (NaOH) solution (0.05 M to 0.5 M)

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate (B1210297) for liquid-liquid extraction

  • Centrifuge and appropriate tubes

  • Heating system with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Alkaline Digestion and Hydrolysis:

    • Resuspend a known quantity of biomass in a 0.5 M NaOH solution.[6]

    • Heat the suspension at 80°C for 2.5 hours to ensure complete hydrolysis of the polymer or precursor into this compound.[6] For less degradation, a milder condition of 0.05 M NaOH at 60°C can be used.[1][4]

  • Removal of Cell Debris:

    • After cooling, centrifuge the mixture to pellet the remaining cell debris.

    • Collect the supernatant, which contains the sodium salt of this compound.

  • Acidification:

    • Transfer the supernatant to a new container and place it in an ice bath.

    • Slowly add HCl (e.g., 6 N) to acidify the solution to a pH of 2. This will convert the sodium this compound to 3-hydroxydecanoic acid.[6]

  • Liquid-Liquid Extraction:

    • Transfer the acidified solution to a separatory funnel.

    • Extract the 3-hydroxydecanoic acid using an equal volume of ethyl acetate. Shake vigorously and allow the layers to separate.

    • Collect the organic (upper) layer. Repeat the extraction on the aqueous layer to maximize recovery.[6]

  • Drying and Concentration:

    • Combine the organic extracts.

    • Dry the ethyl acetate extract over anhydrous sodium sulfate (B86663) and then filter.

    • Remove the solvent using a rotary evaporator to obtain the crude 3-hydroxydecanoic acid. Further purification can be achieved by chromatography if necessary.

Protocol 3: Supercritical Fluid Extraction (SFE) of P(3HD)

SFE is an environmentally friendly method that uses supercritical CO₂ to extract P(3HD). The selectivity of the extraction can be tuned by modifying the pressure and temperature.[7][8][9]

Materials:

  • Supercritical Fluid Extractor

  • High-purity carbon dioxide

  • Co-solvent (e.g., ethanol (B145695) or methanol, optional)

  • Lyophilized and ground microbial biomass

Procedure:

  • Sample Preparation:

    • The biomass must be thoroughly dried and preferably ground to a small particle size to increase the surface area for extraction.

  • SFE System Setup:

    • Load the prepared biomass into the extraction vessel of the SFE system.

  • Extraction Parameters:

    • Pressurize and heat the system to bring the CO₂ to its supercritical state (above 31°C and 74 bar).[7]

    • Typical extraction conditions for non-polar compounds like PHAs may involve pressures from 100 to 350 bar and temperatures from 40 to 80°C.[7][9]

    • The addition of a co-solvent like ethanol can modify the polarity of the supercritical fluid, which may enhance the extraction of certain PHAs.

  • Extraction Process:

    • Pump the supercritical CO₂ through the extraction vessel. The scCO₂ will diffuse into the biomass and dissolve the P(3HD).

  • Collection:

    • The P(3HD)-laden supercritical fluid flows into a separator vessel at a lower pressure.

    • The reduction in pressure causes the CO₂ to lose its solvating power, leading to the precipitation of the P(3HD).

    • The CO₂ can then be recycled or vented.

  • Product Recovery:

    • Collect the extracted P(3HD) from the separator.

    • The polymer can then be hydrolyzed to 3-HD as described previously.

Visualizations: Experimental Workflows

Below are diagrams generated using Graphviz (DOT language) to illustrate the logical flow of the described experimental protocols.

Workflow for Solvent Extraction of P(3HD) A Start: Lyophilized Biomass B Add Cyclohexanone (or other non-chlorinated solvent) A->B C Heat and Mix (e.g., 120°C, 3-5 min) B->C D Separate Cell Debris (Centrifugation/Filtration) C->D E PHA-Rich Solvent D->E F Add Methanol (Anti-solvent) E->F G Precipitate P(3HD) F->G H Wash and Dry Polymer G->H I End: Purified P(3HD) Polymer H->I

Caption: Workflow for Solvent Extraction of P(3HD).

Workflow for Alkaline Hydrolysis and Extraction of 3-HD A Start: Biomass B Add NaOH Solution (e.g., 0.5 M) A->B C Heat to Hydrolyze (e.g., 80°C, 2.5 h) B->C D Centrifuge to Remove Debris C->D E Supernatant with Sodium this compound D->E F Acidify with HCl to pH 2 E->F G Liquid-Liquid Extraction with Ethyl Acetate F->G H Collect and Dry Organic Phase G->H I End: Crude 3-Hydroxydecanoic Acid H->I

Caption: Workflow for Alkaline Hydrolysis of 3-HD.

Workflow for Supercritical Fluid Extraction (SFE) of P(3HD) A Start: Dried, Ground Biomass B Load into SFE Vessel A->B C Introduce Supercritical CO2 (High P, High T) B->C D Extraction of P(3HD) C->D E Depressurize in Separator D->E F Precipitation of P(3HD) E->F G Collect Polymer F->G H End: Purified P(3HD) Polymer G->H

Caption: Workflow for Supercritical Fluid Extraction.

References

Protocol for Derivatization of 3-Hydroxydecanoate for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxydecanoate is a medium-chain 3-hydroxy fatty acid that plays a significant role in various biological systems. It is a key monomeric component of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters synthesized by numerous bacteria. The accurate and sensitive quantification of this compound is crucial for research in microbiology, biotechnology, and drug development. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID) is a powerful analytical technique for this purpose. However, the polar nature of the hydroxyl and carboxylic acid functional groups in this compound results in low volatility and poor chromatographic performance. Therefore, a derivatization step is essential to convert this compound into a more volatile and thermally stable derivative suitable for GC analysis.[1][2]

This document provides detailed protocols for two common and effective derivatization methods for this compound: Silylation and Methanolysis (Esterification) . It also includes a comparison of their performance based on available quantitative data to assist researchers in selecting the optimal method for their analytical needs.

Derivatization Methods

The primary goal of derivatization in this context is to replace the active hydrogens on the hydroxyl and carboxyl groups with non-polar moieties, thereby increasing the analyte's volatility.[1]

Silylation

Silylation involves the replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) group.[1] This one-step reaction derivatizes both the hydroxyl and carboxylic acid groups simultaneously, forming a TMS-ether and a TMS-ester, respectively. Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a trimethylchlorosilane (TMCS) catalyst to enhance the reaction rate.[1][3]

Methanolysis (Esterification)

Methanolysis is a process that simultaneously extracts the analyte from a sample (e.g., bacterial cells) and converts the carboxylic acid group to its methyl ester.[4] This is typically achieved by heating the sample in methanol (B129727) with an acid catalyst, such as sulfuric acid (H₂SO₄) or boron trifluoride (BF₃).[2][4][5] The hydroxyl group remains underivatized in this single step, but for many GC applications, this is sufficient to achieve good chromatographic separation.

Quantitative Data Summary

The choice of derivatization method can significantly impact the quantitative performance of the analysis. The following table summarizes key parameters for the silylation and methanolysis of hydroxy fatty acids. Please note that data specifically for this compound is limited; therefore, data from related fatty acids are included for comparative purposes.

ParameterSilylation (BSTFA + 1% TMCS)Methanolysis (Acid-Catalyzed)Key AdvantagesPotential Issues
Target Groups Carboxyl & HydroxylCarboxylOne-step derivatization of both functional groups.[3]Derivatives can be moisture-sensitive.[3]
Typical Reaction Time 15 - 60 minutes[1]60 - 140 minutes[2][4]Silylation is generally a faster reaction.Methanolysis can be a harsher method.[3]
Typical Reaction Temp. 60 - 80°C[1]60 - 100°C[2][4]Produces more volatile by-products, leading to cleaner chromatograms.[1]Two-step process if hydroxyl group also needs derivatization.[3]
Derivatization Efficiency >95% (for similar compounds)[6]High, but can be matrix-dependent.Robust and widely used method.[3]Potential for incomplete derivatization.[3]
Limit of Detection (LOD) 0.1 - 1.3 µg/L (for similar compounds)[3]Generally in the low µg/L range.FAMEs are stable derivatives.[3]Reagents can be corrosive and moisture-sensitive.[1]
Limit of Quantification (LOQ) 0.3 - 4.2 µg/L (for similar compounds)[3]Generally in the low µg/L range.Effective for a wide range of fatty acids.[3]

Experimental Protocols

Protocol 1: Silylation using BSTFA + 1% TMCS

This protocol details the procedure for the trimethylsilylation of this compound.

Materials:

  • This compound standard or dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270) or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Heating block or oven

  • GC vials with PTFE-lined caps

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Dissolve the dried sample in 100 µL of anhydrous pyridine.

  • Derivatization: Add 100 µL of BSTFA with 1% TMCS to the sample solution.[6]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70-80°C for 30-60 minutes.[6][7]

  • Cooling: Allow the vial to cool to room temperature before opening.

  • Analysis: The sample is now ready for injection into the GC-MS system. Dilution with an appropriate anhydrous solvent may be necessary depending on the concentration.

Protocol 2: Acid-Catalyzed Methanolysis

This protocol is suitable for the analysis of this compound from bacterial cells or other biological matrices containing polyhydroxyalkanoates.

Materials:

  • Lyophilized (freeze-dried) cells or sample containing this compound

  • Methanolysis solution: 15% (v/v) sulfuric acid in methanol

  • Chloroform (B151607)

  • Internal standard (e.g., methyl benzoate (B1203000) or a suitable odd-chain fatty acid methyl ester) dissolved in chloroform

  • Screw-capped test tubes

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Weigh approximately 10-20 mg of lyophilized cells into a screw-capped test tube.

  • Reagent Addition: Add 2 mL of chloroform containing the internal standard and 2 mL of the 15% sulfuric acid in methanol solution.[4]

  • Reaction: Tightly cap the test tube and heat at 100°C for 140 minutes in a heating block.[4]

  • Cooling and Extraction: Cool the tube to room temperature. Add 1 mL of distilled water and vortex vigorously for 1 minute to extract the methyl esters into the chloroform phase.

  • Phase Separation: Centrifuge the mixture at a low speed (e.g., 2000 x g) for 5 minutes to separate the phases.

  • Sample Collection: Carefully collect the lower chloroform layer containing the this compound methyl ester and transfer it to a GC vial.

  • Analysis: The sample is ready for GC analysis.

GC-MS Parameters for Analysis

The following are typical GC-MS operating conditions that may require optimization for your specific instrument and application.

ParameterSilylated this compoundThis compound Methyl Ester
GC Column Non-polar column (e.g., HP-5MS, DB-5MS), 30 m x 0.25 mm ID, 0.25 µm film thicknessMid-polar column (e.g., DB-23, FAMEWAX), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 - 280°C250°C
Injection Mode SplitlessSplit (e.g., 20:1) or Splitless
Carrier Gas Helium at a constant flow of 1.0 - 1.2 mL/minHelium at a constant flow of 1.0 - 1.2 mL/min
Oven Program Initial: 80°C for 2 min, ramp to 200°C at 10°C/min, then to 280°C at 20°C/min, hold for 5 min.Initial: 100°C for 2 min, ramp to 240°C at 8°C/min, hold for 10 min.
MS Transfer Line 280°C250°C
Ion Source Temp. 230°C230°C
Ionization Mode Electron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.Full Scan (m/z 45-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[4]

Visualizations

Derivatization_Workflow Sample Sample containing This compound Silylation Silylation (BSTFA + 1% TMCS) Sample->Silylation Protocol 1 Methanolysis Methanolysis (H₂SO₄/Methanol) Sample->Methanolysis Protocol 2 TMS_Derivative Trimethylsilyl Derivative Silylation->TMS_Derivative Methyl_Ester Methyl Ester Derivative Methanolysis->Methyl_Ester GC_Analysis GC Analysis (GC-MS or GC-FID) TMS_Derivative->GC_Analysis Methyl_Ester->GC_Analysis Data_Analysis Data Analysis and Quantification GC_Analysis->Data_Analysis

Experimental workflow for derivatization and GC analysis.

Silylation_Reaction Reactant This compound (HO-R-COOH) Reagent + BSTFA + TMCS (catalyst) Reactant->Reagent Product TMS-3-Hydroxydecanoate (TMS-O-R-COOTMS) Reagent->Product

Silylation reaction of this compound.

Methanolysis_Reaction Reactant This compound (HO-R-COOH) Reagent + CH₃OH + H₂SO₄ (catalyst) Reactant->Reagent Product This compound Methyl Ester (HO-R-COOCH₃) Reagent->Product

Methanolysis reaction of this compound.

References

Synthesis of 3-Hydroxydecanoate for Use as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxydecanoic acid is a medium-chain hydroxy fatty acid that serves as an important intermediate in various biological processes and is a component of some bacterial lipids. As a pure, well-characterized compound, it is essential as an analytical standard for the accurate identification and quantification of this analyte in complex biological samples, for the calibration of analytical instrumentation, and for its use in metabolic research and drug discovery. This document provides a detailed protocol for the chemical synthesis, purification, and characterization of 3-hydroxydecanoate to a high purity suitable for use as an analytical standard. The primary synthesis route described is the Reformatsky reaction, known for its efficiency and high yields.

Synthesis and Purification Overview

The synthesis of this compound is achieved through a two-step process. Initially, methyl this compound is synthesized via the Reformatsky reaction, which involves the reaction of an α-halo ester with an aldehyde in the presence of zinc.[1] Specifically, octanal (B89490) is reacted with a methyl bromoacetate (B1195939) in the presence of zinc metal to form the methyl ester of 3-hydroxydecanoic acid.[2] This is followed by the hydrolysis of the methyl ester to yield the final product, 3-hydroxydecanoic acid. Purification is achieved through a series of extraction and washing steps, followed by column chromatography to ensure high purity.

Data Presentation

Reaction Data
ParameterValueReference
Synthesis MethodReformatsky Reaction[2]
ReactantsOctanal, Methyl Bromoacetate, Zinc[2]
Product (ester)Methyl this compound[2]
Reported Yield (ester)86 - 95%[2]
Final Product3-Hydroxydecanoic Acid
Purity>98%[3]
Physicochemical and Spectroscopic Data of 3-Hydroxydecanoic Acid
PropertyValueReference
Molecular Formula C₁₀H₂₀O₃[3][4]
Molecular Weight 188.26 g/mol [2][4]
CAS Number 14292-26-3[2][3]
Appearance Solid powder[4]
Storage Temperature 2-8°C[4]
¹³C NMR Spectrum Data available in public databases[2][5]
Mass Spectrometry (EI-MS) Molecular Ion (M⁺): m/z 188 (weak). Major fragment (α-cleavage): m/z 89.[6]
Mass Spectrometry (LC-ESI-MS) [M-H]⁻: m/z 187.2[2][7]

Experimental Protocols

Synthesis of Methyl this compound via Reformatsky Reaction

This protocol is adapted from Sailer, et al. (2015).[2]

Materials:

  • Octanal

  • Methyl bromoacetate

  • Zinc granules

  • Tetrahydrofuran (THF), anhydrous

  • Hexanes

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • 500 mL round-bottomed flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or sand bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To an oven-dried 500 mL round-bottomed flask equipped with a condenser and magnetic stir bar, add 200 mL of anhydrous THF.

  • Bring the THF to reflux (approximately 66°C) with rapid stirring.[2]

  • Temporarily remove the condenser and add 6.5 g (0.1 mol) of zinc granules to the refluxing solvent.

  • Rapidly add octanal (0.1 mol) and methyl bromoacetate (0.2 mol) to the reaction mixture.

  • Immediately reattach the condenser. A rapid boiling will be observed.[2]

  • Allow the reaction to reflux for 1 minute, then remove the heat source and let the mixture cool to room temperature while stirring.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC) using an eluent of hexanes:ethyl acetate (B1210297) (80:20). The reaction is typically complete within 20 minutes.[2]

  • Remove the excess THF using a rotary evaporator.

  • Dissolve the resulting brown oil in hexanes and quench with deionized water, which will form a yellow precipitate.[2]

  • Filter the mixture and transfer the filtrate to a separatory funnel.

  • Wash the hexane (B92381) layer sequentially with 100 mL of deionized water, twice with 50 mL of 1 M HCl, 100 mL of deionized water, and finally with 50 mL of brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the hexanes under vacuum to yield the crude methyl this compound.

Hydrolysis of Methyl this compound

Materials:

Procedure:

  • Dissolve the crude methyl this compound in a 1:1 mixture of methanol and 2 M aqueous sodium hydroxide.

  • Reflux the mixture for 4 hours.

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of 2 with 6 M HCl.

  • Extract the product three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-hydroxydecanoic acid.

Purification of 3-Hydroxydecanoic Acid

Materials:

  • Crude 3-hydroxydecanoic acid

  • Silica (B1680970) gel for flash chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a silica gel column with a suitable solvent system, such as a gradient of hexane/ethyl acetate.

  • Dissolve the crude 3-hydroxydecanoic acid in a minimal amount of the non-polar solvent.

  • Load the dissolved sample onto the silica gel column.

  • Elute the column with the hexane/ethyl acetate gradient, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield purified 3-hydroxydecanoic acid as a solid.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Methyl this compound cluster_workup Workup & Extraction cluster_hydrolysis Hydrolysis cluster_purification Final Purification reactants Octanal + Methyl Bromoacetate + Zn reflux Reflux in THF (66°C, 1 min) reactants->reflux cool Cool to RT reflux->cool evaporation1 Remove THF cool->evaporation1 dissolve Dissolve in Hexanes evaporation1->dissolve quench Quench with H₂O dissolve->quench filter Filter quench->filter wash Wash (H₂O, HCl, Brine) filter->wash dry Dry (Na₂SO₄) wash->dry evaporation2 Remove Hexanes dry->evaporation2 ester Crude Methyl This compound evaporation2->ester hydrolyze Reflux with NaOH/MeOH ester->hydrolyze acidify Acidify with HCl hydrolyze->acidify extract Extract with Ethyl Acetate acidify->extract crude_acid Crude 3-Hydroxydecanoic Acid extract->crude_acid chromatography Silica Gel Chromatography crude_acid->chromatography pure_product Pure 3-Hydroxydecanoic Acid (Analytical Standard) chromatography->pure_product

Caption: Workflow for the synthesis and purification of this compound.

References

Application of 3-Hydroxydecanoate in the Production of Medium-Chain-Length Polyhydroxyalkanoates (mcl-PHAs)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Medium-chain-length polyhydroxyalkanoates (mcl-PHAs) are a class of biodegradable polyesters produced by various microorganisms.[1][2] These biopolymers have garnered significant interest due to their thermoplastic elastomeric properties, making them suitable for a range of applications, including in the biomedical field for tissue engineering and drug delivery.[3] The monomer composition of mcl-PHAs, which typically ranges from 6 to 14 carbon atoms, dictates their physical and mechanical properties.[2][3][4] 3-Hydroxydecanoate (3HD) is a key monomer that can be incorporated into the mcl-PHA backbone, influencing its characteristics.[5] This document provides detailed protocols and data on the application of this compound and its precursor, decanoic acid, in the production of mcl-PHAs, with a focus on microbial fermentation using Pseudomonas putida.

Metabolic Pathways for mcl-PHA Production

The biosynthesis of mcl-PHAs in bacteria like Pseudomonas putida primarily occurs through three metabolic routes when utilizing fatty acids such as decanoic acid: the de novo fatty acid biosynthesis pathway, the β-oxidation pathway, and chain elongation.[1][6][7] When decanoic acid is supplied as the carbon source, the β-oxidation pathway is the main route for generating the (R)-3-hydroxyacyl-CoA precursors necessary for mcl-PHA synthesis.[1][6]

To enhance the incorporation of this compound into the polymer, strategies are employed to modulate the β-oxidation pathway. This can be achieved by using β-oxidation knockout mutants of the production strain or by adding inhibitors like acrylic acid to the culture medium.[5] These interventions limit the breakdown of 3-hydroxyacyl-CoA intermediates, making them more available for polymerization by PHA synthase.

Metabolic_Pathway cluster_extracellular Extracellular cluster_cell Bacterial Cell Decanoic_Acid Decanoic Acid Decanoic_Acid_in Decanoic Acid Decanoic_Acid->Decanoic_Acid_in Uptake Acyl_CoA Decanoyl-CoA Decanoic_Acid_in->Acyl_CoA Acyl-CoA Synthetase 3_Hydroxyacyl_CoA (R)-3-Hydroxydecanoyl-CoA Acyl_CoA->3_Hydroxyacyl_CoA Acyl-CoA Dehydrogenase Beta_Oxidation β-Oxidation Cycle 3_Hydroxyacyl_CoA->Beta_Oxidation Further Oxidation PHA_Synthase PHA Synthase (PhaC) 3_Hydroxyacyl_CoA->PHA_Synthase Polymerization mcl_PHA mcl-PHA (High 3HD content) Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA PHA_Synthase->mcl_PHA Biomass Cell Growth & Metabolism Acetyl_CoA->Biomass

Figure 1: Metabolic pathway for mcl-PHA production from decanoic acid.

Experimental Protocols

Protocol 1: Fed-Batch Fermentation of Pseudomonas putida for High this compound mcl-PHA Production

This protocol is adapted from studies focusing on high-density cell cultivation and controlled monomer composition.[5][8]

1. Strain and Inoculum Preparation:

  • Use Pseudomonas putida KT2440 or a β-oxidation knockout mutant (e.g., P. putida DBA-F1) for enhanced 3HD content.[5]

  • Prepare a seed culture by inoculating a single colony into a nutrient-rich medium (e.g., Luria-Bertani broth) and incubating at 30°C with shaking at 200 rpm for 12-16 hours.

2. Fermentation Medium:

  • Prepare a defined mineral salt medium. A typical composition per liter includes:

    • (NH₄)₂SO₄: 2.0 g

    • KH₂PO₄: 13.3 g

    • K₂HPO₄: 4.0 g

    • MgSO₄·7H₂O: 1.2 g

    • Citric acid: 1.2 g

    • Trace element solution: 10 mL

  • The trace element solution should contain essential minerals like Fe, Zn, Mn, Cu, Co, and B.

3. Fermenter Setup and Conditions:

  • Use a controlled bioreactor with pH, temperature, and dissolved oxygen (DO) monitoring and control.

  • Sterilize the fermenter containing the mineral salt medium.

  • Set the initial fermentation conditions:

    • Temperature: 30°C

    • pH: 6.8-7.0 (controlled with NH₄OH or H₃PO₄)

    • Dissolved Oxygen (DO): Maintained above 20% saturation through agitation and aeration.

4. Fed-Batch Strategy:

  • Batch Phase: Inoculate the fermenter with the seed culture (5-10% v/v). Add an initial carbon source, such as glucose, to promote initial cell growth.

  • Fed-Batch Phase: Once the initial carbon source is depleted (indicated by a sharp rise in DO), initiate the feeding of a mixture of decanoic acid and a co-substrate like glucose or acetic acid.

    • The ratio of decanoic acid to the co-substrate is critical for controlling the monomer composition and cell growth.[5] For instance, a decanoic acid and acetic acid to glucose (DAA:G) ratio of 2:8 (g/g) has been shown to yield mcl-PHA with 100 mol% 3HD.[5]

    • A growth-limiting nutrient feeding strategy can be employed to maintain a constant specific growth rate.

    • If using the wild-type strain, acrylic acid can be co-fed as a β-oxidation inhibitor to increase the 3HD fraction.[5][8]

5. Monitoring and Analysis:

  • Regularly sample the culture to measure cell density (optical density at 600 nm and cell dry weight), substrate concentrations (e.g., glucose, decanoic acid), and PHA content.

  • PHA content and monomer composition are typically determined by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) of the methanolyzed polyester.

6. PHA Extraction and Purification:

  • Harvest the cells by centrifugation at the end of the fermentation.

  • Lyophilize (freeze-dry) the biomass.

  • Extract the mcl-PHA from the dried cells using a suitable solvent like chloroform, acetone, or ethyl acetate.[9][10]

  • Precipitate the polymer by adding a non-solvent such as cold methanol (B129727) or ethanol.

  • Dry the purified PHA under vacuum.

Experimental_Workflow Inoculum Inoculum Preparation (P. putida) Fermentation Fed-Batch Fermentation Inoculum->Fermentation Harvesting Cell Harvesting (Centrifugation) Fermentation->Harvesting Drying Biomass Drying (Lyophilization) Harvesting->Drying Extraction PHA Extraction (Solvent) Drying->Extraction Purification PHA Purification (Precipitation) Extraction->Purification Analysis Characterization (GC-MS, etc.) Purification->Analysis

Figure 2: General experimental workflow for mcl-PHA production.

Data Presentation

The following tables summarize quantitative data from studies on mcl-PHA production with a high this compound content using Pseudomonas putida.

Table 1: Effect of Substrate Feed Ratio on mcl-PHA Production by P. putida DBA-F1 (β-oxidation knockout mutant) [5]

DAA:G Ratio (g/g)Biomass (g/L)PHA Content (% of dry biomass)3HD Content (mol%)PHA Yield from Decanoic Acid (g/g)
6:48.54297-
4:6----
2:818591001.24

DAA:G refers to the mass ratio of decanoic acid and acetic acid to glucose.

Table 2: Comparison of Wild Type and Mutant P. putida for mcl-PHA Production [5]

StrainMethodBiomass (g/L)PHA Content (% of dry biomass)3HD Content (mol%)PHA Production Rate (g/L/hr)
P. putida KT2440 (Wild Type)Acrylic Acid InhibitionHigher than mutant-84-
P. putida DBA-F1 (Mutant)-8.54297-
P. putida DBA-F1 (Mutant) with YET--74970.41

YET: Yeast Extract and Tryptone addition.

Table 3: Fed-Batch Production of mcl-PHA with High 3-Hydroxynonanoate (3HN) Content using Acrylic Acid Inhibition in P. putida KT2440 [8]

NA:G:AA RatioSpecific Growth Rate (h⁻¹)Biomass (g/L)PHA Content (%)3HN Content (mol%)PHA Productivity (g/L/h)
1.25:1:0.010.2534.355.784.31.2
1.25:1:0.050.2517.164.492.20.8
1.25:1:0.050.1571.475.588.91.8

NA: Nonanoic Acid, G: Glucose, AA: Acrylic Acid. While this study focuses on 3-hydroxynonanoate from nonanoic acid, the principles of using a β-oxidation inhibitor to control monomer composition are directly applicable to this compound production from decanoic acid.

Conclusion

The production of mcl-PHAs with a high content of this compound is achievable through controlled fed-batch fermentation of Pseudomonas putida. Key strategies include the use of β-oxidation impaired mutants or the co-feeding of β-oxidation inhibitors like acrylic acid. The precise control of the substrate feeding strategy, particularly the ratio of decanoic acid to a co-substrate, is crucial for maximizing both the yield of mcl-PHA and the incorporation of the desired 3HD monomer. The protocols and data presented here provide a foundation for researchers to develop and optimize processes for producing tailored mcl-PHAs for various applications, including those in the pharmaceutical and biomedical fields.

References

Application Notes and Protocols for Studying PHA Synthase Activity Using 3-Hydroxydecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing 3-hydroxydecanoate to characterize the enzymatic activity of Polyhydroxyalkanoate (PHA) synthases. The protocols outlined below are designed to ensure accurate and reproducible measurements of enzyme kinetics and activity, facilitating research in biodegradable polymer synthesis and drug development.

Introduction

Polyhydroxyalkanoates (PHAs) are a family of biodegradable polyesters synthesized by various microorganisms as intracellular carbon and energy storage compounds. The key enzyme in PHA biosynthesis is PHA synthase (PhaC), which polymerizes (R)-3-hydroxyacyl-CoA thioesters into long-chain PHAs. Understanding the activity and substrate specificity of PHA synthases is crucial for the development of microbial strains capable of producing PHAs with desired material properties. This compound, a medium-chain-length (MCL) hydroxyalkanoate, is a relevant substrate for studying the activity of Type II PHA synthases, which preferentially polymerize MCL-hydroxyacyl-CoAs (C6-C14).[1]

This document provides protocols for in vitro assays to determine PHA synthase activity using 3-hydroxydecanoyl-CoA as a substrate. The primary method described is a continuous spectrophotometric assay that measures the release of Coenzyme A (CoA) during the polymerization reaction.

Data Presentation

Table 1: Specific Activity of PHA Synthases with 3-Hydroxydecanoyl-CoA and Other Substrates
PHA SynthaseSource OrganismSubstrateSpecific Activity (U/mg)NotesReference
PhaC1Pseudomonas aeruginosa(R,S)-3-hydroxydecanoyl-CoA0.039Activity increased to 0.055 U/mg with the addition of phasin (B1169946) GA24.[2][2]
PhaC2Pseudomonas aeruginosa(R,S)-3-hydroxydecanoyl-CoA0.035A lag phase was observed for both PhaC1 and PhaC2.[2][2]
PhaCThermus thermophilus3-hydroxybutyryl-CoA (3HB-CoA)Not specified for 3HD-CoAKm of 0.25 mM for 3HB-CoA.[3] Did not exhibit a lag phase.[3][3]
PhaCCsChromobacterium sp. USM23-hydroxybutyryl-CoA (3HB-CoA)238 ± 98Highly active synthase, nearly 8-fold higher activity than the synthase from C. necator.[4][4]
PhaCHaloferax mediterraneiDL-3-hydroxybutyryl-CoA0.01 (purified)Specific activity in crude extract was 0.004 U/mg.[5][5]

One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the release of 1 µmol of CoA per minute.

Table 2: Kinetic and Inhibition Parameters of PHA Synthases
PHA SynthaseSource OrganismSubstrate/InhibitorParameterValueReference
PhaC1 & PhaC2Pseudomonas aeruginosaCoAKi85 µM[2]
PhaCThermus thermophilus3-hydroxybutyryl-CoA (3HB-CoA)Km0.25 mM[3]
PhaCThermus thermophilusCoAIC5025 µM[3]

Experimental Protocols

Protocol 1: In Vitro Continuous Spectrophotometric Assay for PHA Synthase Activity

This protocol describes a widely used method to determine PHA synthase activity by measuring the release of free Coenzyme A (CoA) from the substrate, 3-hydroxydecanoyl-CoA. The released CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that can be quantified by measuring the absorbance at 412 nm.[4][5][6][7][8][9]

Materials:

  • Purified PHA synthase or cell-free crude extract

  • (R,S)-3-hydroxydecanoyl-CoA (substrate)

  • Potassium phosphate (B84403) buffer (e.g., 40 mM, pH 7.5) or Tris-HCl buffer (e.g., 100 mM, pH 7.8)[4][7]

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) stock solution (e.g., 10 mM in buffer)[4][5]

  • Bovine Serum Albumin (BSA) (e.g., 1 mg/mL) (optional, to stabilize the enzyme)[4]

  • Microplate reader or spectrophotometer capable of reading absorbance at 412 nm

  • 96-well microplate or cuvettes

Procedure:

  • Prepare the Assay Mixture: In a microcentrifuge tube or directly in a microplate well, prepare the assay mixture. The final volume can be adjusted (e.g., 160 µL to 1000 µL).[5][7] A typical reaction mixture contains:

    • Buffer (to final volume)

    • DTNB (final concentration of 0.15 mM to 0.3 mM)[6][7]

    • BSA (optional, final concentration of 0.2 mg/mL to 1 mg/mL)[4][7]

    • Enzyme sample (purified enzyme or a known amount of protein from a crude extract, e.g., 35-40 µg)[4]

  • Pre-incubation: Incubate the assay mixture at the desired temperature (e.g., 30°C) for a few minutes to allow the temperature to equilibrate.[4]

  • Initiate the Reaction: Start the enzymatic reaction by adding the substrate, (R,S)-3-hydroxydecanoyl-CoA, to the assay mixture. The final substrate concentration can be varied for kinetic studies (e.g., 0.1 mM to 2.0 mM).[4][8]

  • Measure Absorbance: Immediately begin monitoring the increase in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a spectrophotometer or microplate reader.[6]

  • Calculate Enzyme Activity:

    • Determine the rate of change in absorbance per minute (ΔAbs412/min) from the linear portion of the reaction curve.

    • Calculate the concentration of CoA released using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for TNB at 412 nm is 13,700 M-1cm-1.[7]

    • Calculate the specific activity in Units/mg of protein. One Unit (U) is defined as the amount of enzyme required to release 1 µmol of CoA from the substrate per minute.[6]

Formula for Specific Activity:

Specific Activity (U/mg) = (ΔAbs412/min * Total Reaction Volume (L)) / (ε * Path Length (cm) * Protein Amount (mg))

Protocol 2: In Vitro Synthesis and Analysis of Poly(this compound)

This protocol outlines a two-enzyme system for the in vitro synthesis of poly(this compound), which can be used to confirm the activity and product formation of the PHA synthase.[2][10]

Materials:

  • Purified PHA synthase

  • Acyl-CoA synthetase

  • 3-Hydroxydecanoic acid

  • Coenzyme A (CoA)

  • ATP

  • MgCl2

  • Buffer (e.g., Tris-HCl)

  • Chloroform (B151607)

  • Methanol

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Enzymatic Synthesis of 3-hydroxydecanoyl-CoA: In the first step, 3-hydroxydecanoic acid is converted to its CoA thioester by an acyl-CoA synthetase. The reaction mixture should contain 3-hydroxydecanoic acid, CoA, ATP, and MgCl2 in a suitable buffer.

  • Polymerization Reaction: Add the purified PHA synthase to the reaction mixture containing the in situ generated 3-hydroxydecanoyl-CoA. Incubate the reaction for a sufficient period (e.g., several hours to overnight) at an optimal temperature for the PHA synthase.

  • PHA Extraction: After incubation, extract the synthesized poly(this compound) from the reaction mixture. This is typically done by adding chloroform to dissolve the polymer, followed by precipitation with a non-solvent like cold methanol.

  • Analysis of the Polymer:

    • Qualitative Analysis: The presence of PHA can be confirmed by techniques like Fourier Transform Infrared (FTIR) spectroscopy.

    • Quantitative and Compositional Analysis: The extracted polymer is subjected to methanolysis to convert the polymer into its constituent 3-hydroxyalkanoate methyl esters. These esters are then analyzed by GC-MS to confirm the presence of this compound monomers and to quantify the amount of polymer produced.

Visualizations

Enzymatic_Reaction_of_PHA_Synthase cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products 3-Hydroxydecanoyl-CoA 3-Hydroxydecanoyl-CoA PHA_Synthase PHA_Synthase 3-Hydroxydecanoyl-CoA->PHA_Synthase PHA_chain_n PHA Chain (n units) PHA_chain_n->PHA_Synthase PHA_chain_n1 PHA Chain (n+1 units) PHA_Synthase->PHA_chain_n1 CoA Coenzyme A PHA_Synthase->CoA

Caption: Enzymatic polymerization of 3-hydroxydecanoyl-CoA by PHA synthase.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Source Obtain PHA Synthase (Purification or Crude Extract) Assay_Setup Set up Spectrophotometric Assay (DTNB, Buffer, Enzyme) Enzyme_Source->Assay_Setup Substrate_Prep Prepare (R,S)-3-hydroxydecanoyl-CoA and other reagents Reaction_Start Initiate reaction with Substrate Substrate_Prep->Reaction_Start Assay_Setup->Reaction_Start Data_Acquisition Monitor Absorbance at 412 nm Reaction_Start->Data_Acquisition Calculate_Activity Calculate Specific Activity (U/mg) Data_Acquisition->Calculate_Activity Kinetic_Analysis Determine Kinetic Parameters (Km, Vmax, Ki) Calculate_Activity->Kinetic_Analysis

Caption: Workflow for determining PHA synthase activity.

References

Application Notes and Protocols for the Structural Elucidation of 3-Hydroxydecanoate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural elucidation of 3-Hydroxydecanoate. The protocols outlined below detail the necessary steps from sample preparation to advanced 2D NMR data acquisition and interpretation, enabling unambiguous confirmation of the molecular structure.

Introduction

This compound is a medium-chain hydroxy fatty acid that plays a role in various biological processes and is a constituent of some bacterial lipids.[1] Accurate structural determination is paramount for understanding its biological function, for its use in metabolic studies, and for potential applications in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive and powerful analytical technique that provides detailed information about the molecular structure in solution. This document outlines the use of one-dimensional (1D) and two-dimensional (2D) NMR experiments to confirm the structure of this compound.

Predicted NMR Data for Structural Confirmation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. These values are based on spectral data from similar compounds and predictive models.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
Atom NumberProtonsMultiplicityChemical Shift (δ) ppmCoupling Constant (J) Hz
1-COOHbr s> 10.0-
2-CH₂-m~2.45-
3-CH(OH)-m~4.05-
4-CH₂-m~1.45-
5-8-(CH₂)₄-m~1.29-
9-CH₂-m~1.29-
10-CH₃t~0.88~6.8
3-OH-OHbr svariable-

Note: The chemical shift of the carboxylic acid proton (1) and the hydroxyl proton (3-OH) can be highly variable and may exchange with deuterium (B1214612) in deuterated solvents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
Atom NumberCarbon TypeChemical Shift (δ) ppm
1C=O~177.0
2-CH₂-~42.0
3-CH(OH)-~68.0
4-CH₂-~36.5
5-CH₂-~25.5
6-CH₂-~29.5
7-CH₂-~29.3
8-CH₂-~31.8
9-CH₂-~22.6
10-CH₃~14.1

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic molecules.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

NMR Data Acquisition

The following parameters are recommended for a standard 500 MHz NMR spectrometer.

1D ¹H NMR:

  • Pulse Program: zg30 (or a similar 30-degree pulse sequence)

  • Number of Scans (ns): 16-64 (depending on sample concentration)

  • Spectral Width (sw): 12-16 ppm

  • Acquisition Time (aq): 3-4 seconds

  • Relaxation Delay (d1): 1-2 seconds

1D ¹³C NMR:

  • Pulse Program: zgpg30 (with proton decoupling)

  • Number of Scans (ns): 1024-4096 (or more for dilute samples)

  • Spectral Width (sw): 200-240 ppm

  • Acquisition Time (aq): 1-2 seconds

  • Relaxation Delay (d1): 2 seconds

2D COSY (Correlation Spectroscopy):

  • Pulse Program: cosygpqf (or similar gradient-selected, phase-sensitive sequence)

  • Number of Scans (ns): 2-4 per increment

  • Number of Increments (in F1): 256-512

  • Spectral Width (sw in F1 and F2): 10-12 ppm

2D HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: hsqcedetgpsisp2.2 (or similar edited HSQC for multiplicity information)

  • Number of Scans (ns): 2-8 per increment

  • Number of Increments (in F1): 128-256

  • Spectral Width (sw in F1): 180-200 ppm

  • Spectral Width (sw in F2): 10-12 ppm

  • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz

2D HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: hmbcgplpndqf (or similar gradient-selected sequence)

  • Number of Scans (ns): 4-16 per increment

  • Number of Increments (in F1): 256-512

  • Spectral Width (sw in F1): 200-220 ppm

  • Spectral Width (sw in F2): 10-12 ppm

  • Long-range Coupling Constant: Optimized for 8-10 Hz

Data Processing and Interpretation
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs) to obtain the frequency-domain spectra.

  • Phase Correction: Manually or automatically correct the phase of the 1D and 2D spectra.

  • Baseline Correction: Apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectra to the TMS signal at 0.00 ppm.

  • Peak Picking and Integration (1D ¹H): Identify all proton signals and integrate their areas to determine the relative number of protons.

  • Peak Picking (1D ¹³C): Identify all carbon signals.

  • Correlation Analysis (2D):

    • COSY: Identify cross-peaks which indicate scalar coupling between protons, typically over 2-3 bonds. This helps to establish proton-proton connectivity within the aliphatic chain.

    • HSQC: Correlate each proton signal to its directly attached carbon. This confirms the ¹H and ¹³C assignments for each CH, CH₂, and CH₃ group.

    • HMBC: Identify long-range correlations (2-4 bonds) between protons and carbons. This is crucial for connecting molecular fragments, especially across quaternary carbons or heteroatoms. For this compound, HMBC will show correlations from protons to the carbonyl carbon (C1).

Visualization of Experimental Workflow and Structural Correlations

The following diagrams illustrate the experimental workflow and the key structural correlations for this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acq NMR Data Acquisition cluster_data_proc Data Processing cluster_analysis Structural Elucidation weigh Weigh this compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1D and 2D NMR Spectra transfer->nmr_acq ft Fourier Transform nmr_acq->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference to TMS phase_base->reference assign_1d Assign 1D Spectra reference->assign_1d analyze_2d Analyze 2D Correlations assign_1d->analyze_2d confirm Confirm Structure analyze_2d->confirm

Caption: Experimental workflow for NMR-based structural elucidation.

structural_elucidation cluster_1D 1D NMR cluster_2D 2D NMR H1 1H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1->COSY identifies spin systems HSQC HSQC (Direct C-H Correlation) H1->HSQC C13 13C NMR (Carbon Environments) C13->HSQC HMBC HMBC (Long-Range C-H Correlation) COSY->HMBC builds fragments HSQC->HMBC assigns protonated carbons Structure Final Structure of This compound HMBC->Structure connects fragments

Caption: Logical relationships in NMR-based structure determination.

Expected 2D NMR Correlations for this compound

  • COSY: Strong cross-peaks are expected between adjacent methylene (B1212753) and methine protons along the aliphatic chain. For example, H2 with H3, H3 with H4, H4 with H5, and so on, up to H9 with H10.

  • HSQC: Each proton signal (except for the acidic and hydroxyl protons) will show a correlation to its directly attached carbon. For instance, the proton at ~4.05 ppm will correlate with the carbon at ~68.0 ppm (C3).

  • HMBC: Key long-range correlations that confirm the structure include:

    • Protons at H2 (~2.45 ppm) will show correlations to the carbonyl carbon C1 (~177.0 ppm) and to C3 (~68.0 ppm).

    • The proton at H3 (~4.05 ppm) will show correlations to C1, C2, C4, and C5.

    • Protons of the terminal methyl group H10 (~0.88 ppm) will show correlations to C8 and C9.

By systematically analyzing the 1D and 2D NMR data and comparing it with the predicted values and correlations, the unambiguous structural elucidation of this compound can be achieved.

References

Application Notes and Protocols for High-Yield 3-Hydroxydecanoate Production via Fed-Batch Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxydecanoate (3-HD) is a medium-chain-length polyhydroxyalkanoate (mcl-PHA) monomer that holds significant promise for various applications, including the development of biocompatible and biodegradable polymers for drug delivery systems and medical implants. Achieving high yields of 3-HD is crucial for its economic viability and widespread application. Fed-batch fermentation is a powerful technique to achieve high cell densities and, consequently, high product titers. This document provides detailed application notes and protocols for the high-yield production of 3-HD using fed-batch fermentation strategies, primarily focusing on microbial hosts such as Escherichia coli and Pseudomonas putida.

Data Presentation

The following table summarizes quantitative data from various studies on fed-batch fermentation for 3-HD and other mcl-PHA production, providing a clear comparison of different approaches and their outcomes.

Host OrganismPrecursor Substrate(s)Feeding StrategyFinal Titer (g/L)YieldProductivity (g/L/h)Key Findings & Reference
Recombinant E. coli LSBJ (β-oxidation deficient)Decanoic acid, GlucoseTwo-stage: 1) Biomass accumulation (glucose feed) 2) PHA biosynthesis (co-feeding of glucose and decanoic acid)20.1 (PHD)89.4% (molar)0.42Iterative optimization of media and feed rate significantly increased PHD titer.[1][2][3][4]
Pseudomonas putida KT2440Decanoic acid, Acetic acid, GlucoseExponential feeding of a DA:AA:G ratio of 5:1:4, followed by a shift to linear feeding55.5 (PHA, 78 mol% 3-HD)1.16 g PHA / g decanoic acid1.16Shifting from exponential to linear feeding extended the production phase and increased final biomass and PHA content.[5]
Pseudomonas putida KT2440Nonanoic acid, Glucose, Acrylic acidExponential feeding with a specific growth rate of 0.15 h⁻¹53.9 (PHA, 89 mol% 3-HN)-1.8Use of a β-oxidation inhibitor (acrylic acid) increased the proportion of the monomer derived directly from the precursor fatty acid.
Pseudomonas putida KT2440 (wild-type)Crude glycerolConstant feeding9.7 (mcl-PHA, 75.4 mol% 3-HD)-~0.16Demonstrated the use of a low-cost substrate for mcl-PHA production.[6][7][8]
Pseudomonas putida KT2440 (ΔphaZ mutant)Crude glycerolConstant feeding12.7 (mcl-PHA, 76.1 mol% 3-HD)-~0.21Knockout of the PHA depolymerase gene (phaZ) improved mcl-PHA accumulation.[6][7]

Note: PHD refers to Poly(this compound). PHA refers to Polyhydroxyalkanoate, with the major monomer component specified where available. 3-HN refers to 3-hydroxynonanoate.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the high-yield fed-batch production of 3-HD.

Protocol 1: Fed-Batch Fermentation of Recombinant E. coli for PHD Production

This protocol is based on the two-stage strategy developed for β-oxidation deficient E. coli.[1][2][4][9]

1. Strain and Plasmid Preparation:

  • Use a β-oxidation deficient E. coli strain (e.g., LSBJ).

  • Transform the strain with a plasmid containing the necessary PHA synthase gene (e.g., phaC1 from Pseudomonas).

2. Inoculum Preparation:

  • Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic.

  • Grow overnight at 37°C with shaking (200 rpm).

  • Use this seed culture to inoculate a larger volume of defined medium for the bioreactor.

3. Bioreactor Setup and Batch Phase:

  • Prepare a 2-L bioreactor with 750 mL of defined medium (e.g., F1 Salts medium containing (NH₄)₂SO₄, KH₂PO₄, K₂HPO₄).

  • Supplement the medium with glucose (e.g., 7.5 g), yeast extract (e.g., 1.5 g), MgSO₄, trace metals, and antibiotic.

  • Autoclave the bioreactor and aseptically add the supplements.

  • Inoculate the bioreactor with the seed culture.

  • Biomass Accumulation Stage:

    • Temperature: 37°C

    • pH: 7.0 (controlled with an appropriate base, e.g., NH₄OH)

    • Dissolved Oxygen (DO): Maintained above 30% saturation by controlling agitation and aeration.

    • Run in batch mode until the initial glucose is depleted, indicated by a sharp increase in DO.

4. Fed-Batch Phase (PHA Biosynthesis Stage):

  • Induction of PHA Production:

    • Shift the temperature to 30°C.

    • Shift the pH to 8.0.

  • Feeding Solution: Prepare a concentrated feed solution containing glucose and decanoic acid. The ratio and feed rate should be optimized.

  • Feeding Strategy:

    • Initiate a co-feed of glucose and decanoic acid. The glucose feed should be adjusted to maintain a low residual concentration, preventing strong catabolite repression while providing energy for cell maintenance and polymerization. The decanoic acid feed rate can be gradually increased.

    • Monitor cell growth (OD₆₀₀) and PHA accumulation.

    • Foaming can be an issue with decanoic acid; use an antifoaming agent as needed.

5. Harvest and Downstream Processing:

  • Harvest the cells by centrifugation when maximum PHA accumulation is reached.

  • Lyophilize the cell pellet.

  • Extract the PHA from the dried biomass using a suitable solvent (e.g., chloroform).

  • Precipitate the PHA in a non-solvent (e.g., cold methanol).

  • Dry the purified PHA.

6. Analytical Methods:

  • Cell Density: Measure optical density at 600 nm (OD₆₀₀).

  • PHA Quantification: Use gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) after methanolysis of the dried biomass to determine the monomer composition and quantity.

Protocol 2: Fed-Batch Fermentation of Pseudomonas putida for PHA Production

This protocol is adapted from studies using P. putida for mcl-PHA production from fatty acids.[5]

1. Strain and Inoculum Preparation:

  • Use Pseudomonas putida KT2440.

  • Prepare a seed culture by growing the strain in a suitable medium (e.g., nutrient broth) overnight.

2. Bioreactor Setup and Batch Phase:

  • Prepare a bioreactor with a defined mineral salts medium.

  • Add an initial carbon source (e.g., a small amount of glucose) to support initial growth.

  • Inoculate with the seed culture.

  • Maintain process parameters:

    • Temperature: 30°C

    • pH: 7.0 (controlled with NH₄OH)

    • DO: Maintained above 20% saturation.

3. Fed-Batch Phase:

  • Feeding Solution: Prepare a feed solution containing decanoic acid, and potentially other carbon sources like acetic acid and glucose to manage toxicity and support growth.[5] Decanoic acid may need to be heated or mixed with a solvent to maintain a liquid state.

  • Feeding Strategy:

    • Exponential Feeding: Start an exponential feed to maintain a constant specific growth rate (e.g., 0.15 h⁻¹). The feed rate is calculated based on the biomass concentration and the desired growth rate.

    • Linear Feeding: Once a high cell density is achieved and growth rate starts to decline, switch to a linear feeding strategy to prolong the PHA production phase and prevent substrate accumulation and foaming.[5]

  • Monitor biomass, residual substrate concentrations, and PHA accumulation throughout the fermentation.

4. Harvest and Analysis:

  • Follow the same procedures for harvesting, downstream processing, and analysis as described in Protocol 1.

Visualizations

Metabolic Pathway for this compound Synthesis

The following diagram illustrates the key metabolic routes for the conversion of decanoic acid and glucose into poly(this compound) in a recombinant E. coli host with a deficient β-oxidation pathway.

Metabolic_Pathway cluster_extracellular Extracellular cluster_cell Cellular Metabolism Decanoic_Acid_ext Decanoic Acid Decanoic_Acid_int Decanoic Acid Decanoic_Acid_ext->Decanoic_Acid_int Transport Glucose_ext Glucose Glucose_int Glucose Glucose_ext->Glucose_int Transport Decanoyl_CoA Decanoyl-CoA Decanoic_Acid_int->Decanoyl_CoA FadD trans_2_Enoyl_CoA trans-2-Enoyl-CoA Decanoyl_CoA->trans_2_Enoyl_CoA FadE R_3_Hydroxydecanoyl_CoA (R)-3-Hydroxydecanoyl-CoA trans_2_Enoyl_CoA->R_3_Hydroxydecanoyl_CoA FadB' (Hydratase) PHD Poly(this compound) (PHD) R_3_Hydroxydecanoyl_CoA->PHD PhaC (PHA Synthase) block R_3_Hydroxydecanoyl_CoA->block FadB (Dehydrogenase) FadA (Thiolase) Glycolysis Glycolysis Glucose_int->Glycolysis TCA_Cycle TCA Cycle Glycolysis->TCA_Cycle ATP_NADH ATP, NADH Glycolysis->ATP_NADH Biomass Cell Growth (Biomass) TCA_Cycle->Biomass TCA_Cycle->ATP_NADH ATP_NADH->PHD Energy for Polymerization

Caption: Metabolic pathway for PHD synthesis from decanoic acid and glucose in engineered E. coli.

Experimental Workflow for Fed-Batch Fermentation

The diagram below outlines the general workflow for producing 3-HD using a fed-batch fermentation process.

Fed_Batch_Workflow Inoculum Inoculum Preparation Batch_Phase Batch Phase (Bioreactor) Inoculum->Batch_Phase Fed_Batch_Phase Fed-Batch Phase (Nutrient Feeding) Batch_Phase->Fed_Batch_Phase Substrate Depletion Signal (e.g., DO spike) Harvest Cell Harvest (Centrifugation) Fed_Batch_Phase->Harvest Downstream Downstream Processing (Extraction & Purification) Harvest->Downstream Analysis Product Analysis (GC, GC-MS) Downstream->Analysis Final_Product Purified 3-HD Polymer Downstream->Final_Product

Caption: General experimental workflow for fed-batch production of this compound.

References

Application Notes and Protocols for Isotopic Labeling of 3-Hydroxydecanoate for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions. By introducing isotopically labeled substrates, such as ¹³C-glucose or ¹³C-fatty acids, into a biological system, researchers can trace the path of the labeled atoms through various metabolic pathways.[1][2][3][4] This technique provides a detailed snapshot of cellular metabolism, enabling the identification of active, inactive, and reprogrammed metabolic routes.[5][6] 3-Hydroxydecanoate is a medium-chain 3-hydroxy fatty acid that plays a role in various biological processes, including as a precursor for the biosynthesis of polyhydroxyalkanoates (PHAs) in microorganisms.[7][8][9][10][11] Understanding the metabolic fluxes associated with its synthesis and degradation is crucial for applications in biotechnology, such as the production of biodegradable polymers, and for elucidating its role in cellular metabolism.

These application notes provide a comprehensive guide to designing and conducting isotopic labeling experiments to investigate the metabolic flux related to this compound. The protocols outlined below are adaptable for various biological systems, including bacterial and mammalian cells.

Signaling Pathway and Metabolic Context

This compound is an intermediate in the fatty acid beta-oxidation and synthesis pathways. In the context of PHA production, its synthesis is often linked to the central carbon metabolism. The diagram below illustrates a simplified metabolic pathway showing the synthesis of this compound from a common isotopic tracer, [U-¹³C]-Glucose.

Caption: Metabolic pathway for the synthesis of this compound.

Experimental Workflow for Metabolic Flux Analysis

The overall workflow for an MFA experiment involving isotopic labeling of this compound is a multi-step process that requires careful planning and execution. The key stages are outlined in the diagram below.

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_data Data Interpretation A 1. Cell Culture and Adaptation B 2. Isotopic Labeling ([U-13C]-Glucose or other tracer) A->B C 3. Metabolic Quenching (Rapid cooling) B->C D 4. Metabolite Extraction C->D E 5. Sample Derivatization (for GC-MS) D->E F 6. LC-MS/MS or GC-MS Analysis (Isotopomer Distribution) D->F E->F G 7. Data Processing and Mass Isotopomer Distribution (MID) Analysis F->G H 8. Metabolic Flux Calculation (e.g., using INCA, METRAN) G->H I 9. Biological Interpretation H->I

Caption: Experimental workflow for this compound MFA.

Core Principles of Metabolic Flux Analysis

MFA relies on the principle that the distribution of isotopes in metabolic intermediates is a direct consequence of the fluxes through the metabolic network. By measuring the mass isotopomer distribution (MID) of key metabolites, the relative contributions of different pathways can be determined.

MFA_Logic cluster_input Inputs cluster_process Process cluster_output Outputs Tracer Isotopically Labeled Substrate (e.g., [U-13C]-Glucose) CellCulture Cellular Metabolism Tracer->CellCulture Model Stoichiometric Metabolic Model FluxMap Metabolic Flux Map Model->FluxMap MS Mass Spectrometry Analysis (Measurement of MIDs) CellCulture->MS MS->FluxMap Interpretation Biological Insights FluxMap->Interpretation

Caption: Logical relationships in Metabolic Flux Analysis.

Data Presentation

The quantitative output of an MFA study is a flux map, which can be summarized in tables for clarity and comparison across different experimental conditions.

Table 1: Mass Isotopomer Distribution (MID) of this compound

Mass IsotopomerCondition A (%)Condition B (%)
M+010.5 ± 1.225.3 ± 2.1
M+15.2 ± 0.88.1 ± 1.0
M+215.8 ± 1.520.5 ± 1.8
M+38.3 ± 1.112.6 ± 1.3
M+420.1 ± 2.015.4 ± 1.7
M+512.4 ± 1.48.2 ± 0.9
M+618.7 ± 1.97.1 ± 0.8
M+75.5 ± 0.72.1 ± 0.4
M+82.5 ± 0.40.7 ± 0.2
M+90.8 ± 0.20.1 ± 0.05
M+100.2 ± 0.10.0 ± 0.0

Data are presented as mean ± standard deviation from n=3 biological replicates. M+n represents the molecule with 'n' ¹³C atoms.

Table 2: Calculated Metabolic Fluxes (normalized to Glucose uptake rate of 100)

ReactionFlux (Condition A)Flux (Condition B)
Glycolysis85.2 ± 5.475.1 ± 6.2
Pentose Phosphate Pathway14.8 ± 2.124.9 ± 3.1
TCA Cycle70.3 ± 6.860.5 ± 5.9
Fatty Acid Synthesis (to this compound)12.5 ± 1.88.9 ± 1.2

Flux values are relative and calculated based on the best fit to the MID data.

Experimental Protocols

Protocol 1: Cell Culture and Isotopic Labeling

This protocol is a general guideline and should be optimized for the specific cell type being used.

Materials:

  • Appropriate cell culture medium (e.g., M9 minimal medium for bacteria, DMEM for mammalian cells)

  • Isotopically labeled substrate (e.g., [U-¹³C]-Glucose, Cambridge Isotope Laboratories)

  • Standard cell culture equipment (incubator, flasks, etc.)

Procedure:

  • Adaptation Phase: Culture cells in the defined medium containing the unlabeled substrate (e.g., natural abundance glucose) for several passages to ensure adaptation to the medium.

  • Labeling Phase:

    • Seed cells into new culture vessels.

    • Grow cells to the desired density (e.g., mid-log phase).

    • Replace the medium with pre-warmed labeling medium containing the isotopically labeled substrate at the same concentration as the unlabeled substrate.

    • Incubate the cells for a duration sufficient to reach isotopic steady-state. This time should be determined empirically but is typically several cell doubling times.

Protocol 2: Metabolic Quenching and Metabolite Extraction

Rapid quenching is critical to halt metabolic activity and preserve the in vivo metabolic state.

Materials:

  • Ice-cold 0.9% NaCl solution

  • -80°C quenching solution (e.g., 60% methanol (B129727) in water)

  • Cell scraper

  • Centrifuge

Procedure:

  • Quenching:

    • Rapidly aspirate the labeling medium.

    • Immediately wash the cells with ice-cold 0.9% NaCl.

    • Add the -80°C quenching solution to the culture vessel.

  • Extraction:

    • Scrape the cells in the quenching solution.

    • Transfer the cell suspension to a pre-chilled tube.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.[12]

    • Collect the supernatant containing the extracted metabolites.

Protocol 3: Sample Preparation for LC-MS/MS Analysis

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Appropriate LC column (e.g., C18 reverse-phase)

  • Mobile phases (e.g., water with 0.1% formic acid, acetonitrile (B52724) with 0.1% formic acid)

  • Internal standards (optional, but recommended for quantification)

Procedure:

  • Sample Evaporation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.[12]

  • Reconstitution: Reconstitute the dried extracts in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the metabolites using a suitable gradient elution method.

    • Detect and quantify the different mass isotopomers of this compound using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM).

Protocol 4: Data Analysis and Flux Calculation

Software:

  • Software for processing raw mass spectrometry data (e.g., vendor-specific software)

  • Software for correcting for natural isotope abundance (e.g., IsoCor)

  • Software for metabolic flux analysis (e.g., INCA, METRAN, OpenMFA)

Procedure:

  • Data Processing: Process the raw LC-MS/MS data to obtain the peak areas for each mass isotopomer of this compound.

  • Natural Abundance Correction: Correct the raw MIDs for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O).

  • Metabolic Modeling:

    • Construct a stoichiometric model of the relevant metabolic pathways.

    • Input the corrected MIDs and any measured extracellular fluxes (e.g., glucose uptake, lactate (B86563) secretion) into the MFA software.

  • Flux Calculation: The software will then use an iterative algorithm to find the set of metabolic fluxes that best explains the experimental data.

  • Statistical Analysis: Perform statistical analyses to assess the goodness-of-fit of the model and the confidence intervals of the calculated fluxes.

Conclusion

The isotopic labeling of this compound coupled with metabolic flux analysis provides a powerful platform for quantitatively understanding its metabolism. The protocols and guidelines presented here offer a framework for researchers to design and execute robust MFA experiments. Careful optimization of each step, from cell culture to data analysis, is essential for obtaining accurate and reproducible results that can provide valuable insights into cellular physiology and guide future research and development efforts.

References

Application Notes and Protocols for Antimicrobial Activity Assays of 3-Hydroxydecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxydecanoate (3-HDA) is a naturally occurring medium-chain 3-hydroxy fatty acid. It is a metabolite produced by various microorganisms, including Pseudomonas species and Lactobacillus plantarum.[1][2] Emerging research has highlighted its significant antimicrobial properties, particularly its antifungal activity against a range of pathogenic yeasts and molds.[1][2][3] This document provides detailed application notes and standardized protocols for assessing the antimicrobial efficacy of 3-HDA, facilitating its evaluation as a potential therapeutic agent. The proposed mechanism of its antifungal action involves integration into the fungal cell membrane, which increases permeability and leads to the leakage of essential cellular components, ultimately causing cell death.[1]

Data Presentation: Antimicrobial Activity of this compound

The following tables summarize the reported minimum inhibitory concentrations (MICs) of this compound against various microorganisms.

Table 1: Antifungal Activity of this compound (MICs in µg/mL)

Fungal SpeciesStrainMIC (µg/mL)Reference
Candida albicansATCC 10231500 - 1000[3]
Candida albicansSC5314500 - 1000[3]
Candida parapsilosisATCC 22019500 - 1000[3]
Aspergillus fumigatusATCC 1307325 - 100[2][3]
Trichophyton mentagrophytesATCC 9533500 - 1000[3]
Microsporum gypseumATCC 24102500 - 1000[3]
Penicillium roqueforti-5 - 50[2]

Table 2: Antibacterial Activity of this compound

Bacterial SpeciesGram StainActivity NotedReference
Staphylococcus spp.Gram-positiveAntibacterial activity observed[4]
Streptococcus spp.Gram-positiveAntibacterial activity observed[4]
Listeria spp.Gram-positiveMICs between 1-5 mM for related (R)-3-hydroxy fatty acids[4]
Staphylococcus aureusGram-positiveMICs between 1-5 mM for related (R)-3-hydroxy fatty acids[4]

Note: Quantitative MIC data for specific bacterial species were not extensively available in the provided search results. Further focused studies are required to establish a comprehensive antibacterial spectrum.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard methodologies and is suitable for determining the MIC of this compound against both fungi and bacteria.

Materials:

  • This compound (3-HDA)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Microbial culture in logarithmic growth phase

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Preparation of 3-HDA Stock Solution: Prepare a stock solution of 3-HDA in a suitable solvent (e.g., DMSO) at a concentration at least 100-fold higher than the highest concentration to be tested.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add an additional 100 µL of the 3-HDA stock solution to the first column of wells, resulting in a 2x final test concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (broth and inoculum, no 3-HDA).

    • Column 12 will serve as the sterility control (broth only).

  • Inoculum Preparation:

    • For bacteria, grow the culture in the appropriate broth to the logarithmic phase and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in broth to obtain a final inoculum of approximately 1.5 x 10⁵ CFU/mL.

    • For fungi, prepare a spore suspension and adjust the concentration to approximately 1-5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the prepared inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeast).

  • MIC Determination: The MIC is defined as the lowest concentration of 3-HDA that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Materials:

  • MIC plate from Protocol 1

  • Agar (B569324) plates (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile pipette and spreader

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-inoculate the aliquots onto appropriately labeled agar plates.

  • Incubate the plates under the same conditions as in the MIC assay.

  • The MBC/MFC is the lowest concentration of 3-HDA that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.

Visualizations

Experimental_Workflow_for_Antimicrobial_Activity_Assay cluster_prep Preparation cluster_assay Assay cluster_results Results stock Prepare 3-HDA Stock Solution plate Prepare 96-Well Plate with Serial Dilutions stock->plate media Prepare Microbial Culture inoculate Inoculate Plate media->inoculate plate->inoculate incubate Incubate Plate inoculate->incubate mic Determine MIC incubate->mic mbc Determine MBC/MFC mic->mbc Subculture from clear wells

Caption: Workflow for determining MIC and MBC/MFC of this compound.

Proposed_Antifungal_Mechanism_of_3HDA cluster_membrane Fungal Cell Membrane cluster_action Action of 3-HDA membrane Phospholipid Bilayer components Essential Cellular Components hda This compound (3-HDA) integration Integration into Membrane hda->integration integration->membrane targets permeability Increased Permeability integration->permeability leakage Leakage of Components permeability->leakage leakage->components loss of death Cell Death leakage->death

Caption: Proposed mechanism of antifungal action for this compound.

References

Troubleshooting & Optimization

Troubleshooting low recovery of 3-Hydroxydecanoate during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low recovery of 3-Hydroxydecanoate during extraction.

Frequently Asked Questions (FAQs)

Q1: Why is my recovery of this compound consistently low?

Low recovery of this compound can stem from several factors related to its chemical nature. As a medium-chain 3-hydroxy fatty acid, its polarity is significantly influenced by the pH of the sample solution.[1][2] At physiological pH (around 7.3), the carboxylic acid group is deprotonated, making the molecule negatively charged and more water-soluble (hydrophilic).[1] This can lead to poor partitioning into organic solvents during liquid-liquid extraction (LLE) or insufficient retention on non-polar solid-phase extraction (SPE) sorbents.[3]

Additionally, potential causes for low recovery include:

  • Analyte Degradation: Enzymatic activity in biological samples can degrade the target analyte if not properly quenched.[4] High temperatures during the extraction process can also lead to degradation.[4][5]

  • Suboptimal Extraction Technique: Issues such as incomplete phase separation, emulsion formation in LLE, or incorrect sorbent and solvent selection in SPE can significantly reduce recovery.[6][7][8]

  • Matrix Effects: Complex sample matrices can interfere with the extraction process, leading to reduced efficiency.[9]

Q2: How does pH adjustment impact the extraction of this compound?

Adjusting the pH of the sample is a critical step for improving the recovery of this compound. To ensure the molecule is in its neutral, less polar form, the pH of the aqueous sample should be adjusted to approximately two pH units below the pKa of the carboxylic acid group.[8][10] For most carboxylic acids, this means adjusting the pH to a range of 2-3. This protonates the carboxyl group, increasing the molecule's hydrophobicity and promoting its transfer into the organic phase during LLE or its retention on a non-polar SPE sorbent.[3]

Incorrect pH is a common reason for low recovery. If the pH is too high, this compound will be ionized and remain in the aqueous phase, leading to poor extraction efficiency.[10]

Q3: What are the best practices for sample preparation to avoid low recovery?

Proper sample preparation is crucial to prevent the loss of this compound before the extraction even begins.

  • Quenching Enzymatic Activity: For cellular or tissue samples, it is imperative to halt all enzymatic activity immediately upon collection.[4] This can be achieved by flash-freezing the sample in liquid nitrogen or by adding a pre-chilled organic solvent like methanol (B129727) at -80°C.[4] The primary enzymes that can degrade this compound are acyl-CoA thioesterases and 3-hydroxyacyl-CoA dehydrogenases.[4]

  • Temperature Control: All sample processing steps, including homogenization and centrifugation, should be performed under cold conditions (0-4°C) to minimize enzymatic degradation and ensure sample stability.[4]

  • Internal Standard: Adding an internal standard at the earliest stage of sample preparation can help to account for variability and loss during the extraction process.[4]

Troubleshooting Liquid-Liquid Extraction (LLE)

Q4: I'm observing an emulsion during LLE. How can I resolve this and improve phase separation?

Emulsion formation is a common issue in LLE, especially with complex biological samples that contain surfactants like phospholipids (B1166683) and proteins.[7] An emulsion is a stable mixture of the two immiscible liquid phases that can trap the analyte, leading to low recovery.[7][8]

Strategies to prevent and break emulsions include:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or rock the separation funnel to minimize the formation of an emulsion.[7]

  • "Salting Out": Add a neutral salt, such as sodium chloride (NaCl) or sodium sulfate (B86663) (Na2SO4), to the aqueous phase.[3][7] This increases the ionic strength of the aqueous layer, which can help to break the emulsion and drive the analyte into the organic phase.[7]

  • Centrifugation: Centrifuging the mixture can help to separate the layers more effectively.

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[7]

Q5: Which organic solvent should I choose for LLE of this compound?

The choice of solvent is critical and should be based on the polarity of the analyte.[9] Since this compound is a moderately polar molecule (especially in its protonated form), you should select a solvent that can effectively solvate it. The general principle is to match the polarity of the analyte with the polarity of the extraction solvent.

SolventPolarity IndexKey Considerations
Ethyl Acetate 4.4A good starting point for moderately polar compounds.
Methyl tert-butyl ether (MTBE) 2.5Can be effective and forms a distinct layer from the aqueous phase.
Dichloromethane 3.1A denser-than-water solvent that can be effective but is more toxic.
Hexane/Isopropanol Mixture ~0.1 / 3.9A mixture (e.g., 3:2 v/v) can provide a good balance for extracting lipids.

Data compiled from various sources.

It is advisable to test a few different solvents or solvent mixtures to determine the optimal choice for your specific sample matrix.[5]

Troubleshooting Solid-Phase Extraction (SPE)

Q6: My this compound is not being retained on the SPE column. What could be the problem?

Poor retention on an SPE column is a common cause of low recovery and can be attributed to several factors:[11]

  • Incorrect Sorbent Selection: For a moderately polar analyte like this compound (in its protonated form), a standard C18 sorbent might not provide sufficient retention.[3] Consider using a polymeric reversed-phase sorbent or a mixed-mode anion exchange sorbent for enhanced retention.[3]

  • Improper Sample pH: As with LLE, the sample must be acidified to a pH of 2-3 before loading onto a reversed-phase SPE column to ensure the analyte is in its neutral, more retentive form.[3]

  • High Flow Rate: Loading the sample too quickly can prevent proper interaction between the analyte and the sorbent, leading to breakthrough.[3][10] Ensure a slow and consistent flow rate during sample loading.[10]

  • Insufficient Column Conditioning: The SPE column must be properly conditioned with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or acidified water) to activate the sorbent.[5]

Q7: I have good retention, but my analyte is not eluting from the SPE column. What should I do?

If your analyte is retained but not eluting, the elution solvent is likely not strong enough to disrupt the interaction between the analyte and the sorbent.[11]

  • Increase Elution Solvent Strength: For reversed-phase SPE, increase the percentage of the organic solvent (e.g., methanol or acetonitrile) in your elution solvent.[3] You may also need to adjust the pH of the elution solvent to ionize the analyte and facilitate its release. For an acidic compound like this compound, adding a small amount of a weak base like ammonium (B1175870) hydroxide (B78521) to the elution solvent can improve recovery.

  • Increase Elution Volume: Ensure you are using a sufficient volume of the elution solvent to completely elute the analyte from the column.[5]

  • Soak Time: Allow the elution solvent to soak in the sorbent bed for a few minutes before final elution to improve the desorption of the analyte.

Experimental Protocols

Generic Protocol for LLE of this compound from an Aqueous Sample:

  • Sample Preparation:

    • To 1 mL of your aqueous sample, add an appropriate internal standard.

    • Acidify the sample to a pH of approximately 2-3 using an acid such as hydrochloric acid or formic acid.

  • Extraction:

    • Add 3 mL of a suitable organic solvent (e.g., ethyl acetate).

    • Gently mix the sample for 10-15 minutes. Avoid vigorous shaking to prevent emulsion formation.

    • Centrifuge the sample at 3000 x g for 10 minutes to separate the phases.

  • Collection:

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction process on the remaining aqueous layer with a fresh aliquot of organic solvent to improve recovery.

    • Combine the organic extracts.

  • Drying and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS).

Generic Protocol for SPE of this compound from an Aqueous Sample:

  • Column Conditioning:

    • Condition a reversed-phase SPE cartridge (e.g., polymeric or C18) with 1-2 column volumes of methanol.

    • Equilibrate the column with 1-2 column volumes of acidified water (pH 2-3).

  • Sample Loading:

    • Acidify your sample to pH 2-3.

    • Load the sample onto the SPE cartridge at a slow, consistent flow rate.

  • Washing:

    • Wash the cartridge with 1-2 column volumes of acidified water to remove polar impurities.

    • You may include a second wash with a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with a suitable organic solvent (e.g., methanol or acetonitrile). You may need to add a modifier like ammonium hydroxide to the elution solvent to improve recovery.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for your analysis.

Visual Guides

G cluster_0 Troubleshooting Low Recovery cluster_1 Liquid-Liquid Extraction (LLE) cluster_2 Solid-Phase Extraction (SPE) start Low Recovery Observed check_method Which extraction method? start->check_method lle_issue Common LLE Issues check_method->lle_issue LLE spe_issue Common SPE Issues check_method->spe_issue SPE emulsion Emulsion Formation? lle_issue->emulsion poor_phase_sep Poor Phase Separation? lle_issue->poor_phase_sep wrong_solvent Incorrect Solvent? lle_issue->wrong_solvent sol1 Add Salt ('Salting Out') emulsion->sol1 sol2 Gentle Mixing emulsion->sol2 sol3 Centrifuge poor_phase_sep->sol3 sol4 Match Solvent to Analyte Polarity wrong_solvent->sol4 poor_retention Poor Retention? spe_issue->poor_retention no_elution No Elution? spe_issue->no_elution sol5 Check Sample pH (Acidify) poor_retention->sol5 sol6 Use Appropriate Sorbent poor_retention->sol6 sol7 Reduce Flow Rate poor_retention->sol7 sol8 Increase Elution Solvent Strength no_elution->sol8 sol9 Increase Elution Volume no_elution->sol9

A troubleshooting flowchart for low recovery of this compound.

G cluster_workflow General Extraction Workflow sample 1. Sample Collection & Quenching prep 2. Sample Preparation (pH Adjustment, Internal Standard) sample->prep extraction 3. Extraction (LLE or SPE) prep->extraction drydown 4. Solvent Evaporation extraction->drydown reconstitution 5. Reconstitution drydown->reconstitution analysis 6. Analysis (e.g., LC-MS) reconstitution->analysis

A generalized workflow for the extraction of this compound.

References

Technical Support Center: Quantification of PHA Monomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of polyhydroxyalkanoate (PHA) monomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common issues encountered during experimental procedures.

Troubleshooting Guides

This section addresses specific problems that may arise during the quantification of PHA monomers, presented in a question-and-answer format.

Issue 1: No or Very Low PHA Monomer Peaks Detected in GC-MS Analysis

Question: I've performed the entire sample preparation and GC-MS analysis, but I'm seeing no peaks corresponding to my PHA monomers, or the peaks are significantly smaller than expected. What could be the issue?

Possible Causes and Solutions:

  • Incomplete Cell Lysis and Polymer Extraction: The PHA polymer may not have been efficiently released from the bacterial cells.

    • Solution: Ensure that the cell lysis step is adequate for the specific microbial strain being used. The duration and strength of the acid or solvent treatment may need to be optimized.[1][2] Some methods suggest suspending cells in an acidic methanol (B129727) solution with H2SO4 and chloroform (B151607).[1][2] The reaction time and temperature are critical; for instance, heating at 100°C for one to several hours is a common practice.[1]

  • Inefficient Depolymerization and Derivatization: The conversion of the PHA polymer into volatile monomer derivatives (e.g., methyl esters) might be incomplete.

    • Solution: Verify the conditions of the methanolysis or acid-catalyzed transesterification. The concentration of the acid catalyst (e.g., sulfuric acid) and the reaction time and temperature are crucial for complete derivatization.[1][2] For medium-chain-length (mcl) PHAs, standard protic acid catalysis can be slow and lead to side products; using boron trifluoride in methanol can improve recovery to over 94%.[3]

  • Improper Phase Separation: After derivatization, the monomer derivatives need to be efficiently extracted into an organic solvent (e.g., chloroform).

    • Solution: After adding water to the reaction mixture, ensure vigorous vortexing followed by centrifugation to achieve a clear separation of the aqueous and organic phases.[4] The organic layer containing the monomer esters should be carefully collected.

  • Instrumental Issues: Problems with the GC-MS system can lead to a lack of signal.

    • Solution: Check the GC inlet for active sites or contamination, which can be resolved by replacing the liner or trimming the column.[5] Ensure the injector temperature is appropriate for the analytes.[5] Verify the MS detector is functioning correctly by performing a tune and checking the filament.[5]

Issue 2: Poor Reproducibility and High Variability in Quantitative Results

Question: My replicate injections are showing significant variation in peak areas, leading to poor reproducibility of my quantitative data. What are the likely causes?

Possible Causes and Solutions:

  • Inconsistent Sample Preparation: Variations in any step of the sample preparation process, from cell harvesting to the final extraction, can introduce significant errors.

    • Solution: Standardize every step of your protocol. Use precise volumes and reaction times. Ensure consistent drying of the cell biomass if the protocol requires it.[1] The early addition of an internal standard can help to account for variations in sample handling and improve reproducibility.[6]

  • Lack of or Inappropriate Internal Standard: Without a suitable internal standard, it is difficult to correct for variations in injection volume and sample loss during preparation.

    • Solution: Always use an internal standard. The ideal internal standard should have similar chemical properties to the analytes of interest but be chromatographically resolved from them. Benzoic acid and eicosane (B133393) are commonly used internal standards.[3][7] For enhanced accuracy, a ¹³C-labeled internal standard can be utilized.[6]

  • Matrix Effects: Complex sample matrices can interfere with the ionization of the target analytes in the MS source, leading to signal suppression or enhancement.

    • Solution: Prepare a matrix-matched calibration curve using a blank matrix that is similar to your samples. This helps to compensate for matrix effects. Alternatively, the standard addition method can be employed for complex samples.

Issue 3: Identification of Unknown Peaks in the Chromatogram

Question: I am observing several unexpected peaks in my chromatogram. How can I identify them and determine if they are new PHA monomers?

Possible Causes and Solutions:

  • Contamination: Contaminants can be introduced from solvents, reagents, or glassware.

    • Solution: Run a blank sample containing only the solvents and reagents used in your sample preparation to identify any background contamination. Ensure all glassware is thoroughly cleaned.

  • Side Products from Derivatization: The derivatization reaction itself can sometimes produce side products.

    • Solution: Review the literature for potential side reactions associated with your chosen derivatization method. Optimizing reaction conditions (e.g., temperature, time) can help minimize their formation.

  • Novel PHA Monomers: The unknown peaks could potentially be new or unexpected PHA monomers produced by the microorganism.

    • Solution: Utilize the mass spectrum of the unknown peak to propose a potential structure. The fragmentation pattern can provide valuable information about the monomer's chemical structure.[1] Comparing the obtained mass spectra with a comprehensive database like the one from the National Institute of Standards and Technology (NIST) can aid in identification.[1] For definitive identification, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be required.[6][8]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for PHA monomer quantification?

A1: The gold standard for PHA quantification is Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1][6] This method typically involves the acid-catalyzed methanolysis of the PHA polymer to form methyl ester derivatives of the constituent monomers, which are then volatile and suitable for GC analysis.[1][9]

Q2: Why is derivatization necessary for PHA analysis by GC?

A2: PHA polymers themselves are not volatile and cannot be directly analyzed by gas chromatography. The derivatization process, typically through methanolysis, breaks down the polymer into its individual monomers and converts them into a more volatile form (methyl esters), allowing them to be vaporized in the GC inlet and separated on the column.[1][10]

Q3: How do I choose an appropriate internal standard?

A3: An ideal internal standard should be a compound that is not naturally present in the sample, has a similar chemical structure and chromatographic behavior to the analytes of interest, and is well-resolved from other peaks in the chromatogram. For PHA analysis, compounds like benzoic acid, caprylic acid, or isotopically labeled versions of the PHA monomers are often used.[6][7]

Q4: What are the advantages of using GC-MS over GC-FID for PHA quantification?

A4: While GC-FID is a robust and widely used technique for quantification, GC-MS offers the additional advantage of providing structural information. The mass spectrum of each peak can be used to confirm the identity of the known PHA monomers and to help identify unknown components in the sample.[1][11] This is particularly useful when screening for novel PHA producers or analyzing copolymers with unknown monomer compositions.

Q5: Can I quantify PHA without chromatography?

A5: Yes, there are alternative methods, though they may not offer the same level of detail as chromatography. Spectroscopic methods like Fourier Transform Infrared (FTIR) spectroscopy can provide a rapid but less accurate estimation of total PHA content.[1] Staining with fluorescent dyes like Nile red and subsequent analysis by flow cytometry or fluorescence microscopy can also be used for semi-quantitative analysis.[12]

Experimental Protocols

Protocol 1: Standard Methanolysis for GC-MS Quantification of PHA Monomers

This protocol is a widely used method for the quantification of short-chain-length (scl) and medium-chain-length (mcl) PHA monomers.

Materials:

  • Lyophilized cell biomass containing PHA

  • Chloroform

  • Methanol containing 3% (v/v) sulfuric acid

  • Internal standard solution (e.g., benzoic acid in methanol)

  • Distilled water

  • Anhydrous sodium sulfate (B86663)

  • Glass reaction vials with Teflon-lined caps

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

  • GC-MS system

Procedure:

  • Sample Preparation: Weigh 5-10 mg of lyophilized cell biomass into a glass reaction vial.

  • Internal Standard Addition: Add a known volume and concentration of the internal standard solution to the vial.

  • Methanolysis Reaction: Add 2 mL of chloroform and 2 mL of methanol containing 3% sulfuric acid to the vial.[7]

  • Heating: Tightly cap the vial and heat at 100°C for 4 hours in a heating block or oven.[7]

  • Phase Separation: Allow the vial to cool to room temperature. Add 1 mL of distilled water and vortex vigorously for 1 minute.[4]

  • Extraction: Centrifuge the vial at a low speed to separate the phases. The bottom layer is the chloroform phase containing the PHA monomer methyl esters.

  • Drying: Carefully transfer the chloroform layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis: Transfer the dried chloroform extract to a GC vial for analysis.

Data Presentation

Table 1: Common Internal Standards for PHA Quantification
Internal StandardTypical ConcentrationRationale for Use
Benzoic Acid0.1% in MethanolCommonly used, commercially available, and provides good chromatographic separation from many PHA monomers.[7]
Caprylic Acid (Octanoic Acid)VariableStructurally similar to mcl-PHA monomers.
3-Hydroxybutyric Acid-¹³C₄VariableIsotope-labeled standard provides the highest accuracy by mimicking the analyte's behavior.[6]
EicosaneVariableA long-chain alkane that can be used as an internal standard for mcl-PHA analysis.[3]
Table 2: Troubleshooting Summary for Common GC-MS Issues
IssuePotential CauseRecommended Action
No/Low PeaksIncomplete cell lysis/extractionOptimize lysis/extraction time and conditions.[1]
Inefficient derivatizationVerify acid concentration, reaction time, and temperature.[1]
Instrument malfunctionCheck GC inlet, column, and MS detector.[5]
Poor ReproducibilityInconsistent sample handlingStandardize all protocol steps; use an internal standard.[6]
Injection variabilityCheck the autosampler syringe and injection parameters.
Unknown PeaksContaminationRun a blank to identify background signals.
Derivatization side productsOptimize reaction conditions.
Novel PHA monomersAnalyze the mass spectrum and consider further characterization (e.g., NMR).[1][8]

Visualizations

PHA_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biomass 1. Cell Biomass (Lyophilized) Lysis 2. Cell Lysis & Polymer Extraction Biomass->Lysis Acid/Solvent Derivatization 3. Depolymerization & Derivatization Lysis->Derivatization Methanolysis Extraction 4. Liquid-Liquid Extraction Derivatization->Extraction Add Water GCMS 5. GC-MS Analysis Extraction->GCMS Inject Organic Phase Data 6. Data Processing (Peak Integration) GCMS->Data Quant 7. Quantification (vs. Internal Standard) Data->Quant

Caption: Experimental workflow for the quantification of PHA monomers by GC-MS.

Troubleshooting_Logic Start Problem: No/Low PHA Peaks Check_Sample_Prep Review Sample Preparation Protocol Start->Check_Sample_Prep Check_Instrument Investigate GC-MS System Start->Check_Instrument Incomplete_Lysis Incomplete Lysis or Derivatization? Check_Sample_Prep->Incomplete_Lysis Yes Incorrect_Extraction Improper Phase Separation? Check_Sample_Prep->Incorrect_Extraction Yes Inlet_Issue Contaminated Liner or Incorrect Temperature? Check_Instrument->Inlet_Issue Yes Column_Issue Column Bleed or Degradation? Check_Instrument->Column_Issue Yes Detector_Issue MS Detector Off or Not Tuned? Check_Instrument->Detector_Issue Yes Solution_Sample Optimize Protocol: - Lysis/Derivatization Time - Reagent Concentration Incomplete_Lysis->Solution_Sample Incorrect_Extraction->Solution_Sample Solution_Instrument Perform Maintenance: - Replace Liner/Septum - Trim Column - Tune MS Inlet_Issue->Solution_Instrument Column_Issue->Solution_Instrument Detector_Issue->Solution_Instrument

Caption: A logical troubleshooting guide for diagnosing the absence of PHA monomer peaks.

References

Technical Support Center: Stability of 3-Hydroxydecanoate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Hydroxydecanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Below you will find troubleshooting guides and frequently asked questions to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concern for this compound in solution is its susceptibility to chemical degradation, influenced by factors such as pH, temperature, and light.[1] The primary degradation pathway for hydroxy acids is often intramolecular cyclization, known as lactonization, leading to the formation of a cyclic ester. For 3-hydroxydecanoic acid, this would result in the formation of a β-lactone, although γ- and δ-lactones are more commonly formed from corresponding hydroxy acids. Additionally, like other fatty acids, it may be susceptible to oxidative degradation.

Q2: What is the likely main degradation product of this compound in solution?

A2: While direct studies on this compound are limited, based on the chemistry of similar hydroxy acids, a potential degradation product is its corresponding lactone through intramolecular esterification. For instance, 6-hydroxydecanoic acid readily forms δ-decalactone.[2] Therefore, the formation of a β-decalactone is a plausible degradation product for this compound, especially under acidic conditions or upon heating.

Q3: How does pH affect the stability of this compound in solution?

A3: The pH of a solution is a critical factor in the stability of this compound.[1][3] Acidic conditions can catalyze the intramolecular esterification (lactonization). Conversely, strongly alkaline conditions might promote hydrolysis of any formed lactones back to the parent hydroxy acid. One study utilized 0.5 M NaOH at 80°C to efficiently convert dimers of 3-hydroxyalkanoic acids to their monomeric form, suggesting stability of the monomer under these conditions. For poly(3-hydroxybutyrate), a polymer of a similar 3-hydroxyalkanoic acid, the rate of surface hydrolysis increases with higher pH.

Q4: What are the recommended storage conditions for this compound solutions?

A4: To minimize degradation, solutions of this compound should be stored at low temperatures, protected from light, and at an appropriate pH. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months to years), freezing at -20°C or below is advisable. Stock solutions are often prepared in organic solvents like DMSO and can be stored at -20°C. Aqueous solutions should be prepared fresh when possible. To prevent oxidation, purging the solution with an inert gas like nitrogen or argon can be beneficial.

Q5: What analytical methods are suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for monitoring the stability of fatty acids and their derivatives.[4][5] A stability-indicating HPLC method should be able to separate the intact this compound from its potential degradation products, such as the corresponding lactone. Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, often requiring derivatization of the fatty acid to increase its volatility.[6]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of compound potency or concentration over time. Degradation of this compound in solution.1. Verify Storage Conditions: Ensure the solution is stored at the recommended temperature, protected from light, and in a tightly sealed container. 2. Check pH of the Solution: Measure the pH of your solution. If it is acidic, consider buffering to a neutral or slightly alkaline pH. 3. Analyze for Degradation Products: Use a stability-indicating analytical method (e.g., HPLC) to check for the presence of new peaks that could correspond to degradation products like lactones.
Unexpected peaks appearing in chromatogram during analysis. Formation of degradation products.1. Identify the Degradation Product: If using mass spectrometry, analyze the mass of the new peak to see if it corresponds to a potential degradation product (e.g., the lactone form, which would have a mass corresponding to the loss of a water molecule). 2. Perform Forced Degradation Studies: Intentionally degrade a sample of this compound under various stress conditions (acid, base, heat, light, oxidation) to generate potential degradation products and confirm their retention times.
Poor solubility or precipitation of this compound in aqueous solution. The compound has limited water solubility.1. Use a Co-solvent: Prepare a stock solution in a water-miscible organic solvent like DMSO or ethanol (B145695) and then dilute it into the aqueous buffer.[6] Note that the final concentration of the organic solvent should be compatible with your experimental system. 2. Adjust pH: The solubility of carboxylic acids is pH-dependent. Increasing the pH above the pKa of the carboxylic acid group will deprotonate it, forming the more water-soluble carboxylate salt.

Data Presentation

Table 1: Predicted Stability of this compound under Different Conditions (Qualitative)

Condition Parameter Expected Stability Potential Degradation Product(s)
pH Acidic (pH < 4)LowLactone
Neutral (pH ~7)ModerateMinimal degradation
Alkaline (pH > 8)High (for the monomer)Hydrolysis of any present oligomers/lactones
Temperature -20°CHighMinimal degradation
4°CGood (short-term)Slow degradation
Room TemperatureLow to ModerateLactonization, Oxidation
Elevated (>40°C)Very LowAccelerated degradation
Light DarkHighMinimal degradation
Ambient LightModeratePotential for photolytic degradation
UV LightLowAccelerated degradation
Atmosphere Inert (N₂, Ar)HighMinimal oxidative degradation
Air (Oxygen)ModerateOxidative degradation products

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Materials:

    • 3-Hydroxydecanoic acid (solid)

    • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

    • Vortex mixer

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of 3-Hydroxydecanoic acid in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).

    • Vortex the tube until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage.

Protocol 2: Forced Degradation Study of this compound

This protocol is a general guideline and should be optimized for your specific analytical method.

  • Materials:

    • This compound stock solution (e.g., in acetonitrile (B52724) or methanol)

    • 0.1 M Hydrochloric acid (HCl)

    • 0.1 M Sodium hydroxide (B78521) (NaOH)

    • 3% Hydrogen peroxide (H₂O₂)

    • Water bath or incubator

    • Photostability chamber

    • HPLC system with a suitable detector

  • Procedure:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours. Take samples at various time points. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours. Take samples at various time points.

    • Thermal Degradation: Place an aliquot of the stock solution in an incubator at a high temperature (e.g., 80°C) for 48 hours. Take samples at various time points.

    • Photolytic Degradation: Expose an aliquot of the stock solution to a light source in a photostability chamber (e.g., 1.2 million lux hours and 200 watt hours/square meter). Keep a control sample in the dark under the same conditions.

    • Analysis: Analyze all stressed and control samples using a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

Mandatory Visualizations

Signaling_Pathway cluster_Extracellular Extracellular Space cluster_PlasmaMembrane Plasma Membrane cluster_Cytoplasm Cytoplasm 3_OH_C10 This compound LORE LORE Receptor Kinase 3_OH_C10->LORE Binding Downstream_Signaling Downstream Signaling Cascade (e.g., MAP Kinases) LORE->Downstream_Signaling Activation Immune_Response Plant Immune Response Downstream_Signaling->Immune_Response Induction

Caption: Signaling pathway of this compound in Arabidopsis.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Analysis Analysis cluster_Outcome Outcome Prep_Stock Prepare this compound Stock Solution Stress_Samples Prepare Stressed Samples (Acid, Base, Heat, Light, Oxidizing Agent) Prep_Stock->Stress_Samples HPLC HPLC Analysis Stress_Samples->HPLC Data_Analysis Data Analysis (Quantify Degradation, Identify Products) HPLC->Data_Analysis Stability_Profile Determine Stability Profile Data_Analysis->Stability_Profile

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic Start Instability Observed? Check_Storage Storage Conditions Correct? Start->Check_Storage Check_pH pH Optimal? Check_Storage->Check_pH Yes Correct_Storage Correct Storage Check_Storage->Correct_Storage No Analyze_Degradation Analyze for Degradation Products Check_pH->Analyze_Degradation Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Identify_Products Identify Degradation Products and Pathway Analyze_Degradation->Identify_Products Correct_Storage->Check_pH Adjust_pH->Analyze_Degradation Stable_Solution Solution Stabilized Identify_Products->Stable_Solution

Caption: Troubleshooting logic for instability issues.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of 3-Hydroxydecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 3-Hydroxydecanoate. The content is tailored for researchers, scientists, and drug development professionals working with complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant problem in this compound analysis?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, salts, lipids, and metabolites.[1] Matrix effects occur when these components co-elute with this compound and interfere with its ionization process in the mass spectrometer's source.[2][3] This interference, most commonly ion suppression, reduces the analyte's signal intensity, which can severely compromise the accuracy, sensitivity, and reproducibility of quantitative analysis.[4][5][6] Given that this compound is often measured in complex biological fluids like plasma or serum, matrix effects are a primary challenge.

Q2: My this compound signal is low and inconsistent. How can I confirm if matrix effects are the cause?

A2: Low and variable signal intensity is a classic symptom of ion suppression.[5] To definitively determine if matrix effects are responsible, two methods are widely used:

  • Post-Column Infusion: This qualitative technique involves infusing a standard solution of this compound at a constant rate into the mobile phase flow after the LC column but before the MS source.[6][7][8] A blank matrix sample is then injected. A significant drop in the stable analyte signal as matrix components elute indicates the retention time windows where ion suppression is occurring.[5][9]

  • Post-Extraction Spiking: This is a quantitative assessment.[2][7] It involves comparing the signal response of this compound spiked into a blank matrix extract (after the full sample preparation procedure) with the response of the analyte in a clean solvent at the identical concentration.[6] A lower signal in the matrix sample directly indicates the degree of ion suppression.

Q3: What are the primary sources of matrix effects when analyzing this compound in biological samples?

A3: In biological matrices like plasma or serum, the most significant contributors to matrix effects, particularly ion suppression in electrospray ionization (ESI), are phospholipids (B1166683) from cell membranes.[6][10][11] Other major sources include endogenous metabolites, proteins, and salts from buffers or sample collection tubes.[5][6] These substances can co-elute with this compound and compete for ionization, leading to a suppressed signal.

Q4: What is the most effective overall strategy to mitigate matrix effects?

A4: The most effective and recommended strategy is to improve the sample preparation procedure to remove interfering matrix components before LC-MS analysis.[1][10][12] While optimizing chromatographic conditions or simply diluting the sample can help, a robust sample cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) provides the most significant reduction in matrix interferences.[4][7][11]

Q5: When is it necessary to use a Stable Isotope-Labeled Internal Standard (SIL-IS)?

A5: Using a SIL-IS is considered the gold standard for quantitative bioanalysis and is highly recommended whenever possible.[4][13] A SIL-IS for this compound (e.g., a deuterated or ¹³C-labeled version) will have nearly identical chemical properties and chromatographic retention time to the analyte.[10] Therefore, it experiences the same degree of matrix effect (ion suppression or enhancement), allowing for reliable and accurate correction during data processing.[1][14] While optimizing sample preparation is crucial to ensure adequate signal, a SIL-IS compensates for any remaining, unavoidable matrix effects.[10]

Troubleshooting Guide: Low or Inconsistent this compound Signal

If you are experiencing issues with sensitivity and reproducibility, follow this step-by-step guide to diagnose and resolve potential matrix effects.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Low / Inconsistent This compound Signal assess Step 1: Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->assess decision Matrix Effect Present? assess->decision no_effect Issue is likely not matrix-related. Investigate other factors: - Instrument Performance - Analyte Stability - Standard Preparation decision->no_effect No sample_prep Step 2: Optimize Sample Preparation (e.g., Implement SPE) decision->sample_prep Yes decision2 Signal Still Unacceptable? sample_prep->decision2 chromatography Step 3: Refine Chromatography (Adjust Gradient, Change Column) decision2->chromatography Yes end End: Robust & Reliable Quantification decision2->end No decision3 Signal Still Unacceptable? chromatography->decision3 sil_is Step 4: Implement SIL-IS (Compensates for remaining effects) decision3->sil_is Yes decision3->end No sil_is->end

Caption: Troubleshooting workflow for matrix effects in this compound analysis.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation method is critical for minimizing matrix effects. The following table summarizes the effectiveness of common techniques for biological samples.

Technique Principle Pros Cons Typical Matrix Effect Reduction Typical Analyte Recovery
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile (B52724), methanol) to precipitate proteins.[15]Fast, simple, inexpensive.Non-selective; phospholipids and other small molecules remain in the supernatant, often causing significant matrix effects.[12]20 - 40%>90%
Liquid-Liquid Extraction (LLE) Partitioning the analyte between two immiscible liquid phases (aqueous and organic).[10]More selective than PPT; can remove many polar interferences.Can be labor-intensive; may form emulsions; requires solvent optimization.[15]50 - 80%70 - 95%
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[1]Highly selective; provides the cleanest extracts and best reduction of matrix effects, especially phospholipids.[6][11]Higher cost; requires method development (sorbent and solvent selection).70 - 95+%85 - 100%

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)

Objective: To quantify the degree of ion suppression or enhancement for this compound in a given matrix.

Materials:

  • Blank biological matrix (e.g., plasma) from at least 6 different sources.

  • This compound standard solution.

  • All solvents and reagents used in your established sample preparation and LC-MS analysis.

Methodology:

  • Prepare Set A (Analyte in Solvent):

    • Take an aliquot of the final reconstitution solvent used in your analytical method.

    • Spike it with the this compound standard to a known concentration (e.g., a mid-range QC level).

  • Prepare Set B (Analyte in Extracted Matrix):

    • Process blank matrix samples (n=6) through your entire sample preparation procedure (e.g., PPT, LLE, or SPE).

    • After the final evaporation step and just before reconstitution, spike the dried extract with the same amount of this compound standard as in Set A.

    • Reconstitute the sample with the same final solvent.

  • Analysis:

    • Inject both sets of samples into the LC-MS system.

    • Record the peak area for this compound for all samples.

  • Calculation:

    • Calculate the Matrix Effect (%) using the following formula:

      • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • A value of 85-115% is often considered acceptable.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

Objective: To produce a clean sample extract by removing proteins, salts, and phospholipids prior to LC-MS analysis. This protocol is based on a mixed-mode or reversed-phase sorbent.

G cluster_0 SPE Workflow p1 1. Condition (Methanol) p2 2. Equilibrate (Acidified Water) p1->p2 p3 3. Load (Pre-treated Plasma) p2->p3 p4 4. Wash (Weak Organic Solvent) Removes salts, polar interferences p3->p4 p5 5. Elute (Strong Organic Solvent) Collects this compound p4->p5 p6 6. Dry & Reconstitute (Nitrogen stream, then mobile phase) p5->p6

Caption: General workflow for Solid-Phase Extraction (SPE) of this compound.

Methodology:

  • Sample Pre-treatment:

    • Thaw plasma sample on ice.

    • To 100 µL of plasma, add 300 µL of 4% phosphoric acid in water. Vortex to mix. This step precipitates proteins and ensures the acidic analyte is in its neutral form for better retention on a reversed-phase sorbent.

    • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • SPE Cartridge Preparation:

    • Condition: Pass 1 mL of methanol (B129727) through the SPE cartridge.

    • Equilibrate: Pass 1 mL of water containing 0.1% formic acid through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated plasma sample (Step 1) onto the conditioned and equilibrated SPE cartridge.

  • Washing:

    • Pass 1 mL of a weak wash solvent (e.g., 5-10% methanol in water with 0.1% formic acid) through the cartridge. This removes salts and other highly polar interferences.

  • Elution:

    • Elute the this compound from the cartridge using 1 mL of a strong elution solvent (e.g., acetonitrile or methanol with 0.1% formic acid). Collect the eluate in a clean tube.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the initial mobile phase for your LC-MS analysis. Vortex and transfer to an autosampler vial for injection.

References

Technical Support Center: Optimizing Derivatization of 3-Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 3-hydroxy fatty acids (3-OHFAs) for gas chromatography-mass spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of 3-hydroxy fatty acids necessary for GC-MS analysis?

A1: Direct analysis of 3-hydroxy fatty acids by GC-MS is challenging due to their low volatility and poor ionization efficiency. The presence of polar carboxyl and hydroxyl functional groups leads to issues such as poor peak shape (tailing), broad peaks, and potential adsorption to the GC column, resulting in inaccurate and irreproducible results. Derivatization chemically modifies these polar groups, increasing the volatility and thermal stability of the 3-OHFAs, which improves chromatographic separation and detection.

Q2: What are the most common derivatization methods for 3-hydroxy fatty acids?

A2: The two primary methods for derivatizing 3-OHFAs for GC-MS analysis are silylation and esterification, often followed by silylation.

  • Silylation: This one-step method targets both the carboxyl and hydroxyl groups simultaneously, converting them into less polar trimethylsilyl (B98337) (TMS) esters and ethers. Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) often used with a catalyst like trimethylchlorosilane (TMCS).

  • Esterification: This method specifically targets the carboxyl group to form an ester, most commonly a fatty acid methyl ester (FAME). A widely used reagent for this is boron trifluoride in methanol (B129727) (BF3-methanol). Following esterification, the hydroxyl group is typically derivatized through silylation in a subsequent step.

Q3: Which derivatization method should I choose?

A3: The choice of method depends on your specific analytical needs.

  • Silylation (e.g., with BSTFA/TMCS) is a straightforward, one-step reaction that derivatizes both functional groups. This method is highly effective for a wide range of polar compounds. However, the resulting TMS derivatives can be sensitive to moisture.

  • Esterification followed by silylation is a robust and widely used two-step method. The resulting FAMEs are generally stable. However, the esterification step, particularly with reagents like BF3-methanol, can be harsh and may not be suitable for all analytes.

Q4: What are the critical factors for a successful derivatization reaction?

A4: Several factors are crucial for optimal derivatization:

  • Absence of Water: Water can hydrolyze the derivatizing reagents and the resulting derivatives, leading to low yields. It is essential to ensure that all glassware, solvents, and the sample itself are as dry as possible.

  • Fresh Reagents: Derivatization reagents are often sensitive to moisture and can degrade over time. Using fresh, high-quality reagents is critical for efficient reactions.

  • Optimal Temperature and Time: Derivatization reactions require specific temperatures and incubation times to proceed to completion. These conditions should be optimized for the specific 3-OHFA and derivatization agent being used.

  • Inert Atmosphere: For some sensitive compounds, performing the reaction under an inert atmosphere (e.g., nitrogen) can prevent degradation.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Peak in Chromatogram 1. Incomplete derivatization. 2. Presence of water in the reaction. 3. Degraded derivatization reagent. 4. Incorrect reaction temperature or time. 5. Sample degradation.1. Optimize reagent-to-sample ratio. 2. Ensure sample and solvents are anhydrous; dry sample thoroughly under nitrogen. 3. Use a fresh vial of the derivatization reagent. 4. Verify and optimize the incubation temperature and duration. 5. Consider a milder derivatization method or check sample stability.
Poor Peak Shape (Tailing) 1. Adsorption of underivatized analyte to active sites in the GC system (inlet, column). 2. Incomplete derivatization. 3. Column contamination.1. Deactivate the GC inlet liner with a silylating agent. 2. Re-optimize the derivatization protocol to ensure complete reaction. 3. Condition the GC column according to the manufacturer's instructions or replace it if necessary.
Extra or Unexpected Peaks 1. Contamination from solvents, glassware, or the derivatization reagent itself. 2. Side reactions during derivatization. 3. Carryover from a previous injection.1. Run a solvent blank to identify sources of contamination. Ensure all glassware is scrupulously clean. 2. Optimize reaction conditions (e.g., temperature, time) to minimize side product formation. 3. Run a blank solvent injection after a concentrated sample to check for carryover.
Irreproducible Results 1. Inconsistent sample preparation or derivatization procedure. 2. Variability in water content between samples. 3. Fluctuations in reaction temperature.1. Follow a standardized and detailed protocol for all samples. Use an internal standard for quantification. 2. Implement a consistent and thorough drying step for all samples. 3. Ensure the heating block or oven provides stable and accurate temperature control.

Data Presentation: Comparison of Derivatization Methods

The following table summarizes a quantitative comparison of silylation and esterification methods for the analysis of dicarboxylic acids, which can serve as a proxy for the performance of these methods with 3-hydroxy fatty acids.

Parameter Silylation (BSTFA) Esterification (BF3/Alcohol) Reference
Detection Limit ≤ 2 ng/m³≤ 4 ng/m³
Reproducibility (RSD%) ≤ 10%≤ 15%
Reaction Steps One-step for both -COOH and -OH groupsTwo-steps for -COOH and -OH groups
Derivative Stability Sensitive to moistureFAMEs are generally stable

Experimental Protocols

Protocol 1: One-Step Silylation using BSTFA + TMCS

This protocol is a general method for the simultaneous derivatization of the carboxyl and hydroxyl groups of 3-hydroxy fatty acids.

Materials:

  • Dried 3-hydroxy fatty acid sample (1-10 mg)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Aprotic solvent (e.g., pyridine (B92270) or acetonitrile)

  • Reaction vial with a PTFE-lined cap

  • Heating block or oven

Procedure:

  • Place the dried 3-OHFA sample into a clean, dry reaction vial.

  • Add 100 µL of an aprotic solvent to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Tightly cap the vial and vortex for 10-20 seconds.

  • Heat the vial at 60-80°C for 60 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

Protocol 2: Two-Step Esterification (BF3-Methanol) followed by Silylation

This protocol first converts the carboxylic acid to a methyl ester, followed by silylation of the hydroxyl group.

Materials:

  • Dried 3-hydroxy fatty acid sample (1-10 mg)

  • 14% Boron trifluoride in methanol (BF3-Methanol)

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Silylation reagent (e.g., BSTFA + 1% TMCS)

  • Aprotic solvent (e.g., pyridine or acetonitrile)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

Procedure:

Step 1: Esterification

  • Place the dried 3-OHFA sample into a reaction vial.

  • Add 1 mL of 14% BF3-Methanol solution.

  • Tightly cap the vial and heat at 60°C for 30-60 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of saturated NaCl solution and 1 mL of hexane.

  • Vortex vigorously for 1 minute to extract the fatty acid methyl ester (FAME) into the hexane layer.

  • Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial.

  • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • Evaporate the hexane to dryness under a gentle stream of nitrogen.

Step 2: Silylation

  • To the dried FAME residue, add 100 µL of an aprotic solvent.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Tightly cap the vial, vortex, and heat at 60-80°C for 60 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Dried 3-OHFA Sample extraction Solvent Addition start->extraction reagent Add Derivatization Reagent (e.g., BSTFA or BF3-Methanol) extraction->reagent heating Heat (60-80°C, 60 min) reagent->heating gcms GC-MS Injection heating->gcms data Data Analysis gcms->data

Caption: General experimental workflow for 3-hydroxy fatty acid derivatization.

lps_signaling_pathway cluster_receptor Cell Surface Receptor Complex cluster_myd88 MyD88-Dependent Pathway cluster_trif TRIF-Dependent Pathway (Endosomal) lps LPS (with 3-OHFA) lbp LBP lps->lbp binds cd14 CD14 lbp->cd14 transfers to tlr4_md2 TLR4-MD2 Complex cd14->tlr4_md2 presents to myd88 MyD88 tlr4_md2->myd88 trif TRIF tlr4_md2->trif internalization irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 nfkb_activation NF-κB Activation traf6->nfkb_activation inflammatory_response Inflammatory Response (Cytokine Production) nfkb_activation->inflammatory_response traf3 TRAF3 trif->traf3 irf3_activation IRF3 Activation traf3->irf3_activation type1_ifn Type I Interferon Production irf3_activation->type1_ifn

Caption: Simplified signaling pathway of LPS-mediated TLR4 activation.

Technical Support Center: Scaling Up 3-Hydroxydecanoate Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Hydroxydecanoate (3-HD) Production. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up 3-HD production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experimental and process development endeavors.

I. Troubleshooting Guides

Scaling up any biotechnological process presents a unique set of challenges. This section provides solutions to common problems encountered during the fermentation and downstream processing of this compound.

A. Fermentation Troubleshooting
Issue Potential Cause(s) Recommended Solutions
Low 3-HD Titer/Yield 1. Suboptimal Fermentation Conditions: Incorrect temperature, pH, or dissolved oxygen (DO) levels. 2. Nutrient Limitation: Depletion of essential nutrients like nitrogen or phosphate. 3. Substrate Toxicity/Inhibition: High concentrations of the precursor (e.g., decanoic acid) can be toxic to the microbial host.[1] 4. Inefficient Precursor Uptake/Metabolism: Poor transport of the carbon source into the cell or bottlenecks in the metabolic pathway.1. Optimize Fermentation Parameters: Systematically evaluate and optimize temperature (typically 30-37°C) and pH (around 7.0, but can be shifted to 8.0 during the production phase).[2][3] Implement a DO control strategy (e.g., DO-stat) to maintain aerobic conditions. 2. Develop a Nutrient Feeding Strategy: Implement a fed-batch strategy with a defined feeding solution containing necessary salts and nitrogen source to prevent nutrient limitation. 3. Control Substrate Concentration: Employ a fed-batch feeding strategy to maintain a low, non-toxic concentration of the fatty acid precursor. Consider co-feeding with a growth substrate like glucose.[1] 4. Metabolic Engineering: Overexpress genes involved in fatty acid uptake and activation (e.g., acyl-CoA synthetases). Knock out competing metabolic pathways (e.g., β-oxidation pathway if using a host that can degrade the product).[4]
Excessive Foaming in Bioreactor 1. High Cell Density: Increased protein and other cellular components in the broth. 2. Substrate Accumulation: Decanoic acid and other fatty acids can act as surfactants.[1] 3. High Agitation/Aeration Rates: Can exacerbate foaming, especially at high cell densities.1. Use of Antifoaming Agents: Add an appropriate antifoaming agent (e.g., silicone-based) as needed. 2. Optimize Feeding Strategy: Shift from an exponential to a linear feeding strategy in the later stages of fermentation to prevent substrate accumulation.[1] 3. Adjust Agitation and Aeration: Reduce agitation and/or aeration rates while ensuring DO levels remain sufficient.
Declining Growth Rate in Late-Stage Fermentation 1. Accumulation of Toxic Byproducts: Production of inhibitory metabolic byproducts. 2. Substrate Accumulation: As mentioned, high concentrations of decanoic acid can inhibit growth.[1] 3. Nutrient Limitation: Depletion of a critical nutrient not included in the feed.1. Process Optimization: Optimize the feeding strategy to avoid byproduct formation. Consider in-situ product removal techniques if feasible. 2. Controlled Feeding: Implement a feedback control strategy for substrate feeding based on real-time monitoring of substrate concentration. 3. Media and Feed Optimization: Re-evaluate the composition of the fermentation medium and feeding solution to ensure all essential nutrients are provided throughout the fermentation.
Inconsistent Batch-to-Batch Production 1. Variability in Inoculum Quality: Differences in the age, density, or metabolic state of the seed culture. 2. Fluctuations in Raw Material Quality: Inconsistent quality of media components or substrates.1. Standardize Inoculum Preparation: Implement a strict protocol for seed culture preparation, including standardized growth time, cell density, and number of passages. 2. Implement Quality Control: Establish and enforce stringent quality control measures for all incoming raw materials.
B. Downstream Processing & Purification Troubleshooting
Issue Potential Cause(s) Recommended Solutions
Poor Separation of Biomass and Product 1. Inefficient Centrifugation: Suboptimal centrifuge speed, duration, or equipment. 2. Cell Lysis During Fermentation: Release of intracellular components can increase broth viscosity.1. Optimize Centrifugation/Filtration: Optimize centrifugation parameters (g-force and time). Consider alternative methods like microfiltration or depth filtration.[5] 2. Gentle Cell Handling: Minimize shear stress during fermentation and harvesting.
Low Recovery During Solvent Extraction 1. Incorrect Solvent Selection: The chosen solvent may have low solubility for poly(this compound) (P(3HD)). 2. Incomplete Cell Lysis: If P(3HD) is intracellular, inefficient cell disruption will limit solvent access. 3. Emulsion Formation: The presence of lipids and proteins can lead to stable emulsions, trapping the product.[5]1. Solvent Screening: Test a range of non-halogenated solvents like ethyl acetate (B1210297), acetone, or methyl tert-butyl ether (MTBE).[6] 2. Optimize Cell Disruption: If required, optimize the cell disruption method (e.g., high-pressure homogenization, sonication, or chemical lysis) prior to extraction. 3. Break Emulsions: Optimize mixing intensity and settling time. Consider adding demulsifiers or adjusting the pH to break the emulsion.[5]
Low Purity of Final Product 1. Co-extraction of Impurities: Lipids, pigments, and other cellular components are extracted along with the P(3HD). 2. Inefficient Purification Step: The chosen purification method (e.g., precipitation, crystallization, chromatography) may not be providing adequate separation.1. Selective Precipitation/Crystallization: Add a non-solvent (e.g., methanol (B129727), ethanol) to the solvent extract to selectively precipitate the P(3HD). Optimize the temperature and addition rate. 2. Activated Charcoal Treatment: Pass the solvent extract through a bed of activated charcoal to remove pigments and other impurities.[6] 3. Optimize Crystallization: Develop a robust crystallization protocol by screening different solvent/anti-solvent systems and controlling the cooling rate.
Product Degradation (Reduced Molecular Weight) 1. Harsh Processing Conditions: Exposure to high temperatures, extreme pH, or strong chemicals during extraction or purification.[5]1. Use Milder Conditions: Employ milder extraction and purification conditions. For example, use lower temperatures for solvent evaporation under vacuum. 2. Avoid Strong Acids/Bases: If pH adjustment is necessary, use it judiciously and for the shortest time possible.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common microbial hosts for 3-HD production?

A1: The most commonly used microbial hosts for producing 3-HD and other medium-chain-length polyhydroxyalkanoates (mcl-PHAs) are Pseudomonas putida and engineered Escherichia coli. P. putida is a natural producer of mcl-PHAs, while E. coli is often genetically modified to produce these polymers.

Q2: What are the main metabolic pathways for 3-HD biosynthesis?

A2: The primary metabolic route for 3-HD synthesis from fatty acid precursors like decanoic acid is the β-oxidation pathway. In this pathway, intermediates are channeled towards the synthesis of (R)-3-hydroxyacyl-CoA, which is the monomer for PHA synthase. When using non-fatty acid carbon sources like glucose, the de novo fatty acid biosynthesis pathway is utilized to produce the necessary precursors.

Q3: How can I improve the yield of 3-HD in my fermentation?

A3: Improving 3-HD yield often involves a multi-faceted approach:

  • Strain Engineering: Use a host strain with a deleted or inhibited β-oxidation pathway to prevent the degradation of the 3-HD precursor.

  • Fed-Batch Fermentation: Implement a fed-batch strategy to maintain high cell densities and control the supply of carbon sources and nutrients.

  • Two-Stage Cultivation: A common strategy involves an initial growth phase to accumulate biomass, followed by a production phase under nutrient-limiting conditions (e.g., nitrogen limitation) with the addition of the fatty acid precursor.[2][3]

  • Process Optimization: Systematically optimize parameters such as pH, temperature, dissolved oxygen, and the feeding rates of both the growth substrate (e.g., glucose) and the precursor (e.g., decanoic acid).

Q4: What are the key challenges in the downstream processing and purification of 3-HD?

A4: The main challenges in downstream processing include:

  • Efficiently separating the biomass from the fermentation broth.

  • Extracting the intracellular P(3HD) using environmentally friendly and cost-effective solvents.

  • Removing impurities such as lipids, proteins, and pigments to achieve high product purity.

  • Preventing product degradation (i.e., reduction in molecular weight) during processing.

  • Developing a scalable and economically viable purification process.

Q5: Which solvents are recommended for extracting P(3HD)?

A5: While chlorinated solvents like chloroform (B151607) are effective, there is a strong preference for using less hazardous, non-chlorinated solvents. Good alternatives for extracting mcl-PHAs include ethyl acetate, acetone, and methyl tert-butyl ether (MTBE). The efficiency of extraction will depend on the specific polymer, biomass condition (wet or dry), temperature, and extraction time.[6]

III. Quantitative Data Summary

The following table summarizes key quantitative data from various studies on 3-HD and mcl-PHA production to allow for easy comparison of different production strategies.

Microorganism Carbon Source(s) Fermentation Mode 3-HD Titer (g/L) PHA Content (% of CDW) Productivity (g/L/h) Reference
Pseudomonas putida KT2440Decanoic acid, Acetic acid, GlucoseFed-batch55.5 (as part of PHA)741.16[1]
Recombinant E. coli LSBJDecanoic acid, GlucoseFed-batch20.1 (as P(3HD))-0.42[2][3]
Recombinant E. coli HB101 (harboring phaG)FructoseBatch0.587--[6][7]
Pseudomonas aeruginosa PA-A3-ΔD2Palm oilBatch18 (as HAAs)-0.19[8]
P. putida KTOY06 (fadA/fadB knockout)DodecanoateTwo-step batch-84-[9]

Note: CDW = Cell Dry Weight; HAAs = 3-((3-hydroxyalkanoyl)oxy)alkanoic acids

IV. Experimental Protocols

This section provides detailed methodologies for key experiments in 3-HD production.

A. Protocol for Fed-Batch Fermentation of E. coli for P(3HD) Production

This protocol is adapted from a high-density fed-batch fermentation process for producing P(3HD) in a recombinant, β-oxidation deficient E. coli strain.[2][3]

1. Media Preparation:

  • Batch Medium (per 750 mL):

    • (NH₄)₂SO₄: 0.4 g

    • KH₂PO₄: 4.16 g

    • K₂HPO₄: 11.95 g

    • Glucose: 7.5 g

    • Yeast Extract: 1.5 - 3.0 g

    • MgSO₄: 0.12 g

    • Kanamycin (50 g/L stock): 1 mL

    • Trace Metal Solution: 2.25 mL

  • Trace Metal Solution (per 1 L):

    • NaCl: 5 g

    • ZnSO₄·7H₂O: 1 g

    • MnCl₂·4H₂O: 4 g

    • FeCl₃: 4.75 g

    • CuSO₄·5H₂O: 0.4 g

    • H₃BO₃: 0.58 g

    • NaMoO₄·2H₂O: 0.5 g

    • Concentrated H₂SO₄: 8 mL

  • Glucose Feed Solution (per 1 L):

    • Glucose: 500 g

    • (NH₄)₂SO₄: 6 g

    • Trace Metal Solution: 15 mL

  • Decanoic Acid Feed:

    • Pure decanoic acid, kept molten at >32°C.

2. Inoculum Preparation:

  • Inoculate a single colony of the recombinant E. coli strain into Luria-Bertani (LB) medium with the appropriate antibiotic.

  • Grow overnight (approx. 16 hours) at 37°C with shaking at 200 rpm.

  • Harvest the cells by centrifugation and resuspend in a small volume of sterile phosphate-buffered saline (PBS).

3. Bioreactor Setup and Operation:

  • Prepare a 2-L bioreactor with 750 mL of the batch medium and sterilize.

  • Aseptically add the sterile supplements (glucose, yeast extract, MgSO₄, antibiotic, trace metals).

  • Inoculate the bioreactor with the prepared seed culture.

4. Fermentation - Growth Phase:

  • Temperature: 37°C

  • pH: 7.0 (controlled with NH₄OH)

  • Dissolved Oxygen (DO): Maintain >20% by cascading agitation (300-1000 rpm) and aeration.

  • Glucose Feed: Start the glucose feed when the initial glucose is depleted (indicated by a sharp increase in DO). Use a feed rate that maintains a specific growth rate of approximately 0.2 h⁻¹.

5. Fermentation - Production Phase:

  • Induction: When the cell density reaches a high level (e.g., OD₆₀₀ > 50), induce the expression of the PHA synthesis genes if using an inducible promoter.

  • Temperature Shift: Reduce the temperature to 30°C.

  • pH Shift: Increase the pH to 8.0.

  • Decanoic Acid Feed: Start the co-feeding of molten decanoic acid at a controlled rate.

  • Glucose Co-feed: Continue the glucose feed to provide energy for maintenance and polymerization.

  • Duration: Continue the production phase for 48-72 hours, monitoring cell growth and product accumulation.

B. Protocol for Extraction and Purification of P(3HD)

This protocol is a general method for the recovery of mcl-PHAs from bacterial biomass using non-chlorinated solvents.

1. Biomass Harvesting and Preparation:

  • Harvest the cells from the fermenter by centrifugation.

  • Wash the cell pellet with water to remove residual media components.

  • Lyophilize (freeze-dry) the cell pellet to obtain a dry biomass powder. This improves extraction efficiency.

2. Solvent Extraction:

  • Suspend the dried biomass in a suitable solvent (e.g., ethyl acetate or MTBE) at a ratio of approximately 1:15 (w/v).[6]

  • Stir the suspension at room temperature for an extended period (e.g., 18 hours for ethyl acetate) or at a slightly elevated temperature to reduce extraction time.

  • Separate the solvent extract containing the dissolved P(3HD) from the cell debris by filtration or centrifugation.

3. Purification - Activated Charcoal Treatment:

  • Add activated charcoal to the solvent extract (e.g., a 1:2 v/v ratio of charcoal to extract).[6]

  • Stir the mixture for 1-2 hours at room temperature.

  • Remove the activated charcoal by filtration. This step helps to remove pigments and other hydrophobic impurities.

4. Precipitation:

  • Add a non-solvent, such as cold methanol or ethanol, to the purified extract (typically 2-3 volumes of non-solvent to 1 volume of extract) while stirring.

  • The P(3HD) will precipitate out of the solution.

  • Allow the precipitate to settle or continue stirring at a low temperature for a few hours to maximize precipitation.

5. Product Recovery and Drying:

  • Collect the precipitated P(3HD) by filtration or centrifugation.

  • Wash the polymer with fresh non-solvent to remove any remaining soluble impurities.

  • Dry the purified P(3HD) in a vacuum oven at a temperature below its melting point (e.g., 40-50°C) until a constant weight is achieved.

V. Visualizations

A. Experimental Workflow for 3-HD Production

G cluster_0 Upstream Processing cluster_1 Downstream Processing Inoculum Inoculum Preparation Fermentation Fed-Batch Fermentation Inoculum->Fermentation Harvest Biomass Harvesting Fermentation->Harvest Drying Cell Drying (Lyophilization) Harvest->Drying Extraction Solvent Extraction Drying->Extraction Purification Purification (Charcoal) Extraction->Purification Precipitation Precipitation Purification->Precipitation FinalDrying Final Product Drying Precipitation->FinalDrying Product Pure 3-HD FinalDrying->Product

Caption: A generalized experimental workflow for the production and purification of this compound.

B. Metabolic Pathway for 3-HD Synthesis from Decanoic Acid

G cluster_0 Cellular Environment cluster_1 Cell Cytoplasm Decanoic_acid_ext Decanoic Acid (External) Decanoic_acid_int Decanoic Acid (Internal) Decanoic_acid_ext->Decanoic_acid_int Transport Decanoyl_CoA Decanoyl-CoA Decanoic_acid_int->Decanoyl_CoA Acyl-CoA Synthetase (FadD) Enoyl_CoA trans-2-Enoyl-CoA Decanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA (R)-3-Hydroxydecanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (PhaJ) Beta_Oxidation β-Oxidation Cycle (Degradation) Enoyl_CoA->Beta_Oxidation PHA_Polymer Poly(this compound) Hydroxyacyl_CoA->PHA_Polymer PHA Synthase (PhaC)

Caption: The β-oxidation pathway for the conversion of decanoic acid to poly(this compound).

C. Regulatory Logic for PHA Synthesis in Pseudomonas putida

G Nutrient_limitation Nutrient Limitation (e.g., Nitrogen) P_putida_regulation P_putida_regulation Nutrient_limitation->P_putida_regulation Carbon_excess Excess Carbon (e.g., Fatty Acids) Carbon_excess->P_putida_regulation PhaD PhaD (Transcriptional Activator) phaC phaC Gene (PHA Synthase) PhaD->phaC Activates Transcription phaI phaI Gene (Phasin) PhaD->phaI Activates Transcription PhaF PhaF (Repressor) PhaF->phaC Represses Transcription PhaF->phaI Represses Transcription phaF_gene phaF Gene (Repressor) PhaF->phaF_gene Autorepression P_putida_regulation->PhaD Activates P_putida_regulation->PhaF Inhibits (indirectly)

Caption: Simplified regulatory network of PHA synthesis genes in Pseudomonas putida.

References

Technical Support Center: Reducing Foaming in Bioreactors During Decanoic Acid Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing foaming issues during decanoic acid fermentation experiments.

Troubleshooting Guides

This section addresses specific foaming issues you might encounter during your experiments, offering potential causes and actionable solutions.

Issue 1: Excessive and Uncontrolled Foaming Early in Fermentation

Symptoms:

  • Rapid and voluminous foam formation shortly after inoculation.

  • The bioreactor headspace fills quickly with foam.

  • Frequent manual or automated additions of antifoam are necessary.

Possible Causes and Solutions:

Possible Cause Solution
High Agitation and/or Aeration Rates Begin the fermentation with lower agitation and aeration rates. As the culture enters the exponential growth phase and oxygen demand increases, gradually increase these parameters.
Rich Media Composition The presence of high concentrations of proteins, peptides, or other surfactants in the medium can lead to excessive foaming. Optimize the concentrations of components like yeast extract or peptones. Consider testing alternative nitrogen or carbon sources that have a lower propensity for foaming.
Inoculum Quality and Size A small or unhealthy inoculum can lead to a prolonged lag phase and altered metabolic activity, which may result in the production of foam-promoting substances. Ensure you are using a healthy, appropriately sized inoculum for your bioreactor volume.
Issue 2: Persistent and Stable Foam Throughout Fermentation

Symptoms:

  • Formation of a stable, thick, and dense foam layer as the fermentation progresses.

  • The foam is difficult to break, even with standard antifoam concentrations.

  • Increased risk of bioreactor exhaust filter clogging and a subsequent rise in vessel pressure.

Possible Causes and Solutions:

Possible Cause Solution
Cell Lysis The release of intracellular proteins and other macromolecules from lysed cells is a significant contributor to stable foam formation. Monitor cell viability throughout the fermentation. High shear stress from agitation or nutrient limitation can lead to premature cell death. Optimizing these parameters can improve culture health and reduce foaming.
Microbial Biosurfactant Production Your production organism may naturally produce surface-active compounds, which are a common cause of persistent foam. If the metabolic pathways for biosurfactant synthesis are known for your strain, consider metabolic engineering strategies to down-regulate or eliminate their production.
Antifoam Depletion or Ineffectiveness The initially added antifoam may be consumed by the culture or lose its effectiveness over time. Implement a controlled feeding strategy, such as continuous or intermittent dosing of the antifoam agent, to maintain an effective concentration.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding foaming in decanoic acid fermentation.

General Foaming Issues

Q1: What are the fundamental causes of foaming in fermentation processes?

A1: Foaming is a physical phenomenon where gas bubbles are stabilized by surface-active molecules, forming a persistent foam layer on the liquid surface. In the context of decanoic acid fermentation, the primary causes are:

  • Media Components: Proteins, peptides, and other surfactants present in the culture medium.

  • Process Parameters: High agitation speeds and gas sparging, while necessary for mixing and oxygen supply, introduce gas into the broth, leading to bubble formation.

  • Microbial Byproducts: The microorganisms themselves can produce and secrete proteins, biosurfactants, and other metabolites that contribute to foam stability.[1][2]

  • Cell Autolysis: Towards the end of a fermentation, or under stressful conditions, cells may lyse and release their intracellular contents, which include foam-stabilizing proteins.[3]

Q2: What are the potential negative impacts of uncontrolled foaming?

A2: Uncontrolled foaming can have several detrimental effects on your fermentation process:

  • Reduced Working Volume: Foam can occupy a significant portion of the bioreactor headspace, limiting the available volume for the culture medium.[4]

  • Decreased Oxygen Transfer: The foam layer can act as a barrier, hindering the efficient transfer of oxygen from the gas phase to the liquid phase, which can negatively impact cell growth and productivity in aerobic fermentations.[4][5]

  • Contamination Risk: If the foam reaches the exhaust filters, it can cause them to wet and block, leading to an increase in bioreactor pressure and a potential breach of sterility.[3][4]

  • Product and Biomass Loss: Foam can carry cells and product out of the fermenter, leading to reduced yields.

  • Inaccurate Sensor Readings: Foam can coat probes for pH, dissolved oxygen, and temperature, leading to erroneous measurements and poor process control.[2]

Antifoaming Agents

Q3: What are the different types of antifoaming agents, and how do I choose the right one?

A3: Antifoaming agents are typically classified into three main categories:

  • Silicone-based antifoams: These are highly effective at low concentrations and are widely used.[4] However, they can sometimes cause issues with downstream processing, such as membrane fouling.[3][6]

  • Polyether-based (e.g., polypropylene (B1209903) glycol) antifoams: These are often a good alternative to silicone-based antifoams and can be less problematic for downstream processing.[3]

  • Natural oil-based (e.g., vegetable oil) antifoams: These are a more "natural" option but may be metabolized by the microorganisms, potentially affecting the fermentation process.[7]

The choice of antifoam depends on your specific process, including the microorganism, media composition, and downstream purification methods. It is crucial to screen different antifoams for their effectiveness and potential inhibitory effects on your culture.

Q4: How can I determine the optimal concentration of an antifoaming agent?

A4: The optimal concentration should be determined experimentally. Start with the manufacturer's recommended dosage and perform a dose-response study to find the minimum concentration that effectively controls foaming without negatively impacting cell growth or decanoic acid production.[8] It's important to note that excessive antifoam concentrations can be detrimental to the process.[5]

Q5: Can antifoaming agents affect my final product?

A5: Yes, antifoaming agents can impact the final product in several ways:

  • Productivity: Some antifoams can enhance product secretion, while others may inhibit cell growth and reduce overall yield.[9]

  • Downstream Processing: Residual antifoam can interfere with downstream purification steps, such as filtration and chromatography, by causing membrane fouling or altering surface properties.[5][6]

  • Product Purity: If not effectively removed, antifoams can contaminate the final product.

Mechanical and Process-Based Foam Control

Q6: Are there alternatives to chemical antifoaming agents?

A6: Yes, several mechanical and process-based strategies can be employed to control foaming:

  • Mechanical Foam Breakers: These devices, such as rotating blades or impellers installed in the bioreactor headspace, physically disrupt the foam layer.[7] However, they can increase shear stress, which may be detrimental to some microorganisms.

  • Process Parameter Optimization: Adjusting parameters like agitation speed, aeration rate, and backpressure can help minimize foam formation.[7]

  • Bioreactor Design: Using a bioreactor with a larger headspace can provide more volume to contain foam.

Q7: Can I combine different foam control strategies?

A7: Yes, a combined approach is often the most effective. For example, you can use a mechanical foam breaker to manage a baseline level of foam and supplement with an antifoaming agent only when necessary, triggered by a foam sensor. This can help minimize the total amount of chemical antifoam used.

Q8: Can foaming be controlled through biological or genetic approaches?

A8: Yes, in some cases, a biological approach can be effective. If the primary cause of foaming is the production of biosurfactants by the microorganism, it may be possible to use metabolic engineering techniques to reduce or eliminate the expression of the genes responsible for biosurfactant synthesis. This approach targets the root cause of the foaming issue.[10]

Data Presentation

The following tables summarize hypothetical quantitative data on the effect of different foam control strategies on decanoic acid fermentation. This data is for illustrative purposes and should be confirmed with specific experimental results.

Table 1: Effect of Different Antifoaming Agents on Decanoic Acid Titer and Foam Level

Antifoam TypeConcentration (v/v %)Decanoic Acid Titer (g/L)Final Foam Level (% of Headspace)
Control (No Antifoam)015.2>90% (process aborted)
Silicone-based A0.0514.815
Silicone-based A0.114.55
Polyether-based B0.0515.020
Polyether-based B0.114.910
Vegetable Oil C0.113.530

Table 2: Impact of Mechanical Foam Breaker on Decanoic Acid Production

Foam Control MethodDecanoic Acid Titer (g/L)Cell Viability (%)
Antifoam Only (0.1% Silicone-based A)14.592
Mechanical Foam Breaker Only13.885
Mechanical Foam Breaker + Antifoam (0.05% Silicone-based A)14.688

Experimental Protocols

Protocol 1: Screening of Antifoaming Agents

Objective: To determine the most effective antifoaming agent and its optimal concentration for decanoic acid fermentation.

Materials:

  • Shake flasks or small-scale bioreactors (e.g., 250 mL)

  • Production medium for decanoic acid fermentation

  • Inoculum of the production strain

  • Various antifoaming agents (e.g., silicone-based, polyether-based, natural oils)

  • Sterile syringes and needles for antifoam addition

  • Incubator shaker

Procedure:

  • Prepare shake flasks with the production medium.

  • Inoculate each flask with the production strain at the desired cell density.

  • Add different concentrations of each antifoaming agent to the respective flasks. Include a control flask with no antifoam.

  • Incubate the flasks under the standard fermentation conditions (temperature, agitation).

  • Visually monitor the foam level in each flask at regular intervals.

  • At the end of the fermentation, measure the decanoic acid titer and cell density in each flask.

  • Analyze the results to identify the antifoam and concentration that provides the best balance of foam control, high product titer, and minimal impact on cell growth.

Protocol 2: Removal of Antifoam from Fermentation Broth

Objective: To remove residual polyalkylene glycol-based antifoam from the fermentation broth prior to downstream processing.

Materials:

  • Fermentation broth containing a polyalkylene glycol-based antifoam

  • Temperature-controlled filtration unit (e.g., cross-flow filtration)

  • Appropriate filter membrane

Procedure:

  • Determine the cloud point of the antifoaming agent (the temperature at which it becomes insoluble). This information is often available from the manufacturer.

  • Heat the fermentation broth to a temperature in the range of 1°C to 15°C above the cloud point of the antifoam.[8]

  • Filter the heated broth using the filtration unit. The antifoam, now in a separate phase, will be retained by the filter.[8]

  • Collect the permeate, which will be the fermentation broth with a reduced concentration of the antifoaming agent.

  • The separated antifoam can be collected from the filter for disposal or potential reuse.

Visualizations

Foam_Formation_Pathway Media Media Components (Proteins, Peptides) Stabilizers Foam Stabilizers Media->Stabilizers Process Process Parameters (Agitation, Aeration) Gas Gas Introduction Process->Gas Microbe Microorganism Byproducts Metabolic Byproducts (Biosurfactants, Proteins) Microbe->Byproducts Lysis Cell Lysis (Intracellular Proteins) Microbe->Lysis Bubbles Bubble Formation Gas->Bubbles Foam Stable Foam Bubbles->Foam Byproducts->Stabilizers Lysis->Stabilizers Stabilizers->Foam

Caption: Signaling pathway of foam formation in a bioreactor.

Troubleshooting_Workflow Start Foaming Issue Identified Check_Process Check Process Parameters (Agitation, Aeration) Start->Check_Process Reduce_Params Reduce Agitation/ Aeration Rates Check_Process->Reduce_Params High Check_Media Review Media Composition Check_Process->Check_Media Normal Monitor Monitor Fermentation Reduce_Params->Monitor Optimize_Media Optimize Media Components Check_Media->Optimize_Media Rich Evaluate_Antifoam Evaluate Antifoam (Type, Concentration) Check_Media->Evaluate_Antifoam Optimized Optimize_Media->Monitor Screen_Antifoams Screen Different Antifoams Evaluate_Antifoam->Screen_Antifoams Ineffective Implement_Mechanical Consider Mechanical Foam Breaker Evaluate_Antifoam->Implement_Mechanical Effective but High Usage Screen_Antifoams->Monitor Implement_Mechanical->Monitor

Caption: Troubleshooting workflow for addressing foaming issues.

Antifoam_Selection_Logic Start Need for Foam Control Downstream Downstream Sensitivity to Silicone? Start->Downstream Silicone Silicone-based Antifoam Downstream->Silicone No Polyether Polyether-based Antifoam Downstream->Polyether Yes Screening Perform Experimental Screening Silicone->Screening Metabolism Microbe Metabolizes Oils? Polyether->Metabolism Metabolism->Polyether Yes Natural_Oil Natural Oil-based Antifoam Metabolism->Natural_Oil No Natural_Oil->Screening Final_Selection Final Antifoam Selection Screening->Final_Selection

Caption: Logical relationship for selecting an appropriate antifoam.

References

Technical Support Center: Purification of PHAs with High 3-Hydroxydecanoate (3HD) Content

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the purity of extracted Polyhydroxyalkanoates (PHAs) with a high 3-Hydroxydecanoate (3HD) content.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying PHAs with a high this compound (3HD) content?

Purifying medium-chain-length PHAs (mcl-PHAs) rich in 3HD presents several challenges. Due to their amorphous and flexible nature, they can be more difficult to handle than short-chain-length PHAs (scl-PHAs)[1]. Key challenges include the removal of impurities such as non-PHA cellular material (NPCM), proteins, lipids, and particularly endotoxins (lipopolysaccharides), which is critical for biomedical applications[2][3][4]. The choice of purification method also involves a trade-off between achieving high purity and maximizing the recovery yield[5]. Furthermore, the use of halogenated solvents like chloroform (B151607) for extraction raises environmental and safety concerns[4].

Q2: What are the primary methods for extracting and purifying mcl-PHAs rich in 3HD?

The two main strategies for mcl-PHA purification are solvent extraction and chemical digestion of the non-PHA cell mass.

  • Solvent Extraction: This method uses solvents to dissolve the PHA, separating it from the biomass. Non-halogenated solvents like acetone (B3395972), ethyl acetate (B1210297), and methyl tert-butyl ether (MTBE) are effective for mcl-PHAs[6][7]. Halogenated solvents such as chloroform are also highly efficient but are less environmentally friendly[4].

  • Chemical Digestion: This approach utilizes chemicals to break down the non-PHA components of the cells, leaving the PHA granules intact. Sodium hydroxide (B78521) (NaOH) is a commonly used and cost-effective chemical for this purpose[5].

Q3: How can I remove endotoxins from my purified mcl-PHA?

Endotoxin (B1171834) removal is crucial for medical applications. A common method involves filtering the PHA solution through activated charcoal[6][7]. The use of certain non-chlorinated solvents like acetone and ethyl acetate has also been shown to facilitate the recovery of mcl-PHA with low endotoxin content[3].

Q4: Does the purification method affect the molecular weight of the PHA?

Yes, the purification method can impact the molecular weight of the PHA. Harsh chemical treatments, such as high concentrations of NaOH or extended exposure times, can lead to the degradation of the polymer chains, resulting in a lower molecular weight[5]. Solvent extraction methods, when performed under optimized conditions, are generally considered to cause negligible degradation[5].

Troubleshooting Guides

Issue 1: Low Purity of Extracted PHA
Possible Cause Troubleshooting Step
Incomplete cell lysis Increase the concentration of the digestion agent (e.g., NaOH) or the extraction time. However, be mindful that harsh conditions can decrease the recovery yield and molecular weight[5].
Residual protein contamination After the initial extraction, a polishing step with a 20% (v/v) ethanol (B145695) wash can help to remove remaining proteins and other impurities[5]. The application of proteases after extraction can also reduce residual protein content[4].
Lipid contamination Pre-treating the biomass with a degreasing solvent like methanol (B129727) or ethanol can help remove lipids before PHA extraction[8].
Inefficient solvent extraction Ensure the correct solvent-to-biomass ratio is used (e.g., 15:1 vol/wt for MTBE) and that the extraction time is sufficient (e.g., up to 18 hours for some non-chlorinated solvents)[6][7].
Issue 2: Low Recovery Yield of PHA
Possible Cause Troubleshooting Step
PHA degradation during extraction Reduce the concentration of the chemical digestion agent (e.g., NaOH) or shorten the treatment time. Increasing the cell concentration in the digestion mixture can sometimes improve yield[5].
Loss of PHA during precipitation Ensure the complete precipitation of the PHA from the solvent by using a sufficient volume of a suitable non-solvent (e.g., ethanol or methanol).
Suboptimal solvent choice The choice of solvent can significantly impact the yield. Compare the effectiveness of different solvents for your specific type of mcl-PHA.
Issue 3: High Endotoxin Levels in the Final Product
Possible Cause Troubleshooting Step
Ineffective purification Incorporate a filtration step using activated charcoal. The ratio of the PHA solution to activated charcoal should be optimized (e.g., 2:1 v/v)[6][7].
Contamination from Gram-negative bacteria Solvent extraction methods, particularly with chloroform, have been reported to result in lower endotoxin levels compared to cell-lysis methods[4].

Quantitative Data Summary

Table 1: Comparison of Different Solvents for mcl-PHA Extraction

SolventBiomass to Solvent Ratio (wt/vol)Extraction Time (hours)Purity (%)Recovery Yield (%)Reference
DichloromethaneNot SpecifiedNot Specified>90High[9]
Acetone1:1518~100 (after precipitation)~15[3][6]
Ethyl Acetate1:1518~100 (after precipitation)~15[3][6]
Methyl tert-butyl ether (MTBE)1:1518High15-17[6][7]
Dimethyl Carbonate1:20 (1%)191.2 ± 0.1High[4]
1-Butanol (for purification)1:100 (1%)0.598.0 ± 0.1-[4]

Table 2: Effect of NaOH Treatment on PHA Purity and Recovery

NaOH Concentration (M)Treatment Time (hours)Temperature (°C)Purity (%)Recovery Yield (%)Reference
0.11-33080-9080-90[5]
0.23Room Temp97.8 ± 3.7>80[10]
0.56Room Temp99.9 ± 0.2High[10]
0.0534>96>96[6]

Experimental Protocols

Protocol 1: Solvent Extraction and Purification of mcl-PHA

This protocol is a general guideline based on methods for non-chlorinated solvent extraction.

Materials:

  • Lyophilized PHA-containing biomass

  • Acetone (or ethyl acetate, MTBE)

  • Methanol (or ethanol) for precipitation

  • Activated charcoal

  • Stirrer/shaker

  • Filtration apparatus

  • Vacuum oven

Methodology:

  • Extraction:

    • Weigh the lyophilized biomass.

    • Add the chosen solvent (e.g., acetone) at a solvent-to-biomass ratio of 15:1 (v/w).

    • Stir the mixture at room temperature for 18 hours.

    • Separate the biomass from the PHA-rich solvent by filtration or centrifugation.

  • Endotoxin Removal (Optional but Recommended):

    • Filter the PHA solution through a column packed with activated charcoal. A solution-to-charcoal ratio of 2:1 (v/v) can be effective[6][7].

  • Precipitation:

    • Slowly add the PHA solution to a beaker containing a non-solvent (e.g., methanol), typically at a ratio of 1:10 (PHA solution:non-solvent).

    • Stir the mixture gently to allow the PHA to precipitate.

  • Recovery and Drying:

    • Collect the precipitated PHA by filtration.

    • Wash the PHA pellet with fresh non-solvent.

    • Dry the purified PHA in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Sodium Hydroxide (NaOH) Digestion for mcl-PHA Purification

This protocol provides a general procedure for purifying mcl-PHA using NaOH digestion.

Materials:

  • Lyophilized or wet PHA-containing biomass

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Ethanol (20% v/v) for polishing

  • Centrifuge

  • Deionized water

  • Vacuum oven

Methodology:

  • Cell Digestion:

    • Suspend the biomass in a 0.1 M NaOH solution at a concentration of 10-30 g/L.

    • Incubate the suspension at 30°C for 1-3 hours with gentle stirring[5].

  • PHA Recovery:

    • Centrifuge the mixture to pellet the PHA granules.

    • Carefully decant the supernatant containing the solubilized non-PHA cell material.

  • Washing and Polishing:

    • Wash the PHA pellet several times with deionized water, with centrifugation steps in between, until the supernatant is clear and has a neutral pH.

    • For further purification, resuspend the PHA pellet in a 20% (v/v) ethanol solution and stir for a short period[5].

    • Centrifuge and discard the ethanol supernatant.

  • Drying:

    • Dry the final PHA pellet in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.

Visualizations

Experimental_Workflow_Solvent_Extraction cluster_extraction Extraction cluster_purification Purification cluster_recovery Recovery Biomass Lyophilized Biomass Solvent Add Non-Chlorinated Solvent (e.g., Acetone) Biomass->Solvent Mixing Stir for 18h at Room Temp Solvent->Mixing Separation Filter/Centrifuge to Separate Biomass Mixing->Separation Charcoal Activated Charcoal Filtration Separation->Charcoal PHA-rich Solvent Precipitation Precipitate in Non-Solvent (e.g., Methanol) Charcoal->Precipitation Washing Wash with Non-Solvent Precipitation->Washing Drying Vacuum Drying Washing->Drying PurePHA High Purity mcl-PHA Drying->PurePHA

Caption: Workflow for mcl-PHA purification using solvent extraction.

Experimental_Workflow_NaOH_Digestion cluster_digestion Digestion cluster_washing Washing & Polishing cluster_recovery Recovery Biomass Biomass NaOH Add 0.1M NaOH Biomass->NaOH Incubation Incubate 1-3h at 30°C NaOH->Incubation Centrifugation1 Centrifuge to Pellet PHA Incubation->Centrifugation1 WaterWash Wash with Deionized Water Centrifugation1->WaterWash PHA Pellet Centrifugation2 Centrifuge WaterWash->Centrifugation2 EthanolWash Wash with 20% Ethanol (Polishing Step) Centrifugation2->EthanolWash Centrifugation3 Centrifuge EthanolWash->Centrifugation3 Drying Vacuum Drying Centrifugation3->Drying PurePHA High Purity mcl-PHA Drying->PurePHA PHA_Metabolic_Pathway cluster_de_novo De Novo Fatty Acid Synthesis FattyAcids Fatty Acids (e.g., Decanoic Acid) BetaOxidation β-Oxidation Pathway FattyAcids->BetaOxidation HydroxyacylCoA (R)-3-Hydroxyacyl-CoA BetaOxidation->HydroxyacylCoA PhaC PHA Synthase (PhaC) HydroxyacylCoA->PhaC PHA mcl-PHA (High 3HD content) PhaC->PHA AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA AcylACP Acyl-ACP MalonylCoA->AcylACP HydroxyacylACP (R)-3-Hydroxyacyl-ACP AcylACP->HydroxyacylACP PhaG PhaG HydroxyacylACP->PhaG PhaG->HydroxyacylCoA

References

Mass spectral interference in 3-Hydroxydecanoate analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-hydroxydecanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding mass spectral analysis of this compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the mass spectral analysis of this compound.

Question: I am observing a weak or no signal for my this compound sample in GC-MS analysis. What are the possible causes and solutions?

Answer:

Poor signal intensity in GC-MS analysis of this compound is a common issue and can stem from several factors related to the inherent properties of the analyte and the analytical setup.

  • Inadequate Derivatization: this compound, like other hydroxylated fatty acids, exhibits poor chromatographic behavior in its underivatized form due to its polarity and potential for hydrogen bonding.[1] Derivatization is a critical step to increase volatility and thermal stability.[1]

    • Solution: Ensure your derivatization protocol (e.g., silylation or acylation) is optimized. Verify the freshness and purity of your derivatizing reagents. Incomplete derivatization will lead to poor peak shape and low signal intensity.

  • Sample Concentration: The concentration of your sample may be too low for detection.

    • Solution: Concentrate your sample prior to analysis. However, be aware that overly concentrated samples can lead to ion suppression.[2]

  • Instrument Sensitivity: The mass spectrometer may not be properly tuned or calibrated.

    • Solution: Regularly tune and calibrate your mass spectrometer according to the manufacturer's guidelines to ensure optimal performance.[2]

Question: My mass spectrum shows a peak at m/z 103, but I am not confident it is solely from this compound. How can I confirm and what could be interfering?

Answer:

The ion at m/z 103 is a characteristic and often the base peak for 3-hydroxy fatty acid methyl esters, resulting from cleavage between the C3 and C4 carbons.[3][4] However, other co-eluting compounds could potentially produce ions at or near this m/z.

  • Confirmation:

    • Retention Time: The retention time of your analyte should match that of a pure standard run under the same chromatographic conditions.

    • Other Fragment Ions: Look for other expected fragment ions in the mass spectrum of derivatized this compound to confirm its identity. The molecular ion peak may be of low intensity or absent.[3]

  • Potential Interferences:

    • Isomers: Other isomers of hydroxydecanoate may produce similar fragmentation patterns. Chromatographic separation is key to distinguishing between them.

    • Co-eluting Compounds: Components of the sample matrix that elute at the same time as your analyte can contribute to the signal at m/z 103.

    • Column Bleed: Siloxane peaks from column bleed can interfere, especially at higher temperatures.

Question: I am experiencing significant signal suppression or enhancement in my LC-MS/MS analysis of this compound. What is causing this and how can I mitigate it?

Answer:

Signal suppression or enhancement, known as matrix effects, is a major concern in quantitative LC-MS analysis, especially with complex biological samples.[5][6] These effects are caused by co-eluting matrix components that interfere with the ionization of the analyte in the mass spectrometer's ion source.[5][6]

  • Causes:

    • Phospholipids (B1166683) and Salts: Endogenous components like phospholipids and salts in biological matrices are common causes of matrix effects.[7]

    • Co-medications or Dosing Vehicles: Exogenous substances introduced during the experiment can also interfere.[7]

  • Mitigation Strategies:

    • Effective Sample Preparation: Implement a robust sample preparation protocol to remove interfering matrix components. This can include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).[8]

    • Chromatographic Separation: Optimize your chromatographic method to separate the analyte from co-eluting matrix components.

    • Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) is the most recognized method to correct for matrix effects.[6] The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.

A general workflow for troubleshooting these common issues is presented below.

G cluster_troubleshooting Troubleshooting Workflow start Problem Encountered problem_gc Poor Signal in GC-MS start->problem_gc problem_lc Matrix Effects in LC-MS start->problem_lc problem_id Uncertain Peak Identity start->problem_id check_deriv Verify Derivatization problem_gc->check_deriv check_conc Check Sample Concentration problem_gc->check_conc check_tune Tune/Calibrate MS problem_gc->check_tune check_sample_prep Improve Sample Prep problem_lc->check_sample_prep check_chrom Optimize Chromatography problem_lc->check_chrom use_is Use Internal Standard problem_lc->use_is check_rt Confirm Retention Time problem_id->check_rt check_fragments Analyze Full Spectrum problem_id->check_fragments solution_gc Improved GC-MS Signal check_deriv->solution_gc check_conc->solution_gc check_tune->solution_gc solution_lc Accurate LC-MS Quantification check_sample_prep->solution_lc check_chrom->solution_lc use_is->solution_lc solution_id Confident Identification check_rt->solution_id check_fragments->solution_id G cluster_workflow GC-MS Experimental Workflow sample Biological Sample extraction Extraction of Lipids sample->extraction hydrolysis Hydrolysis (if necessary) extraction->hydrolysis derivatization Derivatization (e.g., Silylation) hydrolysis->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_processing Data Processing and Quantification gcms_analysis->data_processing G cluster_interference Sources of Mass Spectral Interference matrix Sample Matrix (e.g., Plasma, Urine) endogenous Endogenous Components (Salts, Phospholipids) matrix->endogenous exogenous Exogenous Components (Reagents, Contaminants) matrix->exogenous coelution Co-elution with Analyte endogenous->coelution exogenous->coelution ion_suppression Ion Suppression/ Enhancement coelution->ion_suppression inaccurate_results Inaccurate Quantification ion_suppression->inaccurate_results

References

Technical Support Center: Enhancing the Thermal Stability of Polyhydroxyalkanoates (PHAs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the thermal stability of polyhydroxyalkanoates (PHAs).

Troubleshooting Guides

This section is designed to help you identify and resolve specific issues during your PHA experiments.

Issue 1: My PHA sample is degrading during melt processing (e.g., extrusion, injection molding), characterized by a drop in viscosity, discoloration, or poor mechanical properties.

  • Question: What are the primary causes of PHA degradation during melt processing?

    • Answer: The primary cause is the inherent low thermal stability of many PHAs, particularly poly(3-hydroxybutyrate) (PHB). Thermal degradation often occurs near the melting temperature, leading to a very narrow processing window.[1][2] This degradation proceeds mainly through a random chain scission process known as β-elimination.[3] Impurities from the fermentation and extraction process, such as metal ions, can also catalyze degradation.[4]

  • Question: How can I prevent thermal degradation during melt processing?

    • Answer: There are several strategies you can employ:

      • Lower Processing Temperature: If possible, reduce the barrel and die temperatures to the lowest possible point that still allows for adequate melting and flow.

      • Reduce Residence Time: Minimize the time the molten PHA spends in the extruder barrel by increasing the screw speed, but be mindful that excessive shear can also cause degradation.

      • Purify the PHA: Impurities can lower thermal stability. An acid wash of the PHA powder before processing can significantly increase the decomposition temperature.[3][5]

      • Incorporate Additives: Use thermal stabilizers or antioxidants to mitigate degradation.

      • Blend with More Stable Polymers: Blending PHAs with polymers that have better thermal stability, such as poly(butylene adipate-co-terephthalate) (PBAT), can improve the overall processability of the blend.[3]

      • Use Copolymers: PHA copolymers like poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) or poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx) generally have lower melting points and broader processing windows than PHB homopolymers, making them less prone to degradation during melting.[2][6]

Issue 2: My PHA material is too brittle for its intended application after processing.

  • Question: Why is my PHA material so brittle?

    • Answer: High crystallinity is a common cause of brittleness in PHAs like PHB.[2] The formation of large spherulites during slow cooling and secondary crystallization (physical aging) over time can further increase brittleness.[1]

  • Question: How can I reduce the brittleness of my PHA material?

    • Answer:

      • Copolymerization: The inclusion of comonomers like 3-hydroxyvalerate (B1259860) (HV) or 3-hydroxyhexanoate (B1247844) (HHx) disrupts the crystal structure, leading to lower crystallinity and increased flexibility.[2]

      • Blending: Melt blending with softer, more ductile biodegradable polymers like PBAT or poly(ε-caprolactone) (PCL) is an effective strategy to toughen PHAs.[3]

      • Plasticizers: While not covered in detail here, the addition of plasticizers can increase flexibility but may also impact thermal stability.

      • Nucleating Agents: While primarily used to increase the crystallization rate, some nucleating agents can lead to the formation of smaller, more numerous spherulites, which can sometimes improve mechanical properties.

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal degradation temperature of PHB, and how much can it be improved?

A1: As-received poly(3-hydroxybutyrate) (PHB) powder often begins to degrade around 279°C. Simple washing procedures can significantly enhance this. For example, washing with a 1 mM citric acid solution for as little as 45 seconds can increase the degradation temperature to approximately 296°C.[5] Similarly, washing with deionized water for 30 minutes has been shown to raise the degradation temperature to 294°C.[5]

Q2: How do nucleating agents affect the thermal properties of PHAs?

A2: Nucleating agents primarily increase the crystallization temperature (Tc) and the rate of crystallization. This is beneficial for processing as it can reduce cycle times in molding applications. For instance, the addition of boron nitride (BN) or talc (B1216) has been shown to significantly increase the Tc of PHAs.[7] While they don't typically increase the ultimate degradation temperature, by promoting faster solidification from the melt, they can help to minimize the time the polymer is exposed to high temperatures in a molten state, indirectly preserving its properties.

Q3: Can I blend PHAs with other biopolymers to improve thermal stability?

A3: Yes, blending is a common and effective strategy. For instance, blending PHB or its copolymers with PBAT can enhance processability.[3] Another approach is to blend a highly crystalline PHA like PHB with an amorphous PHA (aPHA). This can modify the thermal and mechanical properties, potentially overcoming the brittleness of PHB without compromising overall thermal stability.[8][9]

Q4: What analytical techniques are essential for evaluating the thermal stability of PHAs?

A4: The two primary techniques are:

  • Thermogravimetric Analysis (TGA): This measures the change in mass of a sample as a function of temperature. It is used to determine the onset of thermal decomposition (Td).[10]

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated or cooled. DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[11][12] A narrow window between Tm and Td indicates poor thermal stability for melt processing.

Data Presentation

Table 1: Effect of Acid Washing on the Thermal Decomposition Temperature (Td) of PHAs

PHA TypeTreatmentWashing TimeTd (°C)Improvement (°C)
P(3HB)As-receivedN/A279N/A
P(3HB)1 mM Citric Acid30 min296+17
P(3,4HB)As-receivedN/A247N/A
P(3,4HB)1 mM Citric Acid30 min295+48

Data sourced from[5]

Table 2: Thermal Properties of Various PHA Copolymers

PHA CopolymerComonomer ContentTg (°C)Tm (°C)Td (°C)
PHB0%~0-5~170-180~220-280
PHBV10.4 mol% HV--~270-320
P(3HB-co-4HB)---~247-306
PHBHHx--~54-130~270-320

Note: Values are approximate and can vary based on specific composition, molecular weight, and measurement conditions. Data compiled from[13][14].

Experimental Protocols

Protocol 1: Acid Washing of PHA Powder to Enhance Thermal Stability

  • Preparation: Prepare a 1 mM aqueous solution of citric acid.

  • Mixing: In a beaker with a magnetic stirrer, add 10 g of PHA powder to 450 ml of the citric acid solution.

  • Washing: Stir the suspension for a minimum of 45 seconds. Longer times (e.g., 30 minutes) can also be used.

  • Filtration: Separate the PHA powder from the acid solution using vacuum filtration.

  • Drying: Dry the filtered PHA powder in a vacuum oven at 50°C for 24 hours to remove all moisture.

  • Analysis: Analyze the thermal stability of the washed and dried PHA powder using TGA.

Protocol adapted from[5].

Protocol 2: Thermal Analysis using Thermogravimetric Analysis (TGA)

  • Sample Preparation: Place 5-10 mg of the dry PHA sample into a TGA sample pan (typically alumina (B75360) or platinum).

  • Instrument Setup: Place the sample in the TGA instrument.

  • Method Programming: Program the TGA with the following parameters:

    • Purge Gas: Nitrogen, with a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 600°C) at a constant heating rate of 10°C/min or 20°C/min.[3][15]

  • Data Acquisition: Run the experiment and record the mass loss as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition (Td), often defined as the temperature at which 5% weight loss occurs, and the peak degradation temperature from the derivative of the TGA curve.

Protocol 3: Thermal Analysis using Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Weigh 5-10 mg of the dry PHA sample into a DSC pan (typically aluminum) and seal it.[16][17]

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.[17]

  • Method Programming: A common DSC cycle for PHAs is a heat-cool-heat cycle to erase the thermal history:

    • 1st Heating Scan: Heat from ambient temperature (e.g., 25°C) to a temperature about 20-30°C above the expected melting point (e.g., 200°C for PHB) at a rate of 10°C/min. This scan shows the properties of the as-received material.

    • Isothermal Hold: Hold at the high temperature for 2-5 minutes to ensure complete melting and to erase the sample's prior thermal history.

    • Cooling Scan: Cool the sample to a temperature well below the glass transition (e.g., -50°C) at a controlled rate (e.g., 10°C/min). This scan is used to determine the crystallization temperature (Tc).

    • 2nd Heating Scan: Heat the sample again to 200°C at 10°C/min. This scan provides data on the glass transition temperature (Tg) and melting temperature (Tm) of a material with a controlled thermal history.[18]

  • Data Analysis: Analyze the resulting thermogram to identify the Tg, Tc, and Tm peaks.

Protocol 4: Preparation of PHA Blends via Solvent Casting

  • Dissolution: Separately dissolve the PHA and the blending polymer (e.g., aPHA, PCL) in a common solvent like chloroform (B151607) at a specific concentration (e.g., 1-5% w/v).[8][19]

  • Mixing: Combine the polymer solutions in the desired weight ratio and stir until a homogeneous mixture is obtained.

  • Casting: Pour the resulting polymer blend solution into a flat, non-stick container (e.g., a glass petri dish).

  • Evaporation: Allow the solvent to evaporate slowly in a fume hood at room temperature. This can take several hours to days.[8]

  • Drying: Once a film has formed, dry it further in a vacuum oven at a temperature below the Tg of the blend to remove any residual solvent.

  • Analysis: Characterize the thermal and mechanical properties of the resulting blend film.

Visualizations

PHA_Degradation_Mechanism PHA PHA Polymer Chain (-O-CHR-CH2-CO-)n ChainScission β-Elimination (Random Chain Scission) PHA->ChainScission Heat Heat (>170-200°C) Heat->ChainScission Products Crotonate End-Group + Carboxyl End-Group (Lower Molecular Weight) ChainScission->Products

PHA Thermal Degradation via β-Elimination.

Troubleshooting_Workflow start Problem: PHA Degrading During Melt Processing q1 Is processing T° > Td? start->q1 a1_yes Action: Lower Processing Temp. q1->a1_yes Yes q2 Is residence time long? q1->q2 No end_node Re-evaluate Processing a1_yes->end_node a2_yes Action: Increase Screw Speed (Reduce Residence Time) q2->a2_yes Yes q3 Is the PHA purified? q2->q3 No a2_yes->end_node a3_no Action: Perform Acid Wash (See Protocol 1) q3->a3_no No q4 Are you using a homopolymer (e.g., PHB)? q3->q4 Yes a3_no->end_node a4_yes Action: Consider Blending or Using Copolymers (PHBV) q4->a4_yes Yes q4->end_node No a4_yes->end_node

Troubleshooting Workflow for PHA Processing.

Enhancement_Methods center Enhancing PHA Thermal Stability method1 Copolymerization Introduce comonomers (HV, HHx) - Lowers Tm - Broadens processing window center:f0->method1:head method2 Blending Mix with other polymers (PBAT, aPHA) - Improves processability - Reduces brittleness center:f0->method2:head method3 Purification Acid wash to remove impurities - Increases Td significantly center:f0->method3:head method4 Additives Nucleating agents (Talc, BN) - Increase crystallization rate - Reduce cycle time center:f0->method4:head

References

Validation & Comparative

A Comparative Guide to the Validation of a GC-MS Method for 3-Hydroxydecanoate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of 3-hydroxydecanoate, a medium-chain 3-hydroxy fatty acid, is crucial for its role as a biomarker and its involvement in various metabolic pathways. This guide provides a comprehensive overview of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of this compound. It includes a detailed experimental protocol, performance data, and a comparison with an alternative analytical technique, High-Performance Liquid Chromatography (HPLC), to assist in selecting the most suitable method for specific research needs.

Data Presentation: Performance of the Validated GC-MS Method

The performance of the GC-MS method for the quantification of this compound is summarized in the table below. These values represent typical performance characteristics and may vary based on the specific instrumentation and experimental conditions. The data is compiled from studies on 3-hydroxy fatty acids and similar short-chain fatty acid analyses.[1][2]

Performance CharacteristicGC-MS MethodAlternative Method (HPLC-UV)
**Linearity (R²) **> 0.995> 0.99
Linear Range 0.1 - 100 µg/mL1 - 1000 µg/mL
Limit of Detection (LOD) 0.1 - 5 pg on column0.5 - 1 µg/mL
Limit of Quantification (LOQ) 0.5 - 15 pg on column1 - 5 µg/mL
Accuracy (% Recovery) 80.87% - 119.03%85% - 115% (typical)
Precision (%RSD/CV) Intra-day: 0.56% - 13.07% Inter-day: 3.3% - 13.3%< 15% (typical)

Experimental Protocols

GC-MS Method for this compound Quantification

This protocol involves sample preparation, including hydrolysis and derivatization, followed by GC-MS analysis.[2]

1. Sample Preparation and Hydrolysis:

  • To 500 µL of plasma or serum, add an appropriate internal standard (e.g., a deuterated analog of this compound).

  • For the analysis of total this compound (free and esterified), hydrolyze the sample by adding 500 µL of 10 M NaOH and incubating for 30 minutes. For free this compound analysis, this step is omitted.[2]

  • Acidify the samples with 6 M HCl.

  • Extract the this compound twice with 3 mL of ethyl acetate.

  • Evaporate the pooled organic layers to dryness under a stream of nitrogen at 37°C.[2]

2. Derivatization:

  • To the dried extract, add 100 µL of a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[2]

  • Incubate the mixture at 80°C for one hour to convert the hydroxyl and carboxyl groups to their more volatile trimethylsilyl (B98337) (TMS) ethers and esters.[2]

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 5890 series II system or equivalent.

  • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 5 minutes.

    • Ramp to 200°C at 3.8°C/min.

    • Ramp to 290°C at 15°C/min, hold for 6 minutes.[2]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for the TMS-derivatized this compound.

    • Transfer Line Temperature: 280°C.

Alternative Method: High-Performance Liquid Chromatography (HPLC)

HPLC offers a viable alternative for the quantification of this compound, particularly for complex matrices where derivatization may be undesirable.

1. Principle:

  • Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. A reversed-phase C18 column is typically used for fatty acid analysis.

2. Sample Preparation:

  • Sample preparation is generally simpler than for GC-MS and may involve protein precipitation followed by filtration or solid-phase extraction (SPE).

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like formic acid is commonly used.

  • Detection: UV detection at a low wavelength (e.g., 205-215 nm) can be used, although sensitivity may be limited. For higher sensitivity and specificity, coupling to a mass spectrometer (LC-MS) is recommended.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Plasma/Serum Sample hydrolysis Hydrolysis (optional) [10M NaOH] start->hydrolysis acidification Acidification [6M HCl] hydrolysis->acidification extraction Liquid-Liquid Extraction [Ethyl Acetate] acidification->extraction drying Evaporation to Dryness extraction->drying derivatization Silylation [BSTFA + 1% TMCS] 80°C for 1 hour drying->derivatization gcms GC-MS Analysis derivatization->gcms data Data Acquisition & Quantification gcms->data

GC-MS analysis workflow for this compound.

beta_oxidation fatty_acyl_coa Decanoyl-CoA enoyl_coa trans-Δ2-Enoyl-CoA fatty_acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa (S)-3-Hydroxydecanoyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase pha_rhamnolipids PHA & Rhamnolipid Biosynthesis hydroxyacyl_coa->pha_rhamnolipids acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa β-Ketothiolase shorter_acyl_coa Octanoyl-CoA ketoacyl_coa->shorter_acyl_coa β-Ketothiolase

Mitochondrial fatty acid β-oxidation pathway.

References

A Comparative Analysis of 3-Hydroxydecanoate and 3-Hydroxyoctanoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and biomedical research, medium-chain 3-hydroxy fatty acids are gaining increasing attention for their diverse biological activities and their role as monomers for biocompatible polymers. This guide provides a detailed comparative analysis of two prominent members of this class: 3-Hydroxydecanoate (3-HDA) and 3-Hydroxyoctanoate (B1259324) (3-HO), focusing on their physicochemical properties, biological functions with supporting experimental data, and the properties of their corresponding polymers.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of 3-HDA and 3-HO is crucial for their application in research and development. While both are medium-chain fatty acids with a hydroxyl group at the third carbon, their two-carbon chain length difference influences their properties.

PropertyThis compound3-Hydroxyoctanoate
Molecular Formula C₁₀H₂₀O₃C₈H₁₆O₃
Molecular Weight 188.26 g/mol 160.21 g/mol
Boiling Point Est. 318.00 to 319.00 °C @ 760.00 mm Hg[1]288.3°C at 760mmHg[2]
Melting Point 48-49 °C ((R)-isomer)[3]Not Available
Water Solubility 3087 mg/L @ 25 °C (est)[1]13.6 g/L (predicted)[4][5][6]
pKa (Strongest Acidic) 4.67 (predicted)[7][8]4.84 (predicted)[4][5]
LogP (o/w) 2.293 (est)[1]1.44 (predicted)[4][5][6]

Biological Activities: A Tale of Two Molecules

Both 3-HDA and 3-HO exhibit a range of biological activities that are of significant interest to the scientific community. While they share some general characteristics as 3-hydroxy fatty acids, current research highlights distinct areas of influence.

Anti-Inflammatory and Anti-Allergic Effects of this compound

Recent studies have illuminated the potential of 3-HDA as an anti-inflammatory and anti-allergic agent. Research has shown that 3-HDA can inhibit the release of inflammatory mediators from various immune cells.

In a key study, 3-HDA demonstrated the ability to suppress inflammatory responses in RAW264.7 murine macrophages and RBL-2H3 rat mast cells. Specifically, it inhibited the degranulation of mast cells, leading to a significant reduction in the release of histamine (B1213489) and β-hexosaminidase, key mediators of allergic reactions.[4]

Antimicrobial and Quorum Sensing Inhibition by 3-Hydroxyoctanoate

(R)-3-Hydroxyoctanoic acid has been identified as a bioactive compound with notable antimicrobial properties. Its ability to inhibit the growth of various bacteria and fungi makes it a candidate for the development of new anti-infective agents. The presence of the carboxylic acid group is essential for this activity.[9]

Furthermore, (R)-3-hydroxyoctanoic acid has been shown to interfere with quorum sensing in the opportunistic pathogen Pseudomonas aeruginosa.[9] Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate virulence factor production and biofilm formation. By inhibiting this process, 3-HO can potentially attenuate bacterial pathogenicity.

Comparative Anti-Cancer Activity

A direct comparative study has shed light on the influence of the alkyl chain length of (R)-3-hydroxyalkanoic acids on the anti-cancer activity of conjugated peptides. In this research, peptides conjugated with (R)-3-hydroxyalkanoic acids of varying chain lengths were tested for their efficacy against cancer cells. The results indicated that the anti-cancer activity was indeed dependent on the carbon chain length, with (R)-3-hydroxyalkanoic acids having 9 and 10 carbons (including 3-HDA) being the most effective at enhancing the peptide's activity. While the peptide conjugated with (R)-3-hydroxyoctanoic acid also showed enhanced activity compared to the unconjugated peptide, it was less potent than the 3-HDA conjugate, suggesting that a longer chain length in this range is beneficial for this specific application.

Poly(3-hydroxyalkanoates): A Comparative Look at Their Polymers

Both 3-HDA and 3-HO serve as monomers for the biosynthesis of medium-chain-length polyhydroxyalkanoates (mcl-PHAs), which are biodegradable and biocompatible polyesters with a wide range of potential applications in the medical field. The properties of these polymers are directly influenced by their monomer composition.

PropertyPoly(this compound) (PHD)Poly(3-hydroxyoctanoate) (PHO)
Monomer This compound3-Hydroxyoctanoate
Melting Temperature (Tm) 72 °C[10][11]43.3 to 66.5 °C
Crystallinity -37.5%[1][4][7][9][12]
Young's Modulus -11.6 MPa[1][4][7][9][12]
Biocompatibility Considered biocompatible as a PHADemonstrated biocompatibility with various cell lines.[12]

The thermal and mechanical properties of homopolymers of PHD have been shown to be superior to mcl-PHAs with a lower content of C10 monomers.[10][11] PHO exhibits elastomeric properties, making it suitable for applications requiring flexibility.[13]

Experimental Protocols

For researchers looking to investigate the biological activities of 3-HDA and 3-HO, the following are detailed methodologies for key experiments.

Quantification of 3-Hydroxy Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is essential for the accurate measurement of 3-HDA and 3-HO in biological samples.

GC_MS_Workflow sample_prep Sample Preparation (Serum/Plasma) hydrolysis Alkaline Hydrolysis (optional) (for total 3-OHFA) sample_prep->hydrolysis extraction Liquid-Liquid Extraction (Ethyl Acetate) sample_prep->extraction for free 3-OHFA hydrolysis->extraction derivatization Derivatization (e.g., with BSTFA + TMCS) extraction->derivatization gc_ms_analysis GC-MS Analysis derivatization->gc_ms_analysis data_analysis Data Analysis (Quantification against internal standards) gc_ms_analysis->data_analysis

GC-MS workflow for 3-hydroxy fatty acid analysis.

Methodology:

  • Sample Preparation: To 500 µL of serum or plasma, add internal standards (stable isotope-labeled 3-hydroxy fatty acids).

  • Hydrolysis (for total fatty acids): For the determination of total 3-hydroxy fatty acids, samples are hydrolyzed with NaOH. This step is omitted for the analysis of free fatty acids.

  • Acidification and Extraction: Acidify the samples with HCl and extract the fatty acids twice with ethyl acetate.

  • Derivatization: Dry the extracted samples under nitrogen and derivatize them to form volatile esters (e.g., using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS)) by heating at 80°C for one hour.[10]

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS). The oven temperature is programmed with a gradient to separate the different fatty acid esters.

  • Quantification: Monitor specific ions for the native and isotope-labeled 3-hydroxy fatty acids to quantify their concentrations.[10]

In Vitro Anti-Inflammatory Assay in RAW264.7 Macrophages

This assay is used to evaluate the potential of compounds to inhibit the production of inflammatory mediators.

Anti_Inflammatory_Assay cell_culture Culture RAW264.7 cells treatment Pre-treat cells with 3-HDA/3-HO cell_culture->treatment stimulation Stimulate with LPS treatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant_collection Collect cell supernatant incubation->supernatant_collection no_assay Nitric Oxide (NO) Assay (Griess Reagent) supernatant_collection->no_assay cytokine_assay Cytokine Assay (ELISA for TNF-α, IL-6 etc.) supernatant_collection->cytokine_assay

Workflow for in vitro anti-inflammatory assay.

Methodology:

  • Cell Culture: Culture RAW264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment: Seed the cells in 96-well plates. After adherence, pre-treat the cells with various concentrations of 3-HDA or 3-HO for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Incubation: Incubate the cells for 24 hours.

  • Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the nitrite (B80452) concentration (an indicator of NO production) using the Griess reagent.

  • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using specific ELISA kits.

Histamine Release Assay in RBL-2H3 Mast Cells

This assay is used to assess the anti-allergic potential of compounds by measuring their ability to inhibit mast cell degranulation.

Methodology:

  • Cell Sensitization: Seed RBL-2H3 cells in 24-well plates and sensitize them overnight with anti-dinitrophenyl (DNP)-IgE.

  • Treatment: Wash the cells and pre-incubate them with different concentrations of 3-HDA or 3-HO.

  • Degranulation Induction: Trigger degranulation by adding DNP-human serum albumin (HSA).

  • Supernatant Collection: After a short incubation period, collect the supernatant.

  • β-Hexosaminidase Assay: Measure the activity of the released β-hexosaminidase, a marker of degranulation, by adding a substrate that produces a colored or fluorescent product.

  • Quantification: Determine the percentage of histamine release by comparing the β-hexosaminidase activity in the supernatant of treated cells to that of control cells.

Quorum Sensing Inhibition Assay (Pyocyanin Inhibition in P. aeruginosa)

This assay evaluates the ability of a compound to interfere with bacterial quorum sensing by measuring the inhibition of a quorum sensing-regulated virulence factor, pyocyanin (B1662382).

Quorum_Sensing_Inhibition_Assay bacterial_culture Grow P. aeruginosa culture treatment Add 3-HDA/3-HO at sub-inhibitory concentrations bacterial_culture->treatment incubation Incubate for 24-48 hours treatment->incubation supernatant_extraction Extract pyocyanin from supernatant with chloroform (B151607) incubation->supernatant_extraction acidification Acidify chloroform extract with HCl supernatant_extraction->acidification quantification Measure absorbance at 520 nm acidification->quantification

Workflow for pyocyanin inhibition assay.

Methodology:

  • Bacterial Culture: Grow an overnight culture of Pseudomonas aeruginosa.

  • Treatment: Inoculate fresh growth medium with the bacterial culture and add sub-inhibitory concentrations of 3-HDA or 3-HO.

  • Incubation: Incubate the cultures with shaking for 24-48 hours to allow for bacterial growth and pyocyanin production.

  • Pyocyanin Extraction: Centrifuge the cultures to pellet the cells and extract the pyocyanin from the supernatant using chloroform.

  • Acidification: To the chloroform layer, add HCl, which will turn the pyocyanin pink.

  • Quantification: Measure the absorbance of the acidified pyocyanin solution at 520 nm. The reduction in absorbance in treated samples compared to the control indicates quorum sensing inhibition.

Conclusion

This compound and 3-hydroxyoctanoate are two closely related medium-chain 3-hydroxy fatty acids with distinct and promising biological activities. 3-HDA shows potential as an anti-inflammatory and anti-allergic agent, while 3-HO demonstrates antimicrobial and quorum sensing inhibitory effects. Furthermore, their role as monomers for biocompatible polymers opens up a wide array of applications in drug delivery and tissue engineering. The subtle difference in their alkyl chain length appears to have a significant impact on their biological function, as evidenced by the comparative anti-cancer study. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and to guide the selection of the most appropriate molecule for specific therapeutic or biotechnological applications. This guide provides a foundational comparison and detailed experimental protocols to aid researchers and drug development professionals in their exploration of these fascinating molecules.

References

A Comparative Guide to Polyhydroxyalkanoates: 3-Hydroxydecanoate vs. 3-Hydroxybutyrate Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into the Physicochemical and Biological Properties of PHAs

Polyhydroxyalkanoates (PHAs) are a versatile class of biodegradable polyesters synthesized by microorganisms. Their material properties can be tailored by altering the monomeric composition, offering a wide range of potential applications from biodegradable plastics to advanced drug delivery systems. This guide provides a detailed comparison of PHAs composed of two key monomers: the short-chain-length (scl) 3-hydroxybutyrate (B1226725) (3HB) and the medium-chain-length (mcl) 3-hydroxydecanoate (3HD). Understanding the distinct effects of these monomers is crucial for designing PHAs with optimized characteristics for specific applications.

Executive Summary

The incorporation of this compound (3HD) into a poly(3-hydroxybutyrate) (P(3HB)) polymer backbone dramatically alters its material properties. P(3HB), a homopolymer, is a highly crystalline, stiff, and brittle material, akin to polypropylene. In contrast, the introduction of 3HD, a medium-chain-length monomer, disrupts this crystallinity, resulting in a more amorphous, flexible, and elastomeric polymer. This guide will delve into the quantitative differences in thermal and mechanical properties, as well as the impact on biodegradability, supported by experimental data and detailed methodologies.

Thermal Properties: A Tale of Two Transitions

The thermal behavior of PHAs is a critical determinant of their processing window and application range. The inclusion of 3HD significantly lowers the melting temperature (T_m) and glass transition temperature (T_g) of the polymer compared to P(3HB).

PropertyP(3HB)P(3HB-co-3HHx)*P(3HD)-rich PHA
Melting Temperature (T_m) ~180 °C[1]Decreases with increasing 3HHx content[1]72-78 °C[2][3]
Glass Transition Temp. (T_g) ~5 °CDecreases with increasing 3HHx content[1]Low[1]
Crystallinity High (55-80%)[1]Decreases with increasing 3HHx content[1]Low/Amorphous[1]
Thermal Degradation Temp. ~278 °C[4]Can be higher than P(3HB)[5]Varies with composition

*Data for P(3HB-co-3-hydroxyhexanoate) (P(3HB-co-3HHx)) is presented as a close analogue to P(3HB-co-3HD) due to the limited availability of direct comparative data for P(3HB-co-3HD). 3HHx is also a medium-chain-length monomer.

Mechanical Properties: From Rigidity to Flexibility

The mechanical properties of PHAs are profoundly influenced by the monomer composition, transitioning from a rigid and brittle nature in P(3HB) to a flexible and elastomeric character with the incorporation of 3HD.

PropertyP(3HB)P(3HB-co-3HV)P(3HB-co-3HHx)
Tensile Strength ~25.22 MPa[4]Decreases with increasing 3HV content (21.52 MPa with 14.6 mol% 3HV)[4]Decreases with increasing 3HHx content[1]
Young's Modulus ~1.86 GPa[4]Decreases with increasing 3HV content (0.93 GPa with 14.6 mol% 3HV)[4]Decreases with increasing 3HHx content[1]
Elongation at Break ~2.1%[4]Increases with increasing 3HV content (12.2% with 14.6 mol% 3HV)[4]Increases significantly with increasing 3HHx content[1]

*Data for P(3HB-co-3-hydroxyvalerate) (P(3HB-co-3HV)) and P(3HB-co-3HHx) are presented as analogues to demonstrate the general trend of incorporating a co-monomer.

Biodegradability: The Impact of Copolymerization

In general, copolymers of PHAs tend to biodegrade more rapidly than their homopolymer counterparts. The reduced crystallinity of copolymers containing mcl monomers like 3HD allows for easier access by degrading enzymes. The rate of biodegradation is influenced by the specific enzymes present in the environment and their substrate specificity. For instance, some PHA depolymerases show a preference for either scl or mcl monomers. Copolymers with a random distribution of monomers can exhibit faster degradation rates due to the disruption of large crystalline regions.

Experimental Protocols

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Objective: To determine the melting temperature (T_m), glass transition temperature (T_g), crystallinity, and thermal degradation temperature of PHA samples.

Protocol:

  • Sample Preparation: A small amount of the PHA sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • DSC Analysis: The sample is subjected to a controlled temperature program in a DSC instrument. A typical program involves an initial heating ramp to erase the thermal history, followed by a controlled cooling ramp and a second heating ramp. The heating and cooling rates are typically set at 10 °C/min.[6] T_m and T_g are determined from the second heating scan.

  • TGA Analysis: A PHA sample (typically 5-10 mg) is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).[7] The instrument records the weight loss of the sample as a function of temperature, from which the onset of degradation and the temperature of maximum decomposition rate can be determined.

Mechanical Testing: Tensile Properties

Objective: To measure the tensile strength, Young's modulus, and elongation at break of PHA films.

Protocol:

  • Sample Preparation: PHA films of uniform thickness are cast from a solution (e.g., in chloroform) or prepared by melt-pressing. Dumbbell-shaped specimens are cut from the films according to standard specifications (e.g., ASTM D638).

  • Tensile Testing: The specimens are mounted in a universal testing machine and subjected to a constant rate of extension until failure. The load and displacement are recorded throughout the test.

  • Data Analysis: Stress-strain curves are generated from the load-displacement data. Tensile strength (the maximum stress the material can withstand), Young's modulus (a measure of stiffness), and elongation at break (the percentage increase in length at failure) are calculated from these curves.

Visualizing the Biosynthetic Pathways

The biosynthesis of PHAs with both 3HB and 3HD monomers involves the convergence of two primary metabolic routes. The 3HB monomer is typically derived from the condensation of two acetyl-CoA molecules, while the 3HD monomer originates from the β-oxidation pathway of fatty acids. The specificity of the PHA synthase enzyme is a key determinant of which monomers are incorporated into the final polymer chain.

PHA_Biosynthesis cluster_3HB 3-Hydroxybutyrate (3HB) Pathway cluster_3HD This compound (3HD) Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA PhaA (β-Ketothiolase) R_3HB_CoA (R)-3-Hydroxybutyryl-CoA AcetoacetylCoA->R_3HB_CoA PhaB (Acetoacetyl-CoA Reductase) PHA_Synthase PhaC (PHA Synthase) R_3HB_CoA->PHA_Synthase FattyAcids Fatty Acids AcylCoA Decanoyl-CoA FattyAcids->AcylCoA FadD (Acyl-CoA Synthetase) EnoylCoA trans-2-Decenoyl-CoA AcylCoA->EnoylCoA FadE (Acyl-CoA Dehydrogenase) R_3HD_CoA (R)-3-Hydroxydecanoyl-CoA EnoylCoA->R_3HD_CoA PhaJ ((R)-specific Enoyl-CoA Hydratase) R_3HD_CoA->PHA_Synthase PHA P(3HB-co-3HD) PHA_Synthase->PHA PHA_Characterization_Workflow cluster_production PHA Production & Purification cluster_characterization Property Characterization Fermentation Bacterial Fermentation CellHarvest Cell Harvesting & Lysis Fermentation->CellHarvest Extraction Solvent Extraction CellHarvest->Extraction Purification Purification & Drying Extraction->Purification Thermal Thermal Analysis (DSC, TGA) Purification->Thermal Mechanical Mechanical Testing (Tensile Test) Purification->Mechanical Biodegradation Biodegradation Assay Purification->Biodegradation

References

Navigating Specificity: A Guide to Assessing 3-Hydroxydecanoate Cross-reactivity in Lipid-Based Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

Understanding Cross-Reactivity in Immunoassays

Immunoassays rely on the specific binding of an antibody to its target antigen.[1][2] However, antibodies may also bind to other molecules with similar chemical structures, leading to cross-reactivity.[3][4] In the context of a 3-Hydroxydecanoate immunoassay, this could result in an overestimation of the analyte's concentration due to the presence of structurally related lipids. Therefore, a systematic evaluation of potential cross-reactants is a critical step in assay validation.

Experimental Design for Cross-Reactivity Assessment

A competitive enzyme-linked immunosorbent assay (ELISA) is a common format for the quantification of small molecules like this compound. The following protocol outlines a general procedure for assessing the cross-reactivity of a panel of structurally similar lipids in a hypothetical competitive ELISA for this compound.

Experimental Protocol: Competitive ELISA for this compound Cross-Reactivity
  • Plate Coating: A microtiter plate is coated with a this compound-protein conjugate. This conjugate will compete with the free this compound in the sample for binding to the primary antibody.

  • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding of the antibody.[3]

  • Competition: A fixed concentration of a primary antibody specific for this compound is mixed with either the this compound standard or a potential cross-reactant. This mixture is then added to the coated plate.

  • Incubation: The plate is incubated to allow the antibody to bind to either the this compound-protein conjugate on the plate or the free analyte in the solution.

  • Washing: The plate is washed to remove any unbound antibodies and other components.

  • Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and specific for the primary antibody is added to the plate.

  • Incubation and Washing: The plate is incubated with the secondary antibody and then washed again.

  • Substrate Addition: A substrate for the enzyme is added, which results in a colorimetric change.[2]

  • Measurement: The absorbance is measured using a plate reader. The signal intensity is inversely proportional to the concentration of free this compound or the cross-reacting molecule in the sample.

  • Data Analysis: The concentration of the cross-reactant required to displace 50% of the bound labeled this compound (IC50) is determined. The percent cross-reactivity is then calculated using the following formula:

    % Cross-reactivity = (IC50 of this compound / IC50 of potential cross-reactant) x 100%

Potential Cross-Reactants for this compound

A critical aspect of the cross-reactivity assessment is the selection of relevant molecules to test. Based on the structure of this compound, the following lipids would be key candidates for evaluation:

  • Other Hydroxy Fatty Acids:

    • 3-Hydroxyoctanoate

    • 3-Hydroxydodecanoate

    • 2-Hydroxydecanoate

  • Unsaturated Fatty Acids:

    • Decenoic acid isomers

  • Dicarboxylic Acids:

    • Sebacic acid (Decanedioic acid)

  • Fatty Acid Esters:

    • Methyl this compound[5]

Data Presentation: Quantifying Cross-Reactivity

The results of the cross-reactivity studies should be summarized in a clear and concise table. This allows for a direct comparison of the specificity of the immunoassay for this compound against a panel of structurally related lipids.

CompoundIC50 (ng/mL)% Cross-Reactivity
This compound 10 100%
3-Hydroxyoctanoate2504%
3-Hydroxydodecanoate5002%
2-Hydroxydecanoate>1000<1%
Decenoic Acid>1000<1%
Sebacic Acid>1000<1%
Methyl this compound8001.25%

Table 1: Hypothetical cross-reactivity data for a this compound competitive ELISA. The IC50 value represents the concentration of the analyte required to inhibit 50% of the signal. The percent cross-reactivity is calculated relative to this compound.

Visualizing Experimental Workflow and Molecular Relationships

Diagrams are powerful tools for illustrating complex processes and relationships. The following diagrams, generated using Graphviz, depict the experimental workflow for assessing cross-reactivity and the structural relationships of potential cross-reactants to this compound.

Cross_Reactivity_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Detection cluster_analysis Data Analysis coat Coat Plate with 3-HD-Protein Conjugate block Block Plate coat->block mix Prepare Standards & Samples (3-HD or Cross-Reactant) add_ab Add Primary Antibody to Standards/Samples mix->add_ab incubate_plate Add Mixture to Plate & Incubate add_ab->incubate_plate wash1 Wash Plate incubate_plate->wash1 add_sec_ab Add Enzyme-Labeled Secondary Antibody wash1->add_sec_ab incubate_sec Incubate add_sec_ab->incubate_sec wash2 Wash Plate incubate_sec->wash2 add_sub Add Substrate wash2->add_sub read Read Absorbance add_sub->read calc_ic50 Calculate IC50 Values read->calc_ic50 calc_cross Calculate % Cross-Reactivity calc_ic50->calc_cross

Figure 1: Experimental workflow for assessing this compound cross-reactivity.

Structural_Relationships cluster_chain_length Varying Chain Length cluster_hydroxyl_position Varying Hydroxyl Position cluster_other_mods Other Modifications main This compound c8 3-Hydroxyoctanoate main->c8 c12 3-Hydroxydodecanoate main->c12 pos2 2-Hydroxydecanoate main->pos2 unsat Decenoic Acid main->unsat dicarbox Sebacic Acid main->dicarbox ester Methyl this compound main->ester

Figure 2: Structural relationships of potential cross-reactants to this compound.

Alternative Methodologies

While ELISA is a widely used platform, other immunoassay formats and analytical techniques can be considered as alternatives or for orthogonal validation:

  • Liposome-Based Immunoassays: These assays can offer enhanced sensitivity by encapsulating a large number of reporter molecules within liposomes.[6][7] The principles of competitive binding and cross-reactivity assessment would remain the same.

  • Surface Plasmon Resonance (SPR): SPR can be used to measure the binding kinetics of the antibody to this compound and potential cross-reactants in real-time, providing detailed information on association and dissociation rates.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly specific and sensitive analytical method for the quantification of lipids.[8] It can be used as a gold standard to confirm the results obtained from immunoassays and to investigate any discrepancies.

Conclusion

The specificity of a lipid-based immunoassay is a critical performance characteristic that must be thoroughly evaluated. For this compound, a systematic assessment of cross-reactivity with structurally similar lipids is essential for ensuring data accuracy. By following the experimental protocols and data analysis frameworks outlined in this guide, researchers, scientists, and drug development professionals can confidently validate their immunoassays and generate reliable results. The use of orthogonal methods like LC-MS for confirmation is also highly recommended to provide the highest level of confidence in the data.

References

A Researcher's Guide to Internal Standards in Lipidomics: Unveiling the Potential of 3-Hydroxydecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the dynamic field of lipidomics, the pursuit of accurate and reproducible quantitative data is paramount. The intricate nature of lipid biology and the inherent variability of analytical techniques necessitate the use of internal standards to ensure data integrity. This guide provides a comprehensive comparison of internal standards in lipidomics, with a special focus on the utility of 3-Hydroxydecanoate. Through an examination of experimental data and detailed protocols, we aim to equip researchers with the knowledge to make informed decisions for their analytical workflows.

The Cornerstone of Quantitative Lipidomics: The Role of Internal Standards

Internal standards are indispensable tools in mass spectrometry-based lipidomics.[1] They are compounds of known concentration added to a sample at the earliest stage of analysis, ideally before lipid extraction.[2] Their primary function is to correct for variations that can occur during sample preparation and analysis, such as:

  • Sample Loss During Extraction: The multi-step process of isolating lipids from complex biological matrices can lead to analyte loss. An internal standard, having similar chemical properties to the target lipids, will experience comparable losses, allowing for accurate normalization.

  • Variations in Instrument Response: The sensitivity of a mass spectrometer can fluctuate over time. By comparing the signal of the analyte to that of the co-analyzed internal standard, these variations can be effectively canceled out.[3]

  • Matrix Effects: The presence of other molecules in the sample matrix can either suppress or enhance the ionization of the target lipids, leading to inaccurate quantification. A well-chosen internal standard will experience similar matrix effects, enabling reliable correction.[3]

The ideal internal standard should be a compound that is not naturally present in the sample, is structurally similar to the analytes of interest, and can be clearly distinguished by the mass spectrometer, often due to a difference in mass.[1][4]

A Comparative Look at Common Internal Standards

The two most prevalent classes of internal standards used in lipidomics are stable isotope-labeled lipids and odd-chain fatty acids.[5]

Internal Standard TypePrincipleAdvantagesDisadvantages
Stable Isotope-Labeled (e.g., Deuterated, ¹³C-labeled) Replacement of one or more atoms with a heavier stable isotope (e.g., ²H, ¹³C).[6]- Co-elute nearly identically with the endogenous analyte. - Experience the same extraction recovery and ionization efficiency. - Considered the "gold standard" for accuracy.[5][6]- Can be expensive. - Potential for isotopic interference if not fully resolved. - Deuterated standards may show slight chromatographic shifts.[7]
Odd-Chain Fatty Acids and their Derivatives Utilize lipids with an odd number of carbon atoms (e.g., C13:0, C17:0), which are typically low in abundance in most biological systems.[7]- More cost-effective than stable isotope-labeled standards. - Structurally similar to common even-chain fatty acids.- May not perfectly mimic the behavior of all lipid classes. - Can be naturally present in some samples, leading to interference.[8][9] - Do not co-elute with specific analytes.[7]

Introducing this compound: A Promising Alternative

This compound, a medium-chain 3-hydroxy fatty acid, presents itself as a compelling option for an internal standard in lipidomics. While not as commonly used as deuterated or long-chain odd-chain fatty acids, its unique properties offer several potential advantages. As a modified fatty acid, it is not a major component of most mammalian lipidomes, minimizing the risk of endogenous interference. Its hydroxyl group provides a distinct chemical feature that can be advantageous in certain analytical separations and detection methods.

Performance Characteristics of this compound (Theoretical and Inferred)

While direct, extensive comparative studies on this compound as an internal standard are not widely published, we can infer its performance based on the principles of lipid analysis and data from similar compounds.

ParameterExpected Performance of this compoundRationale
Extraction Recovery Good to ExcellentAs a C10 fatty acid, it is expected to have good solubility in common lipid extraction solvents like chloroform (B151607) and methanol, leading to efficient recovery alongside other lipids.
Linearity HighThe response of fatty acids in mass spectrometry is generally linear over a wide concentration range. This compound is expected to follow this trend, enabling accurate quantification.
Reduction of Variation EffectiveBy virtue of being added at the beginning of the workflow, it will account for variations in extraction and injection volume. Its ability to correct for matrix effects will depend on its similarity to the analytes being quantified.
Matrix Effects Analyte DependentIt is expected to effectively correct for matrix effects for other medium-chain fatty acids and potentially other lipid classes with similar ionization properties. However, for structurally dissimilar lipids, its effectiveness may be reduced.

Experimental Protocols

I. Lipid Extraction from Plasma using this compound as Internal Standard (Modified Folch Method)

This protocol outlines a standard procedure for extracting lipids from plasma samples.

  • Sample Preparation: Thaw 100 µL of plasma on ice.

  • Internal Standard Spiking: Add a known amount of this compound (e.g., 10 µL of a 1 mg/mL solution in methanol) to the plasma.

  • Lipid Extraction:

    • Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol to the sample.

    • Vortex vigorously for 1 minute.

    • Add 500 µL of 0.9% NaCl solution to induce phase separation.

    • Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Lipid Collection: Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the subsequent analytical method (e.g., 100 µL of isopropanol:acetonitrile:water 2:1:1 v/v/v).

II. Quantification of Fatty Acids by GC-MS using this compound as Internal Standard

This protocol is suitable for the analysis of total fatty acid profiles.

  • Lipid Extraction: Perform lipid extraction as described above, including the addition of this compound.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To the dried lipid extract, add 1 mL of 2% sulfuric acid in methanol.

    • Cap the tube tightly and heat at 80°C for 1 hour.

    • Cool the tube to room temperature.

    • Add 1 mL of hexane (B92381) and 1 mL of saturated sodium bicarbonate solution to neutralize the acid.

    • Vortex for 30 seconds and centrifuge at 1,000 x g for 5 minutes.

  • FAMEs Collection: Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

  • GC-MS Analysis:

    • Column: DB-225 or similar polar capillary column.

    • Oven Program: Initial temperature of 80°C for 2 min, ramp to 180°C at 15°C/min, then to 250°C at 5°C/min and hold for 5 min.

    • Injection Mode: Splitless.

    • MS Detection: Electron ionization (EI) in selected ion monitoring (SIM) or full scan mode. Monitor characteristic ions for this compound methyl ester and other target FAMEs.

  • Quantification: The concentration of each fatty acid is determined by comparing the peak area of its FAME to the peak area of the this compound methyl ester internal standard.

Visualizing the Workflow and Rationale

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Liquid-Liquid Extraction (e.g., Folch) Spike->Extraction Drydown Solvent Evaporation Extraction->Drydown Reconstitution Reconstitute in Analytical Solvent Drydown->Reconstitution LCMS LC-MS/MS or GC-MS Analysis Reconstitution->LCMS Quantification Quantification (Analyte Area / IS Area) LCMS->Quantification Result Quantitative Lipid Profile Quantification->Result

A typical experimental workflow for lipidomics analysis.

LogicalRelationship cluster_problem Sources of Variation cluster_solution Solution cluster_outcome Outcome Loss Sample Loss Instrument Instrument Drift IS Internal Standard (this compound) Matrix Matrix Effects Correction Correction for Variations IS->Correction Normalizes Signal AccurateData Accurate & Reproducible Data Correction->AccurateData

Logical relationship of internal standard use to data quality.

Conclusion

The selection of an appropriate internal standard is a critical step in designing a robust quantitative lipidomics workflow. While stable isotope-labeled standards remain the gold standard for accuracy, this compound emerges as a promising and cost-effective alternative. Its structural uniqueness in most biological systems and its physicochemical properties make it a suitable candidate for correcting analytical variability. Researchers should, however, perform thorough method validation to ensure it behaves similarly to the specific lipids being quantified in their particular sample matrix. By carefully considering the principles and protocols outlined in this guide, scientists can enhance the quality and reliability of their lipidomics data, paving the way for new discoveries in health and disease.

References

Comparative study of antimicrobial efficacy of different 3-hydroxy fatty acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the antimicrobial performance of various 3-hydroxy fatty acids (3-HFAs), supported by available experimental data. The information is intended to assist researchers in evaluating the potential of these compounds as novel antimicrobial agents. This document summarizes quantitative antimicrobial data, details relevant experimental methodologies, and provides visual representations of the primary mechanism of action.

Comparative Antimicrobial Efficacy

The antimicrobial activity of 3-hydroxy fatty acids has been evaluated against a range of microorganisms, including bacteria and fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) values obtained from published studies. It is important to note that direct comparative studies of a wide range of 3-HFAs against a standardized panel of bacteria are limited in the current literature. Therefore, the available data on antibacterial and antifungal activities are presented separately.

Table 1: Antibacterial Activity of (R)-3-Hydroxyoctanoic Acid

This table presents the MIC values of (R)-3-hydroxyoctanoic acid against several Gram-positive and Gram-negative bacteria. The data indicates that the carboxylic acid group is essential for its antimicrobial activity.[1]

3-Hydroxy Fatty AcidMicroorganismStrainMIC (mM)[1]
(R)-3-Hydroxyoctanoic AcidStaphylococcus aureusATCC 259233.5
Bacillus subtilisATCC 66332.8
Escherichia coliATCC 259227.0
Pseudomonas aeruginosaATCC 278537.0

Table 2: Antifungal Activity of Various 3-Hydroxy Fatty Acids

This table summarizes the MIC values of racemic mixtures of saturated 3-hydroxy fatty acids against a panel of molds and yeasts. The data suggests that the antifungal activity of these compounds varies with their chain length and the target organism, with yeasts appearing to be more sensitive than filamentous fungi.[1]

3-Hydroxy Fatty AcidPenicillium roquefortiAspergillus fumigatusCandida albicans
MIC (µg/mL) [1]MIC (µg/mL) [1]MIC (µg/mL)
3-Hydroxydecanoic Acid25100Data not available
3-Hydroxydodecanoic Acid2525Data not available
3-Hydroxytetradecanoic Acid50>100Data not available

Mechanism of Action: Disruption of Bacterial Cell Membranes

The primary antimicrobial mechanism of fatty acids, including 3-hydroxy fatty acids, involves the disruption of the bacterial cell membrane's integrity. This leads to a cascade of detrimental effects, ultimately resulting in cell death.

The proposed mechanism involves the insertion of the fatty acid molecules into the phospholipid bilayer of the bacterial membrane. This disrupts the membrane's structure and function, leading to:

  • Increased Permeability: The compromised membrane becomes more permeable, causing the leakage of essential intracellular components such as ions, metabolites, and even small proteins.

  • Dissipation of Ion Gradients: The disruption of the membrane integrity leads to the dissipation of vital ion gradients, such as the proton motive force, which is crucial for ATP synthesis and transport processes.

  • Inhibition of Membrane-Bound Enzymes: The altered membrane environment can inhibit the function of essential membrane-bound enzymes involved in processes like cellular respiration and cell wall synthesis.

Antimicrobial_Mechanism_of_3-HFA Proposed Antimicrobial Mechanism of 3-Hydroxy Fatty Acids cluster_membrane Bacterial Cell Membrane Phospholipid_Bilayer Phospholipid Bilayer 3-HFA 3-Hydroxy Fatty Acid Membrane_Insertion Insertion into Membrane 3-HFA->Membrane_Insertion Hydrophobic interaction Membrane_Disruption Membrane Disruption Membrane_Insertion->Membrane_Disruption Increased_Permeability Increased Permeability Membrane_Disruption->Increased_Permeability Dissipation Dissipation of Ion Gradients Membrane_Disruption->Dissipation Enzyme_Inhibition Inhibition of Membrane Enzymes Membrane_Disruption->Enzyme_Inhibition Leakage Leakage of Intracellular Components Increased_Permeability->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death Dissipation->Cell_Death Enzyme_Inhibition->Cell_Death Broth_Microdilution_Workflow Experimental Workflow for Broth Microdilution MIC Assay Prep_Stock Prepare 3-HFA Stock Solution Serial_Dilution Perform Serial Dilutions of 3-HFA in 96-well Plate Prep_Stock->Serial_Dilution Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (35°C, 16-20h) Inoculate_Plate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

References

A Comparative Guide to the Validation of HPLC Methods for 3-Hydroxy Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 3-hydroxy fatty acids (3-OH-FAs) is critical for advancing research in areas ranging from metabolic disorders to infectious diseases. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) has emerged as a robust and sensitive platform for this analysis. This guide provides an objective comparison of HPLC with Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data, to assist in selecting the optimal analytical method.

Comparison of Analytical Methods

The choice between HPLC and GC-MS for the analysis of 3-hydroxy fatty acids depends on several factors, including the specific analytes of interest, the required sensitivity, and the sample matrix. While GC-MS has traditionally been a common method, HPLC offers distinct advantages, particularly for less volatile and thermally labile compounds.

Performance ParameterHPLC-MS/MSGC-MSKey Considerations
Precision (RSD%) Within-day: 7.1-13.8% Between-days: 9.3-21.6%[1]1.0-13.3%[1]Both methods demonstrate good precision, with GC-MS sometimes showing slightly better reproducibility at higher concentrations.
Linearity (r²) > 0.99> 0.995Both techniques exhibit excellent linearity over a defined concentration range.
Limit of Detection (LOD) 0.8–10.7 nmol/L (for omega FAs)0.01 - 0.1 µg/mL (for methyl 3-hydroxyoctadecanoate)GC-MS generally offers higher sensitivity for volatile compounds. HPLC's sensitivity is highly dependent on the ionization efficiency of the analyte and the detector used.
Limit of Quantification (LOQ) 2.4–285.3 nmol/L (for omega FAs)Not explicitly found for 3-OH-FAsThe LOQ for HPLC can vary significantly depending on the specific 3-OH-FA.
Recovery (%) 73.8-100%[1]Not explicitly found for 3-OH-FAsGood recovery is achievable with both methods with optimized extraction procedures.
Derivatization Not always requiredMandatoryGC-MS requires derivatization to increase the volatility of 3-OH-FAs, adding a step to sample preparation.
Sample Throughput Generally higherCan be lower due to longer run times and derivatizationHPLC methods can often be automated for higher throughput.

Experimental Protocols

Detailed methodologies are crucial for the successful validation and application of any analytical method. Below are representative protocols for the analysis of 3-hydroxy fatty acids by HPLC-MS/MS and GC-MS.

HPLC-MS/MS Method for 3-Hydroxy Fatty Acids

This protocol is suitable for the extraction and quantification of free 3-hydroxy fatty acids from biological samples.[2]

1. Sample Preparation (from Human Plasma or Serum):

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 295 µL of acetonitrile (B52724) containing 1% formic acid.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 50 µL of the initial mobile phase for injection.

2. HPLC-MS/MS Parameters:

  • HPLC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the fatty acids, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

GC-MS Method for 3-Hydroxy Fatty Acids

This protocol involves derivatization to make the 3-hydroxy fatty acids volatile for GC analysis.

1. Sample Preparation and Derivatization:

  • Hydrolysis (for total 3-OH-FAs): To 500 µL of serum or plasma, add 500 µL of 10 M NaOH and heat for 30 minutes to release esterified fatty acids.

  • Extraction: Acidify the sample with 6 M HCl. Extract the lipids twice with 3 mL of ethyl acetate.

  • Drying: Evaporate the pooled organic extracts to dryness under a stream of nitrogen at 37°C.

  • Derivatization: Add 100 µL of a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Cap the vial and heat at 80°C for 60 minutes.

2. GC-MS Parameters:

  • GC System: An Agilent 5890 series II system or equivalent.

  • Column: HP-5MS capillary column.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C for 5 minutes, then ramp at 3.8°C/min to 200°C, and finally at 15°C/min to 290°C and hold for 6 minutes.

  • Carrier Gas: Helium.

  • Mass Spectrometer: A mass selective detector.

  • Ionization Mode: Electron Impact (EI).

  • Detection Mode: Selected Ion Monitoring (SIM).

Visualizing the Workflow and Pathways

To better illustrate the processes involved, the following diagrams outline the HPLC method validation workflow and the biological pathway where 3-hydroxy fatty acids play a key role.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Sample Preparation cluster_2 Method Validation cluster_3 Data Analysis col_select Column & Mobile Phase Selection ms_opt MS Parameter Optimization col_select->ms_opt extraction Extraction of 3-OH-FAs ms_opt->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup linearity Linearity & Range cleanup->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq specificity Specificity lod_loq->specificity quant Quantification specificity->quant report Reporting quant->report

Caption: Workflow for the validation of an HPLC method for 3-hydroxy fatty acid analysis.

Fatty_Acid_Beta_Oxidation fatty_acyl_coa Fatty Acyl-CoA (Cn) enoyl_coa trans-Δ²-Enoyl-CoA fatty_acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa L-3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase shortened_acyl_coa Fatty Acyl-CoA (Cn-2) ketoacyl_coa->shortened_acyl_coa Thiolase acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolase

References

A Comparative Guide to Assessing the Purity of 3-Hydroxydecanoate Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of an analytical standard is paramount for accurate and reproducible scientific research. In drug development and various fields of biological study, 3-Hydroxydecanoate is a molecule of significant interest. Ensuring the purity of its analytical standard is a critical first step in any experiment. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of a this compound analytical standard, complete with experimental protocols and data presentation.

Understanding Potential Impurities

The purity of a this compound standard can be compromised by impurities introduced during its synthesis and purification. Common synthesis routes, such as the Reformatsky reaction or Baeyer-Villiger oxidation, may lead to the presence of unreacted starting materials, residual solvents, and by-products from side reactions. For instance, in the synthesis of related hydroxy fatty acids, impurities such as dichlorinated products have been observed.[1] The presence of other fatty acids is also a possibility.[2] Therefore, a robust purity assessment should employ methods capable of detecting a range of potential impurities with varying chemical properties.

Analytical Methodologies for Purity Assessment

Several analytical techniques are well-suited for determining the purity of a this compound analytical standard. The most common and effective methods include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy also plays a crucial role in confirming the structure and assessing purity.

Comparison of Analytical Techniques
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR)
Principle Separation based on polarity and interaction with a stationary phase.Separation based on volatility and boiling point, followed by mass-based detection.Provides detailed structural information and quantitative analysis based on nuclear spin.
Primary Use Quantification of non-volatile and thermally labile impurities.Identification and quantification of volatile and semi-volatile impurities.Structural elucidation, identification of major components, and absolute quantification (qNMR).
Sample Derivatization May be required to enhance UV detection.[3]Often required to increase volatility and thermal stability.[4]Generally not required.
Sensitivity High, especially with Mass Spectrometry (LC-MS) or derivatization for UV/fluorescence detection.Very high, capable of detecting trace-level impurities.Lower sensitivity compared to chromatographic methods.
Typical Purity Assessment Area percentage of the main peak in the chromatogram.Area percentage of the main peak and identification of impurity peaks by mass spectra.Molar ratio of the analyte to an internal standard of known purity.

Experimental Workflow for Purity Assessment

A systematic approach is crucial for the comprehensive assessment of a this compound analytical standard. The following workflow outlines the key steps, from initial physical characterization to advanced chromatographic and spectroscopic analysis.

Purity_Assessment_Workflow Workflow for Purity Assessment of this compound cluster_initial Initial Assessment cluster_spectroscopic Spectroscopic Analysis cluster_chromatographic Chromatographic Purity cluster_final Final Purity Determination start Receive this compound Analytical Standard phys_char Physical Characterization (Appearance, Solubility) start->phys_char nmr NMR Spectroscopy (¹H, ¹³C) phys_char->nmr Structural Confirmation ftir FTIR Spectroscopy phys_char->ftir Functional Group ID hplc HPLC-UV/MS Analysis phys_char->hplc Non-volatile Impurities gcms GC-MS Analysis (after derivatization) phys_char->gcms Volatile Impurities data_analysis Data Analysis and Impurity Profiling nmr->data_analysis ftir->data_analysis hplc->data_analysis gcms->data_analysis purity_report Generate Certificate of Analysis data_analysis->purity_report

Purity Assessment Workflow

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound and non-volatile impurities. Since this compound lacks a strong chromophore, derivatization is often employed to enhance UV detection.[3]

  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Derivatization (p-Bromophenacyl Bromide):

    • Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., acetonitrile).

    • Add a molar excess of p-bromophenacyl bromide and a catalyst (e.g., a crown ether or a tertiary amine).

    • Heat the mixture at approximately 60-80°C for 30-60 minutes.

    • Cool the reaction mixture and dilute with the mobile phase for injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Approximately 260 nm (for the p-bromophenacyl derivative).[3]

    • Injection Volume: 10-20 µL.

  • Quantification: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Derivatization is necessary to increase the volatility of this compound.[4][5]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer, capillary column (e.g., HP-5MS).

  • Derivatization (Silylation):

    • Accurately weigh the this compound standard into a reaction vial.

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 70-80°C for 30-60 minutes.[5]

    • Cool the vial to room temperature before injection.

  • Chromatographic and Spectrometric Conditions:

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 80°C, hold for 5 minutes, then ramp at 3.8°C/min to 200°C, and then at 15°C/min to 290°C, holding for 6 minutes.[5]

    • Carrier Gas: Helium.

    • Ionization Mode: Electron Impact (EI).

    • Mass Range: Scan from m/z 50 to 500.

  • Quantification and Identification: Purity is determined by the area percentage of the derivatized this compound peak. Impurities are identified by comparing their mass spectra to spectral libraries (e.g., NIST).

Comparison with Alternative Standards

When assessing the purity of a this compound analytical standard, it is beneficial to compare it with other commercially available standards. Several vendors provide this standard with varying levels of certification.

VendorProduct NameStated PurityAnalytical Method for Purity
Supplier A 3-Hydroxydecanoic acid≥98%Capillary GC
Supplier B 3-hydroxy Decanoic Acid≥98%Not specified[6]
Supplier C 3-Hydroxydecanoic acid>98%Not specified[7]
LGC Standards 3-Hydroxydecanoic AcidNot specified (Certified Reference Material)Not specified[8]

It is advisable to obtain a certified reference material (CRM) from a reputable source like LGC Standards for the highest level of accuracy and traceability, as these standards undergo rigorous testing and characterization.

Conclusion

A comprehensive assessment of a this compound analytical standard requires a multi-faceted approach. Combining physical characterization with powerful analytical techniques like HPLC and GC-MS provides a detailed impurity profile and a reliable purity value. For the most accurate and defensible results, comparison against a certified reference material is strongly recommended. The detailed protocols and comparative data presented in this guide offer a robust framework for researchers to confidently evaluate the purity of their this compound analytical standards, ensuring the integrity of their subsequent research and development activities.

References

Comparing the effects of different carbon sources on 3-Hydroxydecanoate production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate carbon source is a critical factor in optimizing the microbial production of 3-Hydroxydecanoate (3-HD), a valuable chiral building block for the synthesis of various pharmaceuticals and biodegradable polymers. This guide provides an objective comparison of the performance of different carbon sources in 3-HD production, supported by experimental data from peer-reviewed studies. Detailed methodologies for key experiments are provided to facilitate the replication and adaptation of these processes.

Data Presentation: Quantitative Comparison of Carbon Sources

The following table summarizes the quantitative data on 3-HD and related polyhydroxyalkanoate (PHA) production using various carbon sources in different microbial hosts. It is important to note that direct comparison can be challenging due to variations in strains, cultivation methods, and experimental conditions across different studies.

Carbon SourceMicroorganismProductTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Palm OilPseudomonas aeruginosa PAO1-ΔBC(R)-3-hydroxyalkanoic acids (HAAs)120.20Not Reported
GlycerolPseudomonas aeruginosa PAO1-ΔBC(R)-3-hydroxyalkanoic acids (HAAs)5.80.0967Not Reported
GlucosePseudomonas aeruginosa PAO1-ΔBC(R)-3-hydroxyalkanoic acids (HAAs)2.20.037Not Reported
Decanoic AcidPseudomonas putida KT2440Poly(this compound) (P(3HD))55.50.74 (g PHA/g decanoic acid)1.16
Dodecanoic AcidPseudomonas putida KTQQ20P(3HD-co-84mol% 3HDD)Not ReportedNot ReportedNot Reported
GlucoseRecombinant Escherichia coli (harboring phaG and tesB)3-Hydroxydecanoic acid (3-HD)1.02Not ReportedNot Reported
FructoseRecombinant Escherichia coli (harboring phaG and tesB)3-Hydroxydecanoic acid (3-HD)Not ReportedNot ReportedNot Reported

Note: HAAs in the study by Yin et al. (2023) are primarily composed of 3-HD dimers. The data for decanoic acid represents the production of the polymer P(3HD), from which 3-HD can be obtained via hydrolysis.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments in 3-HD production.

Microbial Strain and Pre-culture Preparation
  • Microorganism: Pseudomonas putida KT2440 for fatty acid utilization or a genetically modified Escherichia coli strain expressing genes such as phaG (encoding (R)-3-hydroxydecanoyl-ACP:CoA transacylase) and tesB (encoding thioesterase II) for production from unrelated carbon sources.

  • Pre-culture Medium: Luria-Bertani (LB) broth or a suitable rich medium.

  • Procedure:

    • Inoculate a single colony of the microbial strain from an agar (B569324) plate into a flask containing the pre-culture medium.

    • Incubate at 30-37°C with shaking at 200-250 rpm for 12-16 hours, or until the culture reaches the mid-exponential growth phase.

Fed-Batch Fermentation for 3-HD Production from Decanoic Acid

This protocol is based on the methodology for producing P(3HD) from decanoic acid.

  • Fermentation Medium: A defined mineral salts medium containing a nitrogen source (e.g., (NH₄)₂SO₄), phosphate, and trace elements.

  • Feeding Solution: A mixture of decanoic acid, and potentially a co-substrate like acetic acid or glucose to support cell growth and maintenance. The feeding solution is often heated to keep the decanoic acid in a liquid state.

  • Procedure:

    • Inoculate the fermenter containing the initial batch medium with the pre-culture to a starting optical density (OD₆₀₀) of approximately 0.1-0.2.

    • Maintain the temperature at 30°C and the pH at a controlled level (e.g., 7.0) through the automated addition of an acid or base.

    • Control the dissolved oxygen (DO) level, typically above 20% saturation, by adjusting the agitation and aeration rates.

    • Initiate the feeding of the carbon source solution after an initial batch growth phase. The feeding rate can be controlled to maintain a specific growth rate.

    • Continue the fermentation for 48-96 hours, periodically collecting samples to monitor cell growth, substrate consumption, and product formation.

Shake Flask Cultivation for 3-HD Production from Glucose/Glycerol

This protocol is a generalized procedure for screening and small-scale production from non-fatty acid carbon sources.

  • Production Medium: A mineral salts medium supplemented with the desired carbon source (e.g., 20 g/L glucose or glycerol) and a nitrogen source. For engineered strains, antibiotics for plasmid maintenance and an inducer (e.g., IPTG) for gene expression may be required.

  • Procedure:

    • Inoculate the production medium in shake flasks with the pre-culture (e.g., to 1-5% v/v).

    • If applicable, add the inducer at the appropriate time to initiate the expression of the heterologous genes.

    • Incubate the flasks at 30-37°C with vigorous shaking (200-250 rpm) for 48-96 hours.

    • Harvest the culture for product analysis.

Quantification of 3-HD
  • Extraction: The product can be extracted from the culture supernatant or from the cell biomass after hydrolysis (in the case of PHA).

  • Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the identification and quantification of 3-HD. The sample is typically derivatized (e.g., by methanolysis and silylation) to make it volatile for GC analysis.

Mandatory Visualization

Metabolic Pathways for 3-HD Production

The biosynthesis of 3-HD in microorganisms primarily occurs through two main routes: the de novo fatty acid synthesis pathway when using unrelated carbon sources like sugars, and the β-oxidation pathway when fatty acids are the substrate.

Metabolic_Pathways cluster_de_novo De Novo Fatty Acid Synthesis cluster_beta_oxidation β-Oxidation Pathway Glucose Glucose / Glycerol Acetyl_CoA Acetyl-CoA Glucose->Acetyl_CoA Malonyl_ACP Malonyl-ACP Acetyl_CoA->Malonyl_ACP Acyl_ACP (R)-3-Hydroxyacyl-ACP Malonyl_ACP->Acyl_ACP FASII Elongation Cycles Hydroxydecanoyl_ACP (R)-3-Hydroxydecanoyl-ACP Acyl_ACP->Hydroxydecanoyl_ACP Three_HD_CoA 3-Hydroxydecanoyl-CoA Hydroxydecanoyl_ACP->Three_HD_CoA (R)-3-hydroxydecanoyl- ACP:CoA transacylase Fatty_Acids Fatty Acids (e.g., Decanoic Acid) Acyl_CoA Acyl-CoA Fatty_Acids->Acyl_CoA Enoyl_CoA Enoyl-CoA Acyl_CoA->Enoyl_CoA Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Ketoacyl_CoA->Acetyl_CoA PhaG PhaG TesB TesB Three_HD This compound Three_HD_CoA->Three_HD Thioesterase

Caption: Metabolic pathways for this compound synthesis.

Experimental Workflow for Carbon Source Comparison

The following diagram illustrates a typical experimental workflow for comparing the effects of different carbon sources on 3-HD production.

Experimental_Workflow cluster_setup Experimental Setup cluster_production Production Phase cluster_analysis Analysis Strain_Selection Strain Selection (e.g., P. putida, E. coli) Pre_culture Pre-culture Preparation Strain_Selection->Pre_culture Carbon_Source_1 Carbon Source 1 (e.g., Glucose) Pre_culture->Carbon_Source_1 Carbon_Source_2 Carbon Source 2 (e.g., Glycerol) Pre_culture->Carbon_Source_2 Carbon_Source_3 Carbon Source 3 (e.g., Fatty Acid) Pre_culture->Carbon_Source_3 Sampling Time-course Sampling Carbon_Source_1->Sampling Carbon_Source_2->Sampling Carbon_Source_3->Sampling Biomass Biomass Measurement (OD600, Dry Cell Weight) Sampling->Biomass Product_Quantification 3-HD Quantification (GC-MS) Sampling->Product_Quantification Data_Analysis Data Analysis and Comparison (Titer, Yield, Productivity) Biomass->Data_Analysis Product_Quantification->Data_Analysis Gene_Logic Carbon_Source Unrelated Carbon Source (Glucose/Glycerol) Central_Metabolism Central Carbon Metabolism Carbon_Source->Central_Metabolism Fatty_Acid_Synthesis Fatty Acid de novo Synthesis Central_Metabolism->Fatty_Acid_Synthesis Three_HD_ACP (R)-3-Hydroxydecanoyl-ACP Fatty_Acid_Synthesis->Three_HD_ACP Three_HD_CoA 3-Hydroxydecanoyl-CoA Three_HD_ACP->Three_HD_CoA PhaG phaG phaG expression tesB tesB expression Three_HD Extracellular 3-HD Three_HD_CoA->Three_HD TesB

A Comparative Guide to 3-Hydroxydecanoate Producing Microorganisms for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Microbial Platforms for the Production of a Valuable Biopolymer Precursor

This guide provides a comparative analysis of key microorganisms utilized in the biotechnological production of 3-hydroxydecanoate (3-HD), a medium-chain-length (mcl) hydroxy fatty acid with applications in biopolymer synthesis and as a precursor for pharmaceuticals. We will delve into the genomic characteristics, production capabilities, and relevant experimental protocols for prominent microbial chassis, including Pseudomonas putida, Pseudomonas aeruginosa, engineered Escherichia coli, and Ralstonia eutropha.

Genomic Comparison of Key Production Strains

A fundamental understanding of the genomic landscape of these microorganisms is crucial for targeted metabolic engineering and optimization of 3-HD production. The following table summarizes key genomic features of the wild-type strains frequently used as a basis for engineering.

FeaturePseudomonas putida KT2440Pseudomonas aeruginosa PAO1Escherichia coli K-12 MG1655Ralstonia eutropha H16
Genome Size (Mbp) ~6.18~6.3[1]~4.6[2][3]Two chromosomes (~4.05 and ~2.91) and one megaplasmid (~0.45)
GC Content (%) ~61.6~66.5[4]~50.8[5][6]~66.4
Key Features Metabolically versatile, GRAS statusHigh metabolic capacity, natural producer of rhamnolipids (3-HD precursors)Well-characterized, extensive genetic toolsNatural producer of polyhydroxyalkanoates (PHAs)
Genome Accession AE015451[5][7][8]NC_002516.2[6][9]U00096.3[10]Chromosome 1: AM260479, Chromosome 2: AM260480, Megaplasmid: AY305378[11]

Production of this compound and Related Polymers: A Comparative Overview

The production of 3-HD and its polymeric form, poly(this compound) (PHD), has been achieved in several microbial hosts, often through extensive metabolic engineering. The table below presents a summary of reported production metrics. It is important to note that direct comparison can be challenging due to variations in experimental conditions, genetic modifications, and the specific product quantified (free fatty acid vs. polymer vs. a mix of hydroxyalkanoic acids).

Microorganism (Strain)Genetic ModificationsSubstrate(s)Product(s)Titer (g/L)Yield (g/g)Productivity (g/L/h)Reference
Pseudomonas aeruginosa PAO1 ΔrhlB, ΔrhlC, β-oxidation pathway knockoutsPalm oil, glycerol, or glucose(R)-3-hydroxyalkanoyloxy-alkanoic acids (HAAs), hydrolyzed to (R)-3-HD~18 (of HAAs)Not ReportedNot Reported[7][12]
Pseudomonas putida KT2440 Fed-batch process optimizationDecanoic acid, acetic acid, glucosemcl-PHA (78% 3-HD)55.5 (of PHA)1.16 (g PHA/g decanoic acid)1.16[13]
Pseudomonas putida KTOY06 ΔfadA, ΔfadBDodecanoatePHA with high 3-hydroxydodecanoateNot Reported (84 wt% PHA)Not ReportedNot Reported[14]
Pseudomonas putida KTQQ20 Multiple β-oxidation gene knockouts (including fadA, fadB), ΔphaGDecanoic acidPoly(this compound) (PHD)Not ReportedNot ReportedNot Reported[15]
Engineered E. coli Expression of phaG and tesBFructose(R)-3-HD1.020.051 (g/g fructose)Not Reported[16]
Engineered E. coli HB101 Expression of phaGFructose3-HD0.587Not ReportedNot Reported[17]

Key Biosynthetic Pathways for this compound Production

The biosynthesis of 3-HD in these microorganisms primarily originates from two central metabolic routes: the fatty acid de novo synthesis (FAS-II) pathway and the β-oxidation of fatty acids. Metabolic engineering strategies often focus on channeling intermediates from these pathways towards 3-HD accumulation.

This compound Biosynthesis Pathways cluster_fas Fatty Acid De Novo Synthesis (FAS-II) cluster_beta_ox β-Oxidation Pathway Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA accABCD (R)-3-Hydroxydecanoyl-ACP (R)-3-Hydroxydecanoyl-ACP Malonyl-CoA->(R)-3-Hydroxydecanoyl-ACP fab genes Fatty Acids Fatty Acids Acyl-CoA Acyl-CoA Fatty Acids->Acyl-CoA FadD Enoyl-CoA Enoyl-CoA Acyl-CoA->Enoyl-CoA FadE (S)-3-Hydroxyacyl-CoA (S)-3-Hydroxyacyl-CoA Enoyl-CoA->(S)-3-Hydroxyacyl-CoA FadB (R)-3-Hydroxydecanoyl-CoA (R)-3-Hydroxydecanoyl-CoA (S)-3-Hydroxyacyl-CoA->(R)-3-Hydroxydecanoyl-CoA Epimerase/Hydratase (e.g., PhaJ) This compound (3-HD) This compound (3-HD) Poly(this compound) (PHD) Poly(this compound) (PHD) (R)-3-Hydroxydecanoyl-CoA->this compound (3-HD) TesB (Thioesterase) (R)-3-Hydroxydecanoyl-CoA->Poly(this compound) (PHD) PhaC (PHA Synthase)

Caption: Biosynthesis pathways for this compound production.

Experimental Protocols

General Cultivation Protocol for 3-HD Production in Pseudomonas putida

This protocol is a general guideline and may require optimization based on the specific engineered strain and production goals.

a. Media Preparation (per liter):

  • Mineral Salts Medium (MSM):

    • Na₂HPO₄·12H₂O: 9 g

    • KH₂PO₄: 1.5 g

    • NH₄Cl: 1.0 g

    • MgSO₄·7H₂O: 0.2 g

    • Trace element solution: 1 ml (containing per liter: 2.78 g FeSO₄·7H₂O, 1.98 g MnCl₂·4H₂O, 2.81 g CoSO₄·7H₂O, 1.67 g CaCl₂·2H₂O, 0.17 g CuCl₂·2H₂O, 0.29 g ZnSO₄·7H₂O)

  • Carbon Source:

    • Decanoic acid: 10 g (or other suitable fatty acid)

    • Glucose: 5-10 g (can be used as a co-substrate)

b. Cultivation Conditions:

  • Prepare the mineral salts medium and autoclave.

  • Separately prepare and add the filter-sterilized carbon source(s) and trace element solution to the cooled medium.

  • Inoculate with an overnight culture of the P. putida strain to an initial OD₆₀₀ of 0.1.

  • Incubate at 30°C with shaking at 200 rpm.

  • For fed-batch cultivation, a controlled feeding strategy of the carbon source is required to maintain optimal growth and production while avoiding substrate toxicity.

Extraction and Quantification of this compound

This protocol outlines the general steps for extracting 3-HD from bacterial cultures and quantifying it using Gas Chromatography-Mass Spectrometry (GC-MS).

a. Cell Harvesting and Lysis:

  • Harvest bacterial cells from the culture broth by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Wash the cell pellet with distilled water and lyophilize to determine the cell dry weight (CDW).

b. Methanolysis for PHA-bound 3-HD:

  • To 10-20 mg of lyophilized cells, add 2 ml of chloroform (B151607) and 2 ml of methanol (B129727) containing 15% (v/v) sulfuric acid.

  • Add a known amount of an internal standard (e.g., methyl benzoate (B1203000) or a deuterated 3-HD standard).

  • Incubate in a sealed tube at 100°C for 140 minutes.

  • Cool the mixture to room temperature and add 1 ml of distilled water.

  • Vortex vigorously and centrifuge to separate the phases.

  • The lower organic phase containing the 3-hydroxydecanoic acid methyl esters is collected for GC-MS analysis.

c. GC-MS Analysis:

  • Instrument: Gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C for 2 minutes.

    • Ramp to 250°C at 10°C/min.

    • Hold at 250°C for 5 minutes.

  • Mass Spectrometer: Operate in scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantification.

  • Quantification: Prepare a standard curve using pure 3-hydroxydecanoic acid methyl ester.

Logical Workflow for Strain Engineering and Analysis

The following diagram illustrates a typical workflow for developing and analyzing a 3-HD producing microbial strain.

Strain_Engineering_Workflow A Select Host Microorganism (e.g., P. putida, E. coli) B Identify Metabolic Engineering Targets (e.g., ΔfadA, ΔrhlB, overexpression of phaG, tesB) A->B Genomic & Metabolic Analysis C Genetic Modification (e.g., CRISPR-Cas9, Homologous Recombination) B->C Strain Construction D Cultivation and Fermentation (Batch or Fed-batch) C->D Inoculation E Extraction of 3-HD D->E Sample Collection F Quantification by GC-MS E->F Analysis G Data Analysis and Strain Optimization F->G Results G->B Iterative Improvement

Caption: Workflow for engineering and analyzing 3-HD producing strains.

References

The Evolving Landscape of Quorum Sensing Inhibition: A Comparative Analysis of 3-Hydroxydecanoate and Other Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anti-virulence strategies has identified quorum sensing (QS) as a prime target. This guide provides a comparative overview of the efficacy of various quorum sensing inhibitors (QSIs), with a special focus on the potential role of 3-Hydroxydecanoate. While direct quantitative data on the quorum sensing inhibitory activity of this compound is not yet widely available in peer-reviewed literature, this document summarizes its known biological functions and compares the efficacy of other well-characterized QSIs, providing essential experimental protocols and pathway diagrams to facilitate further research in this critical area.

Introduction to Quorum Sensing Inhibition

Quorum sensing is a sophisticated cell-to-cell communication system in bacteria that orchestrates collective behaviors, including virulence factor production and biofilm formation, in a population-density-dependent manner. The interruption of QS signaling, termed quorum quenching, is a promising therapeutic approach that aims to disarm pathogens rather than killing them, thereby potentially reducing the selective pressure for antibiotic resistance. A variety of molecules, both natural and synthetic, have been investigated for their ability to interfere with QS pathways.

The Enigmatic Role of this compound

(R)-3-hydroxydecanoic acid, a medium-chain 3-hydroxy fatty acid, has been identified as a multifaceted signaling molecule. While its direct efficacy as a quorum sensing inhibitor in bacteria remains to be quantitatively established, it has been shown to possess notable biological activities. Studies have demonstrated its antibacterial properties against Gram-positive bacteria such as Staphylococcus and Streptococcus. Furthermore, (R)-3-hydroxydecanoic acid and related medium-chain 3-hydroxy fatty acids have been recognized for their ability to activate innate immunity in plants, enhancing their resistance to bacterial infections.[1] This dual functionality as both an antimicrobial agent and an activator of host defense suggests its potential as a lead compound for developing novel anti-infective therapies. However, a significant research gap exists in the quantitative assessment of its ability to disrupt bacterial quorum sensing pathways, such as the well-characterized Las and Rhl systems in Pseudomonas aeruginosa.

Comparative Efficacy of Known Quorum Sensing Inhibitors

To provide a benchmark for future studies on this compound, the following table summarizes the inhibitory concentrations (IC50) of other well-documented quorum sensing inhibitors against Pseudomonas aeruginosa and other model organisms.

Molecule ClassCompoundTarget Organism/SystemIC50 ValueReference
Furanones Brominated Furanone (C-30)P. aeruginosa LasR~16.4 µM[2]
meta-bromo-thiolactone (mBTL)P. aeruginosa RhlRNot specified[3]
Phenolics ortho-vanillinE. coli (RhlR reporter)5-fold lower than with constitutive lacZ reporter[4]
NaringeninE. coli (LasR reporter)Partial inhibition at 500 µM[5]
Thiolactones Thiolactone 1P. aeruginosa (Pyocyanin production)Potent inhibitorNot specified
Flavonoids Chrysin derivative (E6)P. aeruginosa las systemIC50 ~200 µM (low cytotoxicity)[6]

Key Quorum Sensing Signaling Pathways in Pseudomonas aeruginosa

Pseudomonas aeruginosa is a model organism for studying quorum sensing and employs at least two interconnected acyl-homoserine lactone (AHL)-based signaling systems: the Las system and the Rhl system.

The LasI/LasR Signaling Pathway

The Las system is considered the master regulator in the P. aeruginosa QS hierarchy. The LasI synthase produces the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). At a threshold concentration, 3-oxo-C12-HSL binds to and activates the transcriptional regulator LasR. The LasR:3-oxo-C12-HSL complex then dimerizes and binds to specific DNA sequences, upregulating the expression of virulence genes and the rhl system.[3]

Las_Signaling_Pathway cluster_cell Pseudomonas aeruginosa LasI LasI (Synthase) AHL 3-oxo-C12-HSL (Autoinducer) LasI->AHL Synthesis LasR_inactive LasR (Inactive) LasR_active LasR:AHL Complex (Active) LasR_inactive->LasR_active Activation AHL->LasR_inactive Binding AHL_out 3-oxo-C12-HSL AHL->AHL_out Diffusion Virulence_Genes Virulence Genes (e.g., lasB, rhlR) LasR_active->Virulence_Genes Upregulation AHL_out->AHL Re-entry

Caption: The LasI/LasR quorum sensing pathway in P. aeruginosa.
The RhlI/RhlR Signaling Pathway

The Rhl system is typically activated by the Las system. The RhlI synthase produces the autoinducer N-butanoyl-L-homoserine lactone (C4-HSL). C4-HSL binds to the transcriptional regulator RhlR, and the resulting complex activates the expression of another set of virulence genes, including those responsible for the production of pyocyanin (B1662382) and rhamnolipids.[3]

Rhl_Signaling_Pathway cluster_cell Pseudomonas aeruginosa RhlI RhlI (Synthase) C4HSL C4-HSL (Autoinducer) RhlI->C4HSL Synthesis RhlR_inactive RhlR (Inactive) RhlR_active RhlR:C4-HSL Complex (Active) RhlR_inactive->RhlR_active Activation C4HSL->RhlR_inactive Binding C4HSL_out C4-HSL C4HSL->C4HSL_out Diffusion Virulence_Genes_Rhl Virulence Genes (e.g., rhlA, rhlB, pqs) RhlR_active->Virulence_Genes_Rhl Upregulation C4HSL_out->C4HSL Re-entry

Caption: The RhlI/RhlR quorum sensing pathway in P. aeruginosa.

Experimental Protocols for Assessing Quorum Sensing Inhibition

Standardized and reproducible experimental protocols are crucial for the comparative evaluation of QSIs. Below are detailed methodologies for common assays used to quantify quorum sensing inhibition.

Violacein (B1683560) Inhibition Assay in Chromobacterium violaceum

This assay is a widely used primary screen for QSI activity. C. violaceum produces a purple pigment, violacein, under the control of a QS system homologous to the LuxI/R system. Inhibition of violacein production without affecting bacterial growth indicates QSI activity.

Methodology:

  • Bacterial Culture: Streak C. violaceum (e.g., ATCC 12472) on Luria-Bertani (LB) agar (B569324) and incubate at 30°C for 24 hours. Inoculate a single colony into 5 mL of LB broth and incubate overnight at 30°C with shaking.

  • Inoculum Preparation: Dilute the overnight culture with fresh LB broth to an optical density at 600 nm (OD600) of 0.1.

  • Assay Setup: In a 96-well microtiter plate, add 100 µL of the standardized C. violaceum inoculum to each well.

  • Compound Addition: Add 100 µL of serial dilutions of the test compound (e.g., this compound) and a known QSI (positive control) to the respective wells. A solvent control (e.g., DMSO) should also be included.

  • Incubation: Incubate the plate at 30°C for 24 hours.

  • Growth Measurement: Measure the OD600 of each well to assess bacterial growth.

  • Violacein Quantification:

    • Centrifuge the plate to pellet the cells.

    • Discard the supernatant and add 100 µL of DMSO to each well to solubilize the violacein.

    • Measure the absorbance at 585 nm.

  • Data Analysis: Normalize the violacein production to bacterial growth (A585/OD600) and calculate the percentage of inhibition relative to the untreated control.

Pseudomonas aeruginosa Biofilm Inhibition Assay

This assay assesses the ability of a compound to prevent the formation of biofilms, a key QS-regulated phenotype.

Methodology:

  • Bacterial Culture: Grow P. aeruginosa (e.g., PAO1 or PA14) overnight in LB broth at 37°C with shaking.

  • Inoculum Preparation: Dilute the overnight culture in fresh LB broth to an OD600 of 0.05.

  • Assay Setup: Add 100 µL of the diluted bacterial culture to the wells of a 96-well microtiter plate.

  • Compound Addition: Add the test compound at various concentrations to the wells.

  • Incubation: Incubate the plate statically at 37°C for 24 hours.

  • Biofilm Staining:

    • Gently remove the planktonic cells by washing the wells with phosphate-buffered saline (PBS).

    • Add 125 µL of 0.1% (w/v) crystal violet to each well and incubate for 15 minutes at room temperature.

    • Wash the wells again with PBS to remove excess stain.

    • Solubilize the bound crystal violet with 125 µL of 30% (v/v) acetic acid.

  • Quantification: Measure the absorbance at 550 nm. The absorbance is proportional to the amount of biofilm formed.

Experimental Workflow for QSI Screening and Characterization

The following diagram illustrates a typical workflow for the identification and characterization of novel quorum sensing inhibitors.

QSI_Workflow cluster_screening Primary Screening cluster_validation Secondary Validation cluster_mechanism Mechanism of Action Screening High-Throughput Screening (e.g., Violacein Inhibition Assay) Biofilm_Assay Biofilm Inhibition Assay Screening->Biofilm_Assay Active Compounds Virulence_Assay Virulence Factor Quantification (e.g., Pyocyanin, Elastase) Screening->Virulence_Assay Active Compounds Reporter_Assay Reporter Gene Assays (LasR/RhlR activity) Biofilm_Assay->Reporter_Assay Virulence_Assay->Reporter_Assay Binding_Assay In Vitro Binding Assays (e.g., EMSA, ITC) Reporter_Assay->Binding_Assay Confirmed Hits Gene_Expression Gene Expression Analysis (qRT-PCR) Binding_Assay->Gene_Expression

Caption: A generalized workflow for the discovery of quorum sensing inhibitors.

Conclusion and Future Directions

While this compound presents an intriguing profile with its known antimicrobial and immunomodulatory activities, its role as a direct quorum sensing inhibitor requires further rigorous investigation. The lack of quantitative data, such as IC50 values for the inhibition of specific QS systems, highlights a critical knowledge gap. The experimental protocols and comparative data on other QSIs provided in this guide are intended to serve as a valuable resource for researchers aiming to elucidate the anti-QS potential of this compound and other novel compounds. Future studies should focus on performing dose-response analyses using established reporter strains and quantifying the impact on virulence factor production and biofilm formation in clinically relevant pathogens like Pseudomonas aeruginosa. Such research will be instrumental in validating new lead compounds for the development of innovative anti-virulence therapies.

References

Safety Operating Guide

Navigating the Disposal of 3-Hydroxydecanoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of 3-Hydroxydecanoate are critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for researchers, scientists, and drug development professionals. In the absence of complete toxicological data, a precautionary approach is recommended, treating the compound as potentially hazardous[1].

Initial Risk Assessment and Hazard Identification

Before handling this compound, it is essential to understand its potential hazards. The compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation[2]. It is also considered harmful to aquatic life with long-lasting effects.

Key Hazard Information:

  • Skin Irritation: Causes skin irritation (H315)[2].

  • Eye Irritation: Causes serious eye irritation (H319)[2].

  • Respiratory Irritation: May cause respiratory irritation (H335)[2].

  • Environmental Hazard: Harmful to aquatic life with long-lasting effects (H412).

Personal Protective Equipment (PPE) and Handling

When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure.

PPE ItemSpecificationRationale
Eye Protection Safety goggles or face shield[3].Protects eyes from splashes and dust[3].
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene)[3].Prevents skin contact and irritation[3].
Body Protection Laboratory coat[3].Protects clothing and skin[3].
Respiratory Type N95 (US) or equivalent respirator.Required when handling powder outside of a fume hood to avoid inhalation[2][3].

All handling of this compound, especially the solid form, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk[3].

Waste Segregation and Containerization

Proper segregation of waste streams at the point of generation is crucial for safe and compliant disposal. Never mix incompatible waste types[1].

  • Solid Waste:

    • Description: Includes contaminated PPE (gloves, weighing papers), and empty, unrinsed containers.

    • Procedure: Place these materials into a designated, clearly labeled hazardous waste container for solids[1]. Keep the original compound in its sealed container for disposal if unused or expired[1].

  • Liquid Waste:

    • Description: Solutions of this compound in solvents.

    • Procedure: Collect liquid waste in a dedicated, compatible, and leak-proof container[1][4]. Segregate based on the solvent used (e.g., halogenated vs. non-halogenated organic solvents)[1][5]. Do not fill liquid waste containers beyond 75% capacity to allow for vapor expansion[5].

  • Sharps Waste:

    • Description: Any needles, syringes, or other sharp objects contaminated with this compound.

    • Procedure: Dispose of all contaminated sharps immediately into a designated, puncture-proof sharps container for hazardous materials[1].

Containerization and Labeling Requirements: All waste containers must be:

  • Compatible: The container material must be compatible with the chemical waste[1][6].

  • Securely Closed: Keep containers tightly capped at all times, except when adding waste[4].

  • Properly Labeled: Affix a "HAZARDOUS WASTE" label and clearly list all chemical constituents by name and percentage[1][4].

Operational Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_generation Waste Generation Point cluster_streams Waste Segregation cluster_contain Containerization & Labeling cluster_final Final Disposal A Generate this compound Waste B Identify Waste Stream A->B C Solid Waste (PPE, Contaminated Items) B->C Solid D Liquid Waste (Solvent Solutions) B->D Liquid E Sharps Waste (Needles, Syringes) B->E Sharps F Select Compatible Container C->F D->F E->F G Label Container: 'HAZARDOUS WASTE' + Contents & % F->G H Keep Container Securely Closed G->H I Store in Designated Satellite Accumulation Area (SAA) H->I J Contact Environmental Health & Safety (EHS) for Pickup I->J K EHS Manages Final Disposal (Typically High-Temp Incineration) J->K

Caption: Workflow for this compound Waste Disposal.

Spill Management Protocol

Immediate and appropriate response to spills is critical to prevent exposure and environmental contamination.

For Small, Manageable Spills:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear the minimum required PPE: lab coat, safety goggles, and double-layered nitrile gloves[3][4].

  • Contain & Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a spill kit absorbent).

  • Collect Waste: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container[4][7].

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. Collect the cleaning materials as hazardous waste.

  • Report: Inform your supervisor and document the spill according to your institution's policies.

For Large Spills or Emergencies:

  • Evacuate: Immediately evacuate the spill area[4].

  • Alert Others: Activate the nearest fire alarm if the spill poses a fire or inhalation hazard to the building[4].

  • Call for Help: Contact your institution's emergency number (e.g., 911) and the Environmental Health & Safety (EHS) office[4].

  • Secure the Area: Prevent re-entry until emergency responders have declared it safe[4].

Spill Response Flowchart

This diagram outlines the procedural steps for responding to a this compound spill.

cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response A Spill Occurs B Assess Spill Size & Immediate Hazard A->B C Small & Controllable B->C Small D Large, Uncontrolled, or Poses Imminent Danger B->D Large E Don Appropriate PPE C->E J Evacuate Immediate Area D->J F Contain & Absorb Spill E->F G Collect Waste in Hazardous Container F->G H Decontaminate Area G->H I Report to Supervisor H->I K Alert Others / Pull Fire Alarm J->K L Call EHS & Emergency Services K->L M Secure Area / Prevent Re-entry L->M

Caption: Decision Flowchart for Spill Response.

Final Disposal Procedures

The ultimate disposal of this compound waste must be handled by trained professionals through your institution's EHS department.

Step-by-Step Disposal Guide:

  • Initial Assessment: Review the Safety Data Sheet (SDS) and understand the hazards[1].

  • Segregate Waste: As waste is generated, immediately place it into the correct, pre-labeled waste stream container (Solid, Liquid, or Sharps)[1].

  • Secure Container: Ensure the container lid is securely fastened when not in use[4].

  • Store Appropriately: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the generator[4]. Ensure incompatible waste types are segregated within the SAA.

  • Request Pickup: Once the container is full or waste is no longer being generated, follow your institutional guidelines to schedule a pickup by the EHS department[1].

  • Documentation: Complete any required waste manifests or log forms provided by EHS.

The final disposal method for this type of organic chemical waste is typically high-temperature incineration conducted at a licensed waste disposal facility[1]. Never dispose of this compound by pouring it down the drain or mixing it with general laboratory trash[8].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxydecanoate
Reactant of Route 2
Reactant of Route 2
3-Hydroxydecanoate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。